molecular formula C7H9N5O B182018 2-(1H-Purin-6-ylamino)ethanol CAS No. 4551-95-5

2-(1H-Purin-6-ylamino)ethanol

Cat. No.: B182018
CAS No.: 4551-95-5
M. Wt: 179.18 g/mol
InChI Key: QFSMBOBIZVSDLV-UHFFFAOYSA-N
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Description

2-(1H-Purin-6-ylamino)ethanol, with the CAS number 4551-95-5 and molecular formula C7H9N5O, is a purine-derived compound of significant interest in medicinal chemistry and anticancer research . The purine scaffold is a privileged structure in drug discovery due to its close resemblance to endogenous adenine, allowing it to compete with ATP at the binding sites of various kinase domains . This mechanism is central to the function of many targeted cancer therapies, particularly tyrosine kinase inhibitors. This compound serves as a key chemical intermediate and scaffold for the design and synthesis of more complex bioactive molecules. Research indicates that purine-containing hybrids, such as those incorporating hydrazone linkers, demonstrate potent antiproliferative activity and represent a promising strategy for developing dual inhibitors of key oncology targets like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . Furthermore, conjugates linking a purine residue to other pharmacophores via aminopolymethylene linkers have shown high and selective cytotoxic activity against a panel of tumor cell lines, including murine mammary carcinoma and human colorectal adenocarcinoma, and function as inhibitors of DNA biosynthesis . Key Research Applications: As a core building block in the synthesis of novel purine-hydrazone hybrids for targeted cancer therapy . Investigation as a key component in cytotoxic conjugates for inhibiting tumor cell proliferation . Suitability for use in pharmacokinetic studies and analytical separation techniques, such as reverse-phase (RP) HPLC and UPLC methods . Chemical Identifiers: CAS Number: 4551-95-5 Molecular Formula: C7H9N5O Molecular Weight: 179.18 g/mol InChI Key: QFSMBOBIZVSDLV-UHFFFAOYSA-N This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7H-purin-6-ylamino)ethanol
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InChI

InChI=1S/C7H9N5O/c13-2-1-8-6-5-7(10-3-9-5)12-4-11-6/h3-4,13H,1-2H2,(H2,8,9,10,11,12)
Source PubChem
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InChI Key

QFSMBOBIZVSDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
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DSSTOX Substance ID

DTXSID10196544
Record name 2-(1H-Purin-6-ylamino)ethanol
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Molecular Weight

179.18 g/mol
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CAS No.

4551-95-5
Record name 2-(9H-Purin-6-ylamino)ethanol
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Record name N6-(2-Hydroxyethyl)adenine
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Record name 2-(1H-Purin-6-ylamino)ethanol
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Record name 2-(1H-purin-6-ylamino)ethanol
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Record name N6-(2-HYDROXYETHYL)ADENINE
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Foundational & Exploratory

synthesis and characterization of 2-(1H-Purin-6-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-Purin-6-ylamino)ethanol

Introduction

Purine and its derivatives are fundamental components of nucleic acids and coenzymes, playing a crucial role in various biological processes.[1][2] Consequently, the synthesis of novel purine analogues is a significant area of research in medicinal chemistry and drug development. These compounds have shown a wide range of pharmacological activities, including anti-cancer and anti-viral properties. This guide provides a detailed technical overview of the synthesis and characterization of a specific N6-substituted purine derivative, this compound, also known as N6-(2-hydroxyethyl)adenine. This compound serves as a valuable building block for the development of more complex molecules with potential therapeutic applications.

This document will provide a comprehensive, step-by-step methodology for the synthesis of this compound, followed by a detailed analysis of the characterization techniques required to confirm its identity, purity, and structure. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a leaving group, typically a halogen, from the C6 position of the purine ring by an amine nucleophile.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The purine ring system is electron-deficient due to the presence of four electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, particularly C2 and C6, susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

In the case of 6-chloropurine, the chlorine atom at the C6 position is a good leaving group. The primary amine of ethanolamine acts as the nucleophile, attacking the C6 carbon and leading to the formation of the desired product. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Synthetic Scheme

The overall reaction for the synthesis of this compound is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from general procedures for the reaction of 6-chloropurines with amine nucleophiles.[3][4]

Materials:

  • 6-Chloropurine (1.0 eq)

  • Ethanolamine (2.0-3.0 eq)

  • Ethanol (solvent)

  • Triethylamine (optional, as a base, 2.0 eq)

  • Deionized water

  • Silica gel for column chromatography

  • Ethyl acetate and methanol (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropurine in ethanol.

  • Addition of Reagents: To the stirred solution, add ethanolamine. If desired, add triethylamine to act as an acid scavenger.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Isolation of Crude Product: Reduce the solvent volume under reduced pressure. The crude product may precipitate out. If so, it can be collected by filtration. If not, the residue can be further purified.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of methanol in ethyl acetate to isolate the pure this compound.

  • Final Product: Combine the fractions containing the pure product, evaporate the solvent, and dry the resulting solid under vacuum.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard for this purpose.

Characterization Workflow

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (HPLC, Elemental Analysis) Start->Purity Final Confirmed Structure & Purity NMR->Final IR->Final MS->Final Purity->Final

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms in the molecule and provide information about their chemical environment and connectivity.

    • Purine Protons: Two singlets are expected in the aromatic region, corresponding to the C2-H and C8-H protons of the purine ring.

    • Ethanolamine Protons: The methylene groups (-CH₂-N and -CH₂-O) will likely appear as triplets or multiplets. The -NH- and -OH protons may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[5]

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponds to the N-H stretch of the secondary amine.

  • C-H Stretch: Absorptions for aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

  • C=N and C=C Stretches: The purine ring will exhibit characteristic absorptions in the 1400-1650 cm⁻¹ region.

  • C-O Stretch: A strong absorption band for the C-O stretch of the primary alcohol is expected around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₇H₉N₅O, MW = 179.18 g/mol ).[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Summary of Characterization Data
Technique Parameter Expected Result for this compound
¹H NMR Chemical Shifts (δ)~8.0-8.5 ppm (2H, s, purine C-H), ~3.6-3.8 ppm (4H, m, -CH₂CH₂-), broad signals for NH and OH
¹³C NMR Chemical Shifts (δ)~140-160 ppm (purine carbons), ~60 ppm (-CH₂-O), ~45 ppm (-CH₂-N)
IR Wavenumbers (cm⁻¹)3200-3600 (O-H), 3300-3500 (N-H), >3000 (aromatic C-H), <3000 (aliphatic C-H), 1400-1650 (C=N, C=C)
MS m/z[M+H]⁺ at 180.0880 (calculated for C₇H₁₀N₅O⁺)
Physical Melting PointTo be determined experimentally
Purity HPLCA single major peak indicating high purity

Conclusion

The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution reaction between 6-chloropurine and ethanolamine. The identity, structure, and purity of the synthesized compound must be rigorously confirmed using a combination of spectroscopic and analytical techniques, including NMR, IR, and mass spectrometry. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists working on the synthesis and development of novel purine derivatives.

References

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available from: [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available from: [Link]

  • Dalton Research Molecules. 2-[[9-(Phenylmethyl)-9H-purin-6-yl]amino]-ethanol. Available from: [Link]

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  • Lead Sciences. 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol. Available from: [Link]

  • PubChem. 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol. Available from: [Link]

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  • Microbe Notes. Purine Synthesis. Available from: [Link]

  • Biology LibreTexts. 7.11: Purine de novo Biosynthesis. Available from: [Link]

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  • ResearchGate. Reaction of phenol with various 6-chloropurines. Available from: [Link]

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  • Wikipedia. Purine. Available from: [Link]

  • YouTube. Purine Synthesis. Available from: [Link]

  • C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • YouTube. H-NMR Spectra of Ethanol explained (peak splitting). Available from: [Link]

  • eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

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  • PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Available from: [Link]

  • NIST WebBook. Ethanol, 2-[(1-methylethyl)amino]-. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N6-(2-Hydroxyethyl)adenine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bioactivity of a Promising Nucleoside Analog

N6-(2-Hydroxyethyl)adenine (HEA), a naturally occurring purine nucleoside analog first isolated from the entomopathogenic fungus Cordyceps cicadae, has garnered significant attention within the scientific community.[1][2] Its diverse pharmacological profile—encompassing antitumor, anti-inflammatory, antioxidant, and neuroprotective activities—positions it as a compelling candidate for therapeutic development.[1][3][4][5] However, translating this biological promise into a viable clinical asset is fundamentally dependent on a thorough understanding of its physicochemical properties.

This guide provides an in-depth analysis of the core physicochemical characteristics of HEA. It is designed for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this molecule. We will move beyond a simple recitation of data points to explore the causal relationships between HEA's structure and its behavior, the rationale behind specific analytical methodologies, and the implications of these properties for experimental design and formulation.

Section 1: Molecular Identity and Structure

The foundation of all physicochemical analysis is a precise understanding of the molecule's structure and identity. HEA is a derivative of adenosine, featuring a 2-hydroxyethyl group covalently bonded to the exocyclic amino group at the N6 position of the adenine base.[6]

Chemical Structure:

Caption: Chemical Structure of N6-(2-Hydroxyethyl)adenine (HEA).

Table 1: Molecular Identifiers for N6-(2-Hydroxyethyl)adenine

IdentifierValueSource(s)
Molecular Formula C₁₂H₁₇N₅O₅[2][6][]
Molecular Weight 311.29 g/mol [2][]
IUPAC Name (2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[]
CAS Number 4338-48-1[3][]
Synonyms HEA, N-(2-Hydroxyethyl)adenosine, 6-Hydroxyethyladenosine[6][]

Section 2: Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in both laboratory and physiological settings. These characteristics are critical for everything from choosing an appropriate solvent for an assay to predicting absorption in vivo.

Table 2: Summary of Key Physicochemical Properties

PropertyValueCommentsSource(s)
Appearance White to Off-white SolidCrystalline nature suggested by sharp melting point.[]
Melting Point 194-196 °CA value of 152-156°C has also been reported, possibly indicating polymorphism or variation in purity.[][8]
Boiling Point 725.8 ± 70.0 °C (at 760 mmHg)Predicted value; decomposition would likely occur before boiling at atmospheric pressure.[][8]
Density 1.88 ± 0.1 g/cm³Predicted value.[][8]
Solubility Slightly soluble in DMSO and Methanol. Typically soluble in water.The hydroxyl groups on the ribose and ethyl substituent enhance water solubility compared to the parent adenine base.[6][]
Solubility Profile: A Practical Perspective

For the researcher, solubility is paramount. The reported solubility in DMSO and methanol, even if slight, makes these common choices for preparing concentrated stock solutions.[] The general description of water solubility is consistent with the molecule's structure, which contains multiple hydrogen bond donors and acceptors from its hydroxyl and purine nitrogen atoms.[6]

Expert Insight: When preparing aqueous solutions, especially for cell culture or in vivo studies, it is crucial to start with a concentrated stock in a solvent like DMSO and then perform a serial dilution into the final aqueous buffer. This approach mitigates the kinetic challenges of dissolving the solid directly into an aqueous medium. Always check for precipitation after dilution, as the final concentration may exceed the aqueous solubility limit.

Acidity and Basicity (pKa)
  • Basic Sites: The nitrogen atoms of the purine ring (primarily N1) can be protonated.

  • Acidic Sites: The hydroxyl groups on the ribose and the N6-substituent, as well as the N9-H on the purine ring in the adenine form (though the riboside linkage is at N9), can be deprotonated at high pH.

The pKa governs the charge state of the molecule at a given pH. This is critical for its interaction with biological targets, membrane permeability, and formulation stability. Computational methods, using density functional theory (DFT) with implicit-explicit solvation models, have proven effective in predicting the pKa values of modified nucleobases and could be applied to HEA for a reliable estimate.[9]

Section 3: Spectroscopic and Spectrometric Characterization

Confirming the identity and purity of a compound is a non-negotiable step in any scientific investigation. A multi-technique approach provides a self-validating system for structural elucidation and quality control.

Characterization_Workflow cluster_workflow Physicochemical Characterization Workflow Sample HEA Sample Solubility Solubility Screening (Water, DMSO, MeOH, etc.) Sample->Solubility UV_Vis UV-Vis Spectroscopy (Quantification & Purity) Solubility->UV_Vis Prepare Solutions NMR NMR Spectroscopy (¹H, ¹³C - Structure Elucidation) Solubility->NMR Prepare Solutions MS Mass Spectrometry (Molecular Weight Confirmation) Solubility->MS Prepare Solutions FTIR FT-IR Spectroscopy (Functional Group ID) Solubility->FTIR Prepare Solutions Analysis Integrated Data Analysis & Structural Confirmation UV_Vis->Analysis NMR->Analysis MS->Analysis FTIR->Analysis

Caption: A typical workflow for the comprehensive physicochemical characterization of HEA.

UV-Vis Spectroscopy
  • Principle & Application: The purine ring of HEA contains a chromophore that absorbs ultraviolet light. This property is exploited for rapid quantification using the Beer-Lambert law and for assessing purity. A pure sample should exhibit a characteristic absorption maximum (λ_max) with a smooth peak shape.

  • Methodology:

    • Prepare a stock solution of HEA in a suitable UV-transparent solvent (e.g., methanol or water).

    • Perform a serial dilution to create a series of standards with known concentrations.

    • Measure the absorbance of each standard at the λ_max (typically ~260 nm for adenosine analogs).

    • Plot absorbance versus concentration to generate a standard curve.

    • The concentration of unknown samples can be determined from this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle & Application: NMR is the gold standard for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton. Techniques like HSQC and HMBC were used in the literature to confirm the structure of HEA and related compounds.[10][11][12]

  • Methodology (General Protocol):

    • Dissolve 5-10 mg of the HEA sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes a wide range of compounds and its residual proton peak does not obscure key signals.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.

    • Causality: The chemical shifts, integration values, and coupling patterns of the protons on the ribose, ethyl group, and purine ring provide a unique fingerprint that confirms the precise atomic connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)
  • Principle & Application: MS provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like HEA, as it typically produces the protonated molecular ion [M+H]⁺.[10]

  • Methodology:

    • Prepare a dilute solution of HEA (1-10 µg/mL) in a solvent compatible with ESI, typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.

    • Infuse the solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Validation: The observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion should correspond to the calculated exact mass of C₁₂H₁₈N₅O₅⁺ (312.1302). High-resolution mass spectrometry can confirm this value to within a few parts per million, providing strong evidence for the molecular formula.

Section 4: Stability and Handling

The utility of a compound is directly linked to its stability. Degradation can lead to loss of activity and the generation of confounding impurities.

  • Storage: HEA solid should be stored at low temperatures (-20°C is common) and protected from light.[][13]

  • Solution Stability: Stock solutions, particularly in DMSO, should be stored at -80°C for long-term stability (up to 6 months).[3] For shorter periods (up to 1 month), -20°C is acceptable.[3]

  • Freeze-Thaw Cycles: It is critical to aliquot stock solutions into single-use volumes.[3] Repeated freeze-thaw cycles can introduce water condensation, potentially leading to hydrolysis of the glycosidic bond or other degradation pathways, and can cause the compound to fall out of solution. Studies on similar adenine-based compounds have shown good stability in solution under proper storage but highlight the potential for degradation under harsh conditions (e.g., high concentration in strong base).[14]

Section 5: Bridging Physicochemical Properties and Biological Function

The physicochemical properties of HEA are not merely academic data points; they are direct determinants of its biological utility.

  • Solubility and Bioavailability: The compound's moderate water solubility is advantageous for potential oral or intravenous administration.[3][6] Its ability to be dissolved in DMSO allows for its use in a vast array of in vitro cellular assays.[]

  • Structure and Receptor Interaction: The 2-hydroxyethyl group is a key structural modification. This substituent, along with the core adenosine structure, dictates how HEA binds to its targets, such as the adenosine A1 receptor.[][15] The ability of the hydroxyl group to act as a hydrogen bond donor and/or acceptor is likely critical for its binding affinity and specificity.

  • Stability and Drug Action: The chemical stability of HEA ensures that the intact molecule reaches its site of action. The N6-substitution can also confer stability against enzymatic degradation by enzymes like adenosine deaminase, potentially prolonging the compound's half-life in vivo compared to unsubstituted adenosine.

Conclusion

N6-(2-Hydroxyethyl)adenine is a molecule of significant therapeutic promise. A comprehensive understanding of its physicochemical properties—from its molecular structure and solubility to its spectroscopic signature and stability—is essential for any researcher aiming to harness its potential. By applying the principles and methodologies outlined in this guide, scientists can ensure the quality and integrity of their investigations, paving the way for the successful development of HEA as a novel therapeutic agent.

References

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An In-Depth Technical Guide to the Mechanism of Action of 2-(1H-Purin-6-ylamino)ethanol in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary and Introduction

2-(1H-Purin-6-ylamino)ethanol, a purine nucleoside analog more commonly identified in literature as N6-(2-hydroxyethyl)-adenosine (HEA), is a naturally occurring bioactive compound isolated from various fungi, notably Cordyceps cicadae.[1][2][3] Its structural resemblance to endogenous adenosine allows it to interact with a multitude of cellular pathways, and it has garnered significant interest for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and potent antitumor effects.[1][3][4] As a purine-derived compound, it serves as a valuable scaffold in medicinal chemistry for developing targeted cancer therapies.[5]

This technical guide provides a comprehensive, in-depth analysis of the molecular mechanisms through which HEA exerts its anticancer effects. We will deconstruct the key signaling cascades it modulates, from the induction of cellular stress to the activation of programmed cell death and the suppression of pro-survival pathways. This document is designed to serve as a foundational resource for researchers investigating HEA as a potential chemotherapeutic agent, offering not only a synthesis of the current understanding but also detailed experimental protocols to validate and expand upon these findings.

Core Anticancer Mechanisms: A Multi-Pronged Cellular Assault

The anticancer efficacy of HEA is not attributable to a single mode of action but rather a coordinated induction of multiple cellular stress and death pathways. In gastric carcinoma cells such as SGC-7901 and AGS, HEA demonstrates potent cytotoxic effects in a dose- and time-dependent manner.[1][3] The core mechanisms are centered around the induction of overwhelming oxidative stress, which triggers a cascade of events leading to apoptosis and autophagy.

Induction of Oxidative Stress and Mitochondrial Dysfunction

A primary and early event in HEA's mechanism of action is the significant generation of intracellular Reactive Oxygen Species (ROS).[1][6][7] In a healthy cell, homeostatic levels of ROS are managed by antioxidant systems. However, the surge in ROS induced by HEA overwhelms these systems, leading to oxidative damage to lipids, proteins, and DNA.

This oxidative stress directly impacts the mitochondria, the cell's powerhouses. The integrity of the mitochondrial membrane is compromised, resulting in a marked decrease in mitochondrial membrane potential (MMP).[1][6][7] This depolarization is a critical commitment step towards apoptosis, as it leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

HEA This compound (HEA) ROS Increased Intracellular Reactive Oxygen Species (ROS) HEA->ROS Induces Mito Mitochondrion ROS->Mito Damages MMP Decreased Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Leads to Apoptosis Initiation of Intrinsic Apoptosis Pathway MMP->Apoptosis Triggers cluster_0 HEA-Induced Cellular Stress cluster_1 Programmed Cell Death Pathways Mito Mitochondrial Depolarization Apoptosis Caspase-Dependent Apoptosis Mito->Apoptosis Activates ER Increased Intracellular Ca²⁺ & ER Stress ER->Apoptosis Triggers Autophagy Pro-Apoptotic Autophagy ER->Autophagy Induces Autophagy->Apoptosis Promotes

Caption: Interplay of HEA-induced cell death pathways.

Inhibition of Pro-Survival Signaling Pathways

Beyond inducing cellular stress, HEA actively suppresses key signaling pathways that cancer cells rely on for proliferation, survival, and inflammation. This dual action of inducing death while blocking survival signals makes it a particularly effective anticancer agent.

Attenuation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, where it drives the expression of anti-apoptotic genes. HEA has been demonstrated to inhibit the NF-κB signaling pathway. [1][4][6]By suppressing NF-κB, HEA reduces the expression of pro-survival proteins and inflammatory cytokines like TNF-α and IL-1β, thereby sensitizing the cancer cells to apoptosis and mitigating the pro-tumorigenic inflammatory microenvironment. [1][3]

Suppression of the TGF-β/Smad Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer. While it can be tumor-suppressive in early stages, it often promotes tumor progression, invasion, and fibrosis in advanced cancers. HEA effectively inhibits the TGF-β1/Smad signaling cascade. [1][4]This inhibition prevents the activation and nuclear translocation of Smad2 and Smad3, key transcription factors that mediate the pro-fibrotic and pro-metastatic effects of TGF-β. [4]

Data Summary: In Vitro Efficacy

HEA has shown significant cytotoxic effects against human gastric carcinoma cell lines. The treatment reduces cell viability in a manner dependent on both the concentration of the compound and the duration of exposure.

Cell LineCancer TypeEffective Concentration RangeDurationObserved EffectsReference
SGC-7901 Human Gastric Carcinoma0 - 300 µM24 - 72 hoursCytotoxicity, Apoptosis, Autophagy, ROS Generation[1][6]
AGS Human Gastric Carcinoma0 - 300 µM24 - 72 hoursCytotoxicity, Apoptosis, Autophagy, ROS Generation[1][6]

Key Experimental Methodologies

To facilitate further research into the mechanism of HEA, this section provides validated, step-by-step protocols for the key experiments used to elucidate its activity.

Experimental Workflow Overview

cluster_assays Mechanistic Assays Start Cancer Cell Culture (e.g., SGC-7901, AGS) Treat Treat with HEA (Dose-Response & Time-Course) Start->Treat MTT Cell Viability (MTT Assay) Treat->MTT ROS ROS Detection (DCFH-DA) Treat->ROS MMP MMP Analysis (JC-1 Dye) Treat->MMP Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis WB Protein Analysis (Western Blot) Treat->WB Data Data Analysis & Interpretation MTT->Data ROS->Data MMP->Data Apoptosis->Data WB->Data

Caption: Generalized workflow for studying HEA's mechanism.

Cell Viability Assessment (MTT Assay)

Rationale and Scientific Justification: This assay provides quantitative data on the cytotoxic or cytostatic effects of HEA. It relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of an IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SGC-7901) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of HEA in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of HEA (e.g., 0, 25, 50, 100, 200, 300 µM). Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Measurement of Reactive Oxygen Species (ROS)

Rationale and Scientific Justification: This protocol measures the intracellular generation of ROS, a key initiating event in HEA's mechanism. It uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or a black-walled, clear-bottom 96-well plate. Treat with HEA at the desired concentrations for a specified time (e.g., 6-24 hours).

  • Probe Loading: After treatment, wash the cells twice with warm PBS. Add 1 mL (for 6-well) of serum-free medium containing 10 µM DCFH-DA to each well.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Fluorescence Measurement: Immediately measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold-increase in ROS production.

Analysis of Mitochondrial Membrane Potential (ΔΨm)

Rationale and Scientific Justification: This assay assesses mitochondrial integrity, a critical checkpoint in the intrinsic apoptosis pathway. It utilizes the lipophilic cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide). In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with HEA as described previously.

  • JC-1 Staining: After treatment, collect the cells by trypsinization and centrifugation. Resuspend the cell pellet in 500 µL of medium containing 10 µM JC-1.

  • Incubation: Incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells, remove the supernatant, and wash twice with PBS.

  • Flow Cytometry: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately by flow cytometry. Detect green fluorescence in the FL1 channel (FITC) and red fluorescence in the FL2 channel (PE).

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in HEA-treated cells compared to control cells indicates a loss of ΔΨm.

Conclusion and Future Directions

This compound (HEA) is a promising natural product with a robust and multifaceted mechanism of action against cancer cells, particularly gastric carcinoma. [1][2]Its ability to simultaneously induce overwhelming cellular stress (via ROS, mitochondrial damage, and ER stress) while suppressing critical pro-survival pathways (NF-κB and TGF-β/Smad) makes it a compelling candidate for further preclinical and clinical development.

Future research should focus on:

  • Kinase Inhibition Profiling: As a purine analog, HEA may function as an ATP-competitive inhibitor for various kinases. [5]A comprehensive kinome scan would be invaluable to identify direct molecular targets.

  • Broadening the Scope: Investigating the efficacy of HEA in a wider range of cancer types, especially those known to be dependent on the NF-κB or TGF-β pathways.

  • In Vivo Studies: Expanding on existing in vivo data to evaluate pharmacokinetics, pharmacodynamics, and efficacy in various orthotopic and patient-derived xenograft (PDX) models. [1]* Combination Therapies: Exploring synergistic effects of HEA with standard-of-care chemotherapies or targeted agents to enhance therapeutic outcomes and overcome resistance.

References

  • Cai, M., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. MDPI. [Link]

  • Cai, M., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. PubMed. [Link]

  • Cai, M., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. PMC - NIH. [Link]

  • Deng, Q., et al. (2019). Functions of N6-methyladenosine and its role in cancer. PMC - PubMed Central. [Link]

  • ResearchGate. Chemical structure of N6-(2-hydroxyethyl)-adenosine. [Link]

  • Bifulco, M., et al. (2014). N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. PubMed. [Link]

  • Wang, X., et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology. [Link]

  • Wang, D., et al. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. PubMed. [Link]

  • Li, I. C., et al. (2020). Potential Protection Effect of ER Homeostasis of N 6 -(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. MDPI. [Link]

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An In-depth Technical Guide to the Biological Activity of Purine Derivatives, Featuring N6-(2-Hydroxyethyl)adenine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Foreword: The purine scaffold is a cornerstone of life, forming the very essence of our genetic code and cellular energy currency.[1] It is this fundamental role that also makes its analogs powerful tools in pharmacology and drug development.[2][3] This guide moves beyond a simple cataloging of facts to provide a deep, mechanistic understanding of purine derivatives, using the versatile and naturally derived compound, N6-(2-Hydroxyethyl)adenine (HEA), as our central case study. We will explore not only what these molecules do but how they do it and, critically, how to rigorously validate their activity in a laboratory setting. This document is intended for the hands-on researcher and the strategic drug developer, offering both granular protocols and a high-level perspective on this vital class of compounds.

Section 1: The Purine Scaffold - A Privileged Structure in Drug Discovery

Purine derivatives are compounds structurally related to the endogenous purines, adenine and guanine. Their therapeutic utility stems from their ability to act as mimics or antagonists in critical biological pathways.[4] By subtly modifying the purine core, medicinal chemists can create molecules that interfere with nucleic acid synthesis, modulate enzyme activity, or interact with cell signaling receptors.[4][5] This has led to the development of crucial drugs across multiple therapeutic areas, including oncology (e.g., 6-thioguanine), virology (e.g., acyclovir), and immunology (e.g., azathioprine).[5][6] The general mode of action for many purine analogs in cancer, for instance, involves disrupting the synthesis of DNA and RNA, thereby selectively targeting rapidly proliferating cells.[4]

Section 2: Deep Dive on N6-(2-Hydroxyethyl)adenine (HEA)

N6-(2-Hydroxyethyl)adenine, also referred to as N6-(2-Hydroxyethyl)-adenosine (HEA) when the ribose sugar is attached, is a naturally occurring adenosine derivative first isolated from fungi of the Cordyceps species.[7][8] Initially identified as a calcium antagonist, its known biological functions have expanded significantly, positioning it as a compound of major scientific interest.[8][9]

Multifaceted Biological Activities of HEA

HEA exhibits a remarkable spectrum of pharmacological effects, making it a versatile candidate for therapeutic development. Its activities are not siloed; rather, they often involve interconnected pathways, particularly those linking inflammation and oxidative stress.

Table 1: Summary of Key Biological Activities of N6-(2-Hydroxyethyl)adenine (HEA)

Biological ActivityKey Mechanistic InsightsIn Vitro / In Vivo Evidence
Antitumor Induces caspase-dependent apoptosis, endoplasmic reticulum (ER) stress, and autophagy.[7] Causes production of reactive oxygen species (ROS) and depolarization of mitochondrial membranes.[7][10]Cytotoxic to gastric carcinoma cells (SGC-7901, AGS)[7]; Inhibits tumor growth in SGC-7901 xenograft mouse models.[10]
Anti-inflammatory Inhibits the NF-κB and TGF-β1/Smad signaling pathways.[9][10] Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increases anti-inflammatory cytokine (IL-10).[9][10]Effective in LPS-stimulated RAW 264.7 macrophage cells[10]; Ameliorates inflammation in animal models of renal fibrosis and cisplatin-induced nephrotoxicity.[9][11]
Renal Protection Attenuates renal interstitial fibrosis by inhibiting fibroblast activation.[9] Protects against drug-induced kidney injury (cisplatin, NSAIDs) by reducing oxidative stress and ER stress.[11][12]Reduces fibrosis in a unilateral ureteral obstruction (UUO) mouse model[9]; Protects human proximal tubular (HK-2) cells from NSAID-induced damage.[12]
Antioxidant Increases the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[10][11] Reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation.[10]Protects PC12 cells against hydrogen peroxide-induced oxidative toxicity[13]; Demonstrates antioxidant effects in rat models of alloxan-induced diabetes.[10]
Other Activities Exhibits antihyperglycemic, sedative, myocardium protective, and insecticidal properties.[7][8][10]Lowers blood glucose in diabetic rat models[10]; Shows insecticidal activity against Plutella xylostella.[8]
Core Mechanisms of Action: A Nexus of Cellular Stress Pathways

The power of HEA lies in its ability to modulate fundamental cellular stress and signaling pathways. Two of the most well-documented mechanisms are its influence on inflammation via NF-κB and its induction of apoptosis in cancer cells through ER stress and mitochondrial dysfunction.

In pathological states like renal fibrosis, inflammation is a key driver. HEA intervenes by suppressing two critical pathways:

  • TGF-β1/Smad Pathway: Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine that activates fibroblasts through the phosphorylation of Smad2 and Smad3.[9] HEA treatment has been shown to inhibit this phosphorylation cascade, thereby preventing the activation of fibroblasts and the excessive deposition of extracellular matrix.[9][10]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[9] HEA effectively suppresses the activation of NF-κB, leading to a significant reduction in these inflammatory mediators.[9][10]

HEA_Anti_inflammatory_Pathway cluster_tgf TGF-β1 Pathway cluster_nfkb NF-κB Pathway tgf TGF-β1 smad p-Smad2/3 Activation tgf->smad fibroblast Fibroblast Activation (Collagen, α-SMA) smad->fibroblast fibrosis Fibrosis & Inflammation fibroblast->fibrosis lps Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Activation lps->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines cytokines->fibrosis hea N6-(2-Hydroxyethyl)adenine (HEA) hea->smad Inhibits hea->nfkb Inhibits

HEA's dual-inhibition of TGF-β1/Smad and NF-κB pathways.

HEA's antitumor activity is a coordinated assault on cancer cell viability, primarily through the induction of programmed cell death (apoptosis).[7] This is not a single event but a cascade involving multiple organelles.

  • ROS Generation & Mitochondrial Dysfunction: HEA treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[7] This oxidative stress compromises the mitochondria, causing a drop in the mitochondrial membrane potential—a point of no return for apoptosis.[7][10]

  • Endoplasmic Reticulum (ER) Stress: The compound triggers ER stress, characterized by an accumulation of unfolded proteins and an increase in intracellular Ca2+ concentration.[7] This activates the Unfolded Protein Response (UPR), which, when prolonged, initiates apoptosis through pathways involving caspases.[7]

  • Autophagy: HEA also induces autophagy, a cellular recycling process.[7] While autophagy can sometimes be a survival mechanism, in this context, it appears to be linked to the apoptotic process, contributing to cell death.[7]

HEA_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion hea N6-(2-Hydroxyethyl)adenine (HEA) ros ↑ Intracellular ROS hea->ros er_stress ↑ ER Stress (↑ Ca2+, UPR) hea->er_stress autophagy Autophagy hea->autophagy mmp ↓ Mitochondrial Membrane Potential ros->mmp caspase Caspase Activation er_stress->caspase mmp->caspase apoptosis Apoptosis autophagy->apoptosis caspase->apoptosis

HEA induces apoptosis via ROS, ER stress, and autophagy.

Section 3: Validating Biological Activity - A Practical Guide to Protocols

Scientific integrity demands that observations are backed by robust, reproducible methodologies. The following protocols are foundational for assessing the biological activity of purine derivatives like HEA. The causality behind each step is explained to provide a "self-validating" framework.

In Vitro Workflow: From Cytotoxicity to Mechanism

A logical workflow is essential. First, determine if the compound affects cell viability. If it does, proceed to investigate the mechanism (e.g., apoptosis, cell cycle arrest).

In_Vitro_Workflow cluster_phase1 Phase 1: Screening cluster_phase2 Phase 2: Mechanism of Action start Test Compound (e.g., HEA) viability Cell Viability Assay (e.g., MTT) start->viability apoptosis Apoptosis Assay (Annexin V / PI) viability->apoptosis If Cytotoxic ros ROS Measurement (DCFH-DA) viability->ros If Cytotoxic western Protein Analysis (Western Blot) viability->western If Cytotoxic result Data Analysis & Conclusion apoptosis->result ros->result western->result

A logical workflow for in vitro compound evaluation.
  • Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., SGC-7901 gastric cancer cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight. Causality: Overnight incubation ensures cells recover from trypsinization and are in a logarithmic growth phase.

    • Compound Treatment: Prepare serial dilutions of HEA (e.g., 0-300 µM) in culture medium.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound). Causality: A dose-response curve is critical to determine the IC50 (half-maximal inhibitory concentration).

    • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[10] Causality: Time-course experiments reveal if the compound's effect is acute or requires longer exposure.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: This allows sufficient time for formazan conversion in viable cells.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Methodology:

    • Treatment: Seed and treat cells in a 6-well plate with varying concentrations of HEA (e.g., 0-150 µM) for 48 hours, as determined from viability assays.[7][10]

    • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with ice-cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. Causality: Incubation in the dark prevents photobleaching of the fluorophores.

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. The cell population will segregate into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

In Vivo Validation: From Animal Models to Therapeutic Potential

In vitro results provide a mechanistic hypothesis, but in vivo models are essential to evaluate a compound's efficacy and safety in a complex biological system.

  • Model Selection Causality: The choice of animal model is paramount and must align with the research question.

    • Oncology: A xenograft model, where human cancer cells (e.g., SGC-7901) are implanted into immunodeficient mice, is the gold standard for testing antitumor efficacy.[10]

    • Renal Fibrosis: The unilateral ureteral obstruction (UUO) model is a rapid and reliable method for inducing renal interstitial fibrosis.[9]

    • General Inflammation/Toxicity: Models like cisplatin-induced nephrotoxicity are used to assess the protective effects of a compound against a known toxin.[11]

  • Acclimatization & Tumor Implantation: Allow immunodeficient mice (e.g., BALB/c nude) to acclimate for one week. Subcutaneously inject ~5x10⁶ SGC-7901 cells into the right flank of each mouse.

  • Tumor Growth & Grouping: Monitor tumor growth. When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, HEA low dose, HEA high dose).

  • Treatment Administration: Administer treatment as required. For HEA, this could be oral gavage (e.g., 75-150 mg/kg, daily).[10] Causality: Oral administration tests for bioavailability, a key parameter for drug development.

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Causality: Body weight is a critical indicator of systemic toxicity.

  • Endpoint & Tissue Collection: At the end of the study (e.g., 19 days) or when tumors reach a predetermined size, euthanize the mice.[10] Excise the tumors, weigh them, and collect major organs for histopathological analysis.

  • Analysis: Analyze the collected tumor tissue for markers of apoptosis (e.g., TUNEL staining) or proliferation (e.g., Ki-67 staining) to confirm the in vitro mechanism of action.

Section 4: The Broader Landscape and Future Directions

While HEA is a compelling example, it represents a single data point in the vast field of purine derivatives. The core purine structure is a highly "privileged" scaffold, meaning it is a recurring motif in successful drugs.[3] Current research continues to explore novel purine analogs as kinase inhibitors, antiviral agents, and modulators of the immune system.[5][14] The future of this field lies in the rational design of derivatives that offer greater target specificity and reduced off-target effects, moving from broad-spectrum agents to precision medicines.

References

  • N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. (2020). MDPI. [Link]

  • Chemical structure of N6-(2-hydroxyethyl)-adenosine. (n.d.). ResearchGate. [Link]

  • N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. (2019). Frontiers in Pharmacology. [Link]

  • N6-2-hydroxyethyl-adenosine ameliorate cisplatin induced acute kidney injury in mice. (2021). Taylor & Francis Online. [Link]

  • Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. (2021). PubMed Central. [Link]

  • N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. (2016). PubMed Central. [Link]

  • N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. (2019). PubMed. [Link]

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  • N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. (2019). Frontiers. [Link]

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  • Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. (2012). National Institutes of Health. [Link]

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A Technical Guide to the Discovery, Isolation, and Characterization of N6-(2-Hydroxyethyl)adenosine (HEA) from Cordyceps Species

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N6-(2-Hydroxyethyl)adenosine (HEA), a naturally occurring purine nucleoside analog, has emerged as a significant bioactive compound isolated from various species of the entomopathogenic fungi Cordyceps. First identified in the early 1980s, HEA has since been the subject of extensive research due to its diverse and potent pharmacological activities, including anti-inflammatory, renal-protective, and anti-tumor effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, purification, and structural elucidation of HEA. The document details field-proven methodologies, explains the rationale behind experimental choices, and presents the foundational data that underscore its therapeutic potential. By consolidating detailed protocols, quantitative data, and mechanistic insights, this guide serves as an essential resource for the ongoing exploration and application of HEA in modern medicine.

Introduction: The Emergence of a Bioactive Nucleoside

The quest for novel therapeutic agents from natural sources has frequently led researchers to the fungal kingdom, with the genus Cordyceps being a particularly fruitful source. These fungi, renowned in Traditional Chinese Medicine, produce a wide array of bioactive metabolites. Among these is N6-(2-Hydroxyethyl)adenosine (HEA), an adenosine derivative first isolated and identified from the cultured mycelia of Cordyceps and Isaria species in 1983.[1][2][3][4] This discovery marked the beginning of decades of investigation into its chemical properties and biological functions.

HEA is structurally characterized by the substitution of a 2-hydroxyethyl group at the N6 position of the purine ring of adenosine.[5] This modification significantly influences its interaction with biological targets compared to its parent compound, adenosine. Found in various Cordyceps species, including C. cicadae, C. militaris, and C. pruinosa, HEA is considered a key chemical marker for the quality assessment of Cordyceps products.[6][7][8][9] Its discovery has paved the way for exploring its potential in treating a range of pathologies, from chronic kidney disease to cancer.[4][6][10]

dot

cluster_Discovery Discovery & Source cluster_Compound Core Compound cluster_Activities Biological Activities Cordyceps Cordyceps Species (C. cicadae, C. militaris, etc.) HEA N6-(2-Hydroxyethyl)adenosine (HEA) Cordyceps->HEA Source of Isolation TCM Traditional Chinese Medicine Usage TCM->Cordyceps Historical Use AntiInflammatory Anti-inflammatory HEA->AntiInflammatory Exhibits RenalProtection Renal Protection HEA->RenalProtection Exhibits AntiTumor Anti-tumor HEA->AntiTumor Exhibits Neuroprotection Neuroprotective HEA->Neuroprotection Exhibits Start Cordyceps Biomass (Powdered) Extraction Ultrasonic-Assisted Solvent Extraction (75% Ethanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract MacroporousResin Macroporous Resin Chromatography (e.g., NKA-II) CrudeExtract->MacroporousResin SemiPure Semi-Purified HEA Fraction MacroporousResin->SemiPure Purification High-Resolution Purification (Sephadex LH-20 or HSCCC) SemiPure->Purification PureHEA Pure HEA (>98%) Purification->PureHEA Analysis Structural Elucidation (HPLC, MS, NMR) PureHEA->Analysis cluster_Upstream Inflammatory/Fibrotic Stimuli cluster_Pathways Signaling Pathways cluster_Downstream Cellular Response Stimuli LPS / TGF-β1 NFkB NF-κB Pathway Stimuli->NFkB TGF_Smad TGF-β1/Smad Pathway Stimuli->TGF_Smad Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation Fibrosis Fibrotic Markers (Collagen I, α-SMA) TGF_Smad->Fibrosis HEA N6-(2-Hydroxyethyl)adenosine (HEA) HEA->NFkB Inhibits HEA->TGF_Smad Inhibits

Sources

An In-depth Technical Guide to Investigating the In Vitro Cytotoxicity of 2-(1H-Purin-6-ylamino)ethanol on SGC-7901 Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro cytotoxic effects of 2-(1H-Purin-6-ylamino)ethanol, a purine analog, on the SGC-7901 human gastric cancer cell line. The methodologies detailed herein are designed to not only quantify the cytotoxic potential of the compound but also to elucidate the underlying molecular mechanisms of action, adhering to the principles of scientific integrity and reproducibility.

A Note on the SGC-7901 Cell Line

It is of critical importance to acknowledge that the SGC-7901 cell line is listed in the Register of Misidentified Cell Lines by the International Cell Line Authentication Committee.[1] Studies have shown it to be a derivative of the HeLa cell line, contaminated with Human Papillomavirus type 18 (HPV18).[1][2] Therefore, prior to initiating any experiments, it is imperative to perform cell line authentication via Short Tandem Repeat (STR) profiling to ensure the identity and purity of the cell line being used. All findings should be interpreted with the knowledge of its HeLa origin.

Introduction to this compound

This compound is a chemical compound belonging to the purine family.[3] Purine analogs are a well-established class of anti-cancer agents that can interfere with nucleic acid synthesis and induce apoptosis in rapidly dividing cancer cells. The ethanol substitution on the purine ring may influence its solubility, cell permeability, and interaction with molecular targets. This guide outlines a systematic approach to determine if this compound exhibits cytotoxic activity against the SGC-7901 cell line and to explore its potential as a therapeutic agent.

Phase 1: Quantifying Cytotoxicity

The initial phase of this investigation focuses on determining the dose-dependent and time-dependent cytotoxic effects of this compound on SGC-7901 cells.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Culture SGC-7901 Cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells for 24, 48, 72 hours cell_seeding->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay readout Measure absorbance at 570 nm mtt_assay->readout data_norm Normalize data to untreated control readout->data_norm ic50 Calculate IC50 values data_norm->ic50

Caption: Workflow for determining the IC50 of the compound.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[4][5]

  • Cell Seeding: Plate SGC-7901 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used) and an untreated control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves at each time point and presented in a table for clear comparison.

Time PointIC50 of this compound (µM)
24 hoursExperimental Value
48 hoursExperimental Value
72 hoursExperimental Value

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic effect is established, the next phase is to determine the mode of cell death induced by this compound. The primary hypothesis is the induction of apoptosis, a form of programmed cell death crucial in cancer therapy.[6]

Apoptosis Detection Workflow

G cluster_prep Cell Preparation & Treatment cluster_staining Apoptosis Staining cluster_analysis Flow Cytometry Analysis cluster_western Western Blot Analysis cell_culture Culture & seed SGC-7901 cells treatment Treat with IC50 concentration of compound cell_culture->treatment staining Stain with Annexin V-FITC and Propidium Iodide treatment->staining lysis Lyse treated cells treatment->lysis flow Acquire data on a flow cytometer staining->flow gating Gate for live, early apoptotic, late apoptotic, and necrotic cells flow->gating western Probe for Caspase-3, PARP, Bcl-2, Bax lysis->western

Caption: Dual-approach workflow for apoptosis detection.

Protocol: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Treatment: Treat SGC-7901 cells with the determined IC50 concentration of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Protocol: Western Blot for Apoptotic Markers

To confirm the apoptotic pathway, the expression of key proteins should be analyzed.[8]

  • Protein Extraction: Lyse treated SGC-7901 cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Potential Apoptotic Signaling Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for chemotherapy-induced cell death.[6][9]

G cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound This compound bax Bax (Pro-apoptotic) compound->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized intrinsic apoptotic pathway.

Phase 3: Investigating Cell Cycle Effects

Many cytotoxic agents exert their effects by disrupting the cell cycle.[10][11] Therefore, it is crucial to investigate if this compound induces cell cycle arrest in SGC-7901 cells.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat SGC-7901 cells with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[7]

  • Staining: Treat the cells with RNase A and stain with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Untreated ControlExperimental ValueExperimental ValueExperimental Value
Compound-TreatedExperimental ValueExperimental ValueExperimental Value
Potential Cell Cycle Regulation Pathway

If cell cycle arrest is observed, for instance at the G2/M checkpoint, the expression of key regulatory proteins can be investigated by Western blot.[8]

G cluster_cdk CDK/Cyclin Complex compound This compound p53 p53 activation compound->p53 p21 p21 expression p53->p21 upregulates cdk1 CDK1 p21->cdk1 inhibits g2m_arrest G2/M Arrest cdk1->g2m_arrest progression blocked cyclinB1 Cyclin B1 cyclinB1->cdk1 activates

Caption: Potential pathway for G2/M cell cycle arrest.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to characterize the in vitro cytotoxicity of this compound on SGC-7901 cells. By following these protocols, researchers can obtain quantitative data on the compound's efficacy and gain insights into its mechanisms of action, specifically regarding the induction of apoptosis and cell cycle arrest. Positive findings from these studies would warrant further investigation, including analysis of other signaling pathways (e.g., MAPK, PI3K/Akt), and ultimately, progression to in vivo studies using xenograft models.[12][13] It is reiterated that all research utilizing the SGC-7901 cell line must be conducted with the awareness of its misidentification and results interpreted accordingly.

References

  • Current time information in Miami, FL, US. (n.d.). Google.
  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptotic cell signaling in cancer progression and therapy. OncoTarget, 7(29), 46019–46041.
  • Matthews, H. K., Bertoli, C., & de Bruin, R. A. M. (2022). Cell cycle control in cancer. Nature Reviews Molecular Cell Biology, 23(1), 74–88.
  • Carneiro, B. A., & El-Deiry, W. S. (2020). Apoptosis in cancer: Key molecular signaling pathways and therapy targets.
  • Brenner, B. M., & Stoler, D. L. (n.d.). Cell Cycle Regulation, Checkpoints, and Cancer. Clinician.com. Retrieved January 22, 2026, from [Link]

  • Tian, X., & El-Deiry, W. S. (2024). Targeting apoptotic pathways for cancer therapy.
  • Yu, H., & Zhang, L. (2012). Apoptotic pathways and cancer. In Systems Biology of Cancer (pp. 281-303). Cambridge University Press.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved January 22, 2026, from [Link]

  • Khan Academy. (n.d.). Loss of cell cycle control in cancer. Retrieved January 22, 2026, from [Link]

  • Cellosaurus. (n.d.). SGC-7901 (CVCL_0520). Retrieved January 22, 2026, from [Link]

  • Khan Academy. (n.d.). Cancer and the cell cycle. Retrieved January 22, 2026, from [Link]

  • Mr. B. (2016, November 9). Cell Cycle Regulation and Cancer [Video]. YouTube. [Link]

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  • SGC-7901 Xenograft Model. (n.d.). Retrieved January 22, 2026, from [Link]

  • Zhang, Y., et al. (2014). Characterization of side population cells isolated from the gastric cancer cell line SGC-7901. Experimental and Therapeutic Medicine, 7(5), 1365–1372.
  • Altogen Labs. (n.d.). SGC-7901 Xenograft Model. Retrieved January 22, 2026, from [Link]

  • Cellosaurus. (n.d.). SGC7901/ADR (CVCL_VU57). Retrieved January 22, 2026, from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved January 22, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro Cytotoxicity Analysis Service. Retrieved January 22, 2026, from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • Li, J., et al. (2018). Effective combination therapy of percutaneous ethanol injection and chemotherapy based on injectable low molecular weight gels. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup2), 1036–1045.
  • Tapani, E., Taavitsainen, M., Lindros, K., Vehmas, T., & Lehtonen, E. (1996). Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. Acta Radiologica, 37(6), 923–926.
  • Nguyen, T. L., et al. (2021). Potential Antimicrobial and Anticancer Activities of an Ethanol Extract from Bouea macrophylla. Molecules, 26(15), 4676.
  • Wang, Y., et al. (2012). Cytotoxic effect of evodiamine in SGC-7901 human gastric adenocarcinoma cells via simultaneous induction of apoptosis and autophagy. Oncology Letters, 3(2), 373–378.
  • Wang, Y., et al. (2023). Investigation of the anticancer efficacy and impact on energy metabolism of dual-core gold(i) complex BGC2a. Dalton Transactions, 52(34), 11849-11859.
  • Samsawat, J., et al. (2021). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Journal of Applied Pharmaceutical Science, 11(8), 98-107.
  • Li, X., et al. (2017). Effects of sufentanil on human gastric cancer cell line SGC-7901 in vitro. Oncology Letters, 14(3), 3451–3456.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-Purin-6-ylamino)ethanol in DMSO for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and biomedical research, the purine analogue 2-(1H-Purin-6-ylamino)ethanol, also known as N6-(2-hydroxyethyl)adenosine, is a molecule of significant interest. Its diverse biological activities, including potential anti-inflammatory, anti-hyperglycemic, and antitumor effects, underscore its therapeutic promise.[1] As with any promising candidate, a thorough understanding of its fundamental physicochemical properties is paramount for the successful design and execution of preclinical and clinical studies. This guide provides a comprehensive technical overview of the solubility and stability of this compound in dimethyl sulfoxide (DMSO), a common solvent in high-throughput screening and in vitro assays.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a drug candidate from the laboratory to the clinic is paved with rigorous scientific evaluation. Among the most critical early-stage assessments are the determination of a compound's solubility and stability in relevant solvent systems. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, widely utilized for its ability to dissolve a broad spectrum of small organic molecules. However, its use necessitates a clear understanding of the compound's behavior within it. Inaccurate assumptions about solubility can lead to significant errors in experimental concentration, while overlooking potential instability can result in the generation of misleading biological data due to the presence of degradants.

This guide is structured to provide not just procedural details, but also the scientific rationale behind the experimental choices, empowering researchers to generate reliable and reproducible data.

Solubility Profile in Dimethyl Sulfoxide (DMSO)

The solubility of a compound is a finite physical property that dictates the maximum concentration that can be achieved in a given solvent at a specific temperature. For this compound, a high solubility in DMSO is advantageous for the preparation of concentrated stock solutions, which are essential for serial dilutions in various biological assays.

Quantitative Solubility Data

Based on available data from commercial suppliers, the solubility of this compound in DMSO is remarkably high.

Parameter Value Molar Equivalent Source
Solubility in DMSO100 mg/mL321.24 mMMedChemExpress[1]

It is important to note that this value is provided by a commercial source and should be independently verified for critical applications.

Causality of High Solubility

The high solubility of this compound in DMSO can be attributed to the molecular interactions between the solute and the solvent. The purine ring system, with its multiple nitrogen atoms, and the hydroxyl and amino groups in the side chain, can participate in hydrogen bonding with the sulfoxide group of DMSO. Furthermore, the polar nature of both the solute and the solvent facilitates favorable dipole-dipole interactions, contributing to the dissolution process.

Experimental Protocol for Solubility Determination

To ensure the accuracy of the solubility data for a specific batch of this compound, it is recommended to perform an in-house solubility assessment. A standard method for determining thermodynamic solubility is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in DMSO at a controlled temperature.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of a Supersaturated Solution: Accurately weigh an excess amount of this compound (e.g., 110 mg) into a clean, dry vial.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker/incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the DMSO supernatant to determine the solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability in Dimethyl Sulfoxide (DMSO)

The chemical stability of a compound in a solvent is a critical parameter that influences its shelf-life and the reliability of experimental results. While DMSO is generally considered a stable solvent for many compounds, prolonged storage, temperature fluctuations, and the presence of contaminants can lead to degradation.

General Considerations for Stability of Purine Analogs in DMSO
  • Hydrolysis: The presence of water in DMSO can facilitate the hydrolysis of labile functional groups. Although this compound does not possess highly susceptible groups like esters, the purine ring itself can be subject to hydrolytic cleavage under certain conditions (e.g., acidic or basic contaminants).

  • Oxidation: The presence of oxygen and exposure to light can promote oxidative degradation. The purine ring and the secondary amine are potential sites for oxidation.

  • Solvent-Induced Degradation: Although less common, DMSO can participate in reactions with certain functional groups under specific conditions, such as elevated temperatures.

A study on the stability of a diverse set of repository compounds in DMSO found that the presence of water was a more significant factor in compound loss than oxygen. The same study also indicated that most compounds were stable for 15 weeks at 40°C and that multiple freeze-thaw cycles did not cause significant degradation.[2]

Recommended Storage Conditions

Based on supplier recommendations and general best practices for storing DMSO stock solutions, the following conditions are advised to minimize degradation of this compound:

Storage Temperature Duration Recommendations
-80°CUp to 6 monthsRecommended for long-term storage.
-20°CUp to 1 monthSuitable for short-term storage.

Solutions should be stored in tightly sealed vials to prevent moisture absorption and should be protected from light.[1] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the parent compound in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.

Objective: To develop and validate a stability-indicating RP-HPLC method for this compound and to assess its stability under forced degradation conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

  • HPLC system with a C18 column and a UV-Vis detector

Procedure:

Part A: Method Development

  • Column and Mobile Phase Selection: Start with a standard C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.

  • Detection Wavelength: Determine the optimal UV detection wavelength by acquiring the UV spectrum of the compound and selecting the wavelength of maximum absorbance.

Part B: Forced Degradation Studies

  • Preparation of Stressed Samples: Prepare solutions of this compound in DMSO and subject them to various stress conditions:

    • Acidic Hydrolysis: Add HCl to the solution and heat.

    • Basic Hydrolysis: Add NaOH to the solution and heat.

    • Oxidative Degradation: Add H₂O₂ to the solution.

    • Thermal Degradation: Heat the solution.

    • Photolytic Degradation: Expose the solution to UV light.

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method.

  • Method Validation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Caption: Workflow for Forced Degradation Studies.

Conclusion and Best Practices

A comprehensive understanding of the solubility and stability of this compound in DMSO is fundamental for its successful application in research and drug development. While this purine analog exhibits high solubility in DMSO, its long-term stability requires careful consideration of storage conditions.

Key Takeaways and Recommendations:

  • Verify Solubility: Although reported to be highly soluble (100 mg/mL), it is prudent to experimentally verify the solubility for each new batch of the compound.

  • Use Anhydrous DMSO: To minimize the risk of hydrolysis, always use high-purity, anhydrous DMSO for preparing stock solutions.

  • Proper Storage is Crucial: Store DMSO stock solutions of this compound at -80°C for long-term storage and at -20°C for short-term use, protected from light and moisture.

  • Aliquot to Avoid Freeze-Thaw Cycles: Prepare single-use aliquots of stock solutions to maintain their integrity.

  • Implement Stability-Indicating Methods: For critical applications and long-term studies, develop and validate a stability-indicating analytical method to ensure the accurate quantification of the active compound.

  • Document Everything: Meticulously document all experimental procedures, storage conditions, and analytical results to ensure data traceability and reproducibility.

By adhering to these principles and employing the robust methodologies outlined in this guide, researchers and drug development professionals can confidently advance their investigations into the promising therapeutic potential of this compound.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

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exploring the anti-inflammatory properties of N6-(2-Hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anti-Inflammatory Properties of N6-(2-Hydroxyethyl)adenosine

Executive Summary

N6-(2-Hydroxyethyl)adenosine (HEA), a naturally occurring purine nucleoside analog isolated from various fungi, most notably of the Cordyceps genus, has emerged as a compound of significant interest for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of its potent anti-inflammatory properties, intended for researchers, scientists, and professionals in drug development. We delve into the core molecular mechanisms, present detailed experimental protocols for its evaluation, and summarize key quantitative data from preclinical studies. Evidence robustly demonstrates that HEA exerts its anti-inflammatory effects through the modulation of critical signaling pathways, primarily by inhibiting the TLR4-mediated NF-κB and TGF-β1/Smad pathways.[3][4][5] This activity results in a significant reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, an increase in the anti-inflammatory cytokine IL-10, and a marked attenuation of oxidative stress.[5][6][7][8] This guide serves as a foundational resource for understanding and harnessing the therapeutic potential of HEA in inflammation-driven pathologies.

Introduction to N6-(2-Hydroxyethyl)adenosine (HEA)

Chemical Identity and Structure

HEA is an adenosine derivative characterized by a hydroxyethyl group attached to the N6 position of the adenine base. This modification is crucial for its distinct biological activity compared to endogenous adenosine.

  • Molecular Formula: C₁₂H₁₇N₅O₅[2]

  • Molecular Weight: 311.29 g/mol [2]

  • CAS Number: 4338-48-1[3]

Natural Occurrence and Sourcing

HEA is a bioactive constituent found in several species of medicinal fungi, particularly Cordyceps cicadae and Cordyceps militaris.[4][6] Its isolation from these natural sources is a common method of procurement for research.[5] Methodologies for preparative isolation often involve extraction with solvents like ethanol followed by purification using techniques such as macroporous resin and high-speed counter-current chromatography.[2][5]

Overview of Pharmacological Activities

While this guide focuses on inflammation, it is important to recognize that HEA's therapeutic profile is multifaceted. Pharmacological studies have confirmed that HEA possesses antihyperglycemic, antioxidant, kidney-protective, anti-fibrotic, and antitumor activities, in addition to its well-documented anti-inflammatory effects.[2][3][5][7] This pleiotropic nature suggests that HEA may be a valuable candidate for complex diseases where inflammation is a key precipitating factor.[2]

Core Anti-Inflammatory Mechanisms of Action

HEA's ability to quell inflammation stems from its influence on several key signaling cascades that are fundamental to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcriptional activation of numerous pro-inflammatory genes. A significant body of evidence shows that HEA is a potent inhibitor of this pathway.[3][5][9] In models using lipopolysaccharide (LPS), a component of Gram-negative bacteria, HEA has been shown to suppress the Toll-like receptor 4 (TLR4)-mediated activation of NF-κB.[4] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[5]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88/TRAF6 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus HEA N6-(2-Hydroxyethyl) adenosine (HEA) HEA->IKK Inhibits Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Cytokines Induces Transcription

HEA inhibits the canonical NF-κB signaling pathway.
Modulation of Inflammatory Cytokines

A direct consequence of NF-κB inhibition is the altered expression of downstream cytokines. HEA consistently demonstrates the ability to suppress the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][7][10] Concurrently, HEA has been observed to increase the secretion of IL-10, a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation and maintaining immune homeostasis.[3][5] This dual action of suppressing pro-inflammatory signals while boosting anti-inflammatory ones makes HEA a particularly effective immunomodulator.

Attenuation of Oxidative Stress

Inflammation and oxidative stress are intricately linked, with each process capable of amplifying the other. HEA exhibits significant antioxidant properties that contribute to its anti-inflammatory profile.[6][7] It has been shown to increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6][7][10] This enhancement of the cellular antioxidant defense system leads to a reduction in reactive oxygen species (ROS) and a decrease in lipid peroxidation, as measured by reduced malondialdehyde (MDA) levels.[7][10]

Crosstalk with the TGF-β1/Smad Pathway

In the context of chronic inflammation, particularly in organs like the kidney, the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway is a major driver of fibrosis. HEA has been shown to ameliorate renal interstitial fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[5][9][11] It reduces the phosphorylation of Smad2 and Smad3, key downstream effectors of TGF-β1, thereby preventing the activation of fibroblasts and the excessive deposition of extracellular matrix.[5]

TGF_beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptors (Type I/II) TGFb1->TGFbR Binds Smad23_inactive Smad2/3 (Inactive) TGFbR->Smad23_inactive Phosphorylates Smad23_active p-Smad2/3 (Active) Smad23_inactive->Smad23_active Smad_complex Smad Complex Smad23_active->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates to Nucleus HEA N6-(2-Hydroxyethyl) adenosine (HEA) HEA->Smad23_inactive Inhibits Phosphorylation Fibrosis Fibrotic Genes (Collagen I, α-SMA) DNA->Fibrosis Induces Transcription

HEA modulates the pro-fibrotic TGF-β1/Smad pathway.

Experimental Validation: In Vitro Methodologies

Rationale for Model Selection

To investigate the molecular underpinnings of HEA's anti-inflammatory activity, in vitro models are indispensable. The murine macrophage cell line, RAW 264.7, is an exemplary choice. Macrophages are central players in the innate immune response, and their activation by LPS provides a robust, reproducible, and well-characterized model of acute inflammation. This system allows for the precise dissection of signaling pathways and the quantification of inflammatory mediators in a controlled environment.[3][5]

Protocol: Assessing Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This protocol provides a self-validating workflow to assess the efficacy of HEA in mitigating LPS-induced inflammation.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in appropriate plates (e.g., 6-well plates for protein analysis, 96-well plates for viability and cytokine assays) and allow them to adhere overnight.

  • Pretreatment with HEA:

    • Prepare stock solutions of HEA in DMSO and dilute to final concentrations (e.g., 5, 10, 20 µg/mL) in cell culture medium.[3] The final DMSO concentration should be non-toxic (e.g., <0.1%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of HEA. Include a vehicle control group (medium with DMSO only).

    • Incubate for 1-2 hours. This pretreatment step is crucial to allow HEA to exert its effects on the cellular machinery before the inflammatory stimulus is introduced.

  • Inflammatory Challenge:

    • Stimulate the cells by adding LPS directly to the medium to a final concentration of 1 µg/mL.[5] Include a negative control group (cells with vehicle only, no LPS) and a positive control group (cells with vehicle + LPS).

    • Incubate for the desired period (e.g., 24 hours for cytokine secretion, shorter times like 30-60 minutes for signaling protein phosphorylation).[3][5]

  • Endpoint Analysis:

    • Cell Viability: Perform an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

    • Cytokine Quantification: Collect the cell culture supernatant. Measure the concentrations of TNF-α, IL-1β, and IL-10 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Western Blot Analysis: Lyse the cells to extract total protein. Perform Western blotting to assess the levels of key signaling proteins, such as phosphorylated NF-κB (p-p65), total NF-κB (p65), phosphorylated IκBα (p-IκBα), and total IκBα. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Data Presentation: In Vitro Efficacy of HEA

The following table summarizes representative quantitative data from studies using LPS-stimulated RAW 264.7 macrophages.

Parameter MeasuredHEA ConcentrationResultReference
TNF-α Secretion5-20 µg/mLDose-dependent reduction[3][5]
IL-1β Secretion5-20 µg/mLDose-dependent reduction[3][5]
IL-10 Secretion5-20 µg/mLDose-dependent increase[3][5]
NF-κB Activation5-20 µg/mLInhibition of p-NF-κB and p-IκBα[5]

Preclinical Efficacy: In Vivo Models of Inflammation

The Importance of In Vivo Confirmation

While in vitro assays are critical for mechanistic insights, in vivo models are essential to evaluate a compound's therapeutic potential in a complex biological system.[12][13] Animal models account for pharmacokinetics (absorption, distribution, metabolism, excretion) and the systemic interplay between different organs and cell types, providing a more clinically relevant assessment of efficacy and safety.

Protocol: Cisplatin-Induced Acute Kidney Injury (AKI) Model

This model is highly relevant as cisplatin-induced nephrotoxicity involves significant inflammatory and oxidative stress components.[6]

  • Animal Selection and Acclimatization:

    • Use male mice (e.g., C57BL/6) weighing 20-25g.

    • Acclimatize the animals for at least one week with free access to food and water.

  • HEA Administration:

    • Administer HEA (e.g., 20-40 mg/kg) or vehicle via intraperitoneal (i.p.) injection or oral gavage daily for a set period (e.g., 7 days) prior to the injury induction.[6][7] This pretreatment regimen assesses the protective capacity of the compound.

  • Induction of AKI:

    • On the final day of pretreatment, administer a single i.p. injection of cisplatin (e.g., 20 mg/kg) to induce kidney injury. The control group receives a saline injection.

  • Sample Collection and Analysis:

    • Sacrifice animals at a specified time post-cisplatin injection (e.g., 72 hours).

    • Collect blood via cardiac puncture to measure serum creatinine and blood urea nitrogen (BUN), which are key indicators of kidney function.

    • Harvest kidneys. One kidney can be fixed in formalin for histopathological analysis (H&E staining to assess tubular injury), while the other can be snap-frozen for biochemical assays.

    • Prepare kidney tissue homogenates to measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and markers of oxidative stress (MDA, SOD, CAT, GSH).[6][7]

Data Presentation: In Vivo Protective Effects of HEA

The table below summarizes key findings from in vivo studies demonstrating HEA's efficacy.

In Vivo ModelSpeciesHEA DosageKey OutcomesReference
Cisplatin-Induced AKIMiceNot SpecifiedReduced BUN and creatinine; Decreased TNF-α, IL-1β, IL-6; Increased SOD, CAT, GSH-Px[6]
Alloxan-Induced DiabetesRats20-40 mg/kgReduced blood glucose, Scr, BUN; Decreased TNF-α, IL-6, IL-1β; Increased SOD, CAT, GSH[7]
Unilateral Ureteral ObstructionMice2.5-7.5 mg/kgReduced tubular injury and fibrosis; Decreased inflammation via NF-κB and TGF-β1/Smad inhibition[5]

Summary and Future Directions

N6-(2-Hydroxyethyl)adenosine has been unequivocally identified as a natural compound with potent and multifaceted anti-inflammatory properties. Its ability to concurrently inhibit the NF-κB and TGF-β/Smad pathways, suppress pro-inflammatory cytokine production, enhance anti-inflammatory mediators, and alleviate oxidative stress positions it as a highly promising therapeutic candidate. The experimental frameworks provided herein offer robust methods for its continued evaluation.

Future research should be directed towards several key areas:

  • Adenosine Receptor Specificity: While HEA is an adenosine analog, its precise interaction profile with the four adenosine receptor subtypes (A1, A2A, A2B, A3) remains to be fully elucidated. Investigating its binding affinities and functional agonism/antagonism is critical to understanding its complete mechanism of action.[8]

  • Pharmacokinetic and Safety Profiling: Comprehensive PK/PD and toxicology studies are necessary to establish a therapeutic window and to pave the way for potential clinical development.

  • Chronic Disease Models: Evaluating the efficacy of HEA in more chronic models of inflammation, such as collagen-induced arthritis, inflammatory bowel disease, or neuroinflammatory conditions, will be crucial to defining its therapeutic scope.[14]

By building on the solid preclinical foundation summarized in this guide, the scientific community can further unlock the potential of N6-(2-Hydroxyethyl)adenosine as a novel agent in the management of inflammatory diseases.

References

  • Wang, X., et al. (2020). N6-2-hydroxyethyl-adenosine ameliorate cisplatin induced acute kidney injury in mice. Taylor & Francis Online. [Link]

  • Zheng, Z., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. PubMed. [Link]

  • Wang, X., et al. (2019). N6 -(2-hydroxyethyl)-adenosine from Cordyceps cicadae protects against diabetic kidney disease via alleviation of oxidative stress and inflammation. PubMed. [Link]

  • Lu, M.-Y., et al. (2015). N6-(2-Hydroxyethyl)adenosine in the Medicinal Mushroom Cordyceps cicadae Attenuates Lipopolysaccharide-Stimulated Pro-inflammatory Responses by Suppressing TLR4-Mediated NF-κB Signaling Pathways. ACS Publications. [Link]

  • Zheng, Z., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. MDPI. [Link]

  • Lu, M.-Y., et al. (2015). N(6)-(2-Hydroxyethyl)adenosine in the Medicinal Mushroom Cordyceps cicadae Attenuates Lipopolysaccharide-Stimulated Pro-inflammatory Responses by Suppressing TLR4-Mediated NF-κB Signaling Pathways. ResearchGate. [Link]

  • Li, S., et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology. [Link]

  • Various Authors. Compilation of research figures and articles related to N6-(2-hydroxyethyl)-adenosine. ResearchGate. [Link]

  • Wang, X., et al. (2018). Structure of N⁶‐(2‐hydroxyethyl)‐adenosine (HEA). ResearchGate. [Link]

  • Chen, Y.-F., et al. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal An. Semantic Scholar. [Link]

  • Chen, Y.-F., et al. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. PubMed Central. [Link]

  • Olatunji, O. J., et al. (2018). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. PubMed. [Link]

  • Li, S., et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. PubMed. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Woode, E., & Abotsi, W. M. (2011). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

Sources

An In-Depth Technical Guide to 6-(β-Hydroxyethylamino)purine (CAS 4551-95-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 6-(β-Hydroxyethylamino)purine, a purine derivative of significant interest in medicinal chemistry and drug development.

Chemical Identity and Structure

6-(β-Hydroxyethylamino)purine, also known by its synonym N6-(2-Hydroxyethyl)adenine, is a chemical compound registered under CAS number 4551-95-5.[1][2][3][4] Its molecular structure consists of a purine core substituted at the 6-position with a β-hydroxyethylamino group.

The systematic IUPAC name for this compound is 2-(7H-purin-6-ylamino)ethanol.[3] It is also recognized as an impurity of Adefovir Dipivoxil, a medication used to treat chronic hepatitis B infection.[1][5]

Chemical Structure Visualization

G N1 N C2 C N1->C2 C6 C N1->C6 C2->N1 H1 H C2->H1 N3 N N3->C2 C4 C C4->N3 C4->N3 C5 C C4->C5 N9 N C4->N9 C5->C6 N7 N C5->N7 C6->C5 N10 N C6->N10 C8 C N7->C8 C8->N7 C8->N9 H2 H C8->H2 N9->C4 H3 H N9->H3 C11 C N10->C11 H4 H N10->H4 C12 C C11->C12 H7 H C11->H7 H8 H C11->H8 O13 O C12->O13 H5 H C12->H5 H6 H C12->H6 H9 H O13->H9

Caption: 2D Chemical Structure of 6-(β-Hydroxyethylamino)purine.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(β-Hydroxyethylamino)purine is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C7H9N5O[1][2][3]
Molecular Weight 179.18 g/mol [1][2][3]
Appearance Solid[5]
XLogP3 -0.1[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 2[3]
Exact Mass 179.08070993 Da[3]
Monoisotopic Mass 179.08070993 Da[3]
Topological Polar Surface Area 86.7 Ų[3]
Heavy Atom Count 13[3]
Canonical SMILES C(CO)Nc1c2c([nH]cn2)ncn1[2]
InChI Key QFSMBOBIZVSDLV-UHFFFAOYSA-N[2]

Synthesis and Reactivity

6-(β-Hydroxyethylamino)purine can be synthesized from the reaction of monoethanolamine and 6-chloropurine.[1] This synthetic route provides a straightforward method for obtaining the compound for research purposes.

Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Monoethanolamine Monoethanolamine Reaction Reaction Monoethanolamine->Reaction 6-Chloropurine 6-Chloropurine 6-Chloropurine->Reaction 6-(β-Hydroxyethylamino)purine 6-(β-Hydroxyethylamino)purine Reaction->6-(β-Hydroxyethylamino)purine

Sources

N6-(2-Hydroxyethyl)adenosine: A Deep Dive into its Modulation of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Modified Nucleoside

N6-(2-Hydroxyethyl)adenosine (N6-HEA), a naturally occurring adenosine derivative primarily isolated from the entomopathogenic fungus Cordyceps cicadae, is emerging as a molecule of significant interest in the fields of pharmacology and drug development.[1][2] Initially identified for its physiological activities, including its role as a Ca2+ antagonist, N6-HEA has demonstrated a spectrum of pharmacological effects, encompassing anti-inflammatory, antioxidant, anti-hyperglycemic, and kidney-protective properties.[1][3][4] At the heart of its anti-inflammatory mechanism lies its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune and inflammatory response. This guide provides a comprehensive technical overview of N6-HEA's interaction with the NF-κB pathway, detailing its mechanism of action, providing field-proven experimental protocols for its investigation, and discussing its therapeutic promise.

The NF-κB family of transcription factors plays a pivotal role in orchestrating the expression of a vast array of genes involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of the NF-κB signaling cascade is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, as well as various cancers.[1] Consequently, the identification and characterization of novel modulators of NF-κB signaling, such as N6-HEA, represent a promising avenue for the development of new therapeutic interventions.

The Mechanistic Underpinnings: How N6-HEA Quells the Inflammatory Cascade

The anti-inflammatory effects of N6-HEA are primarily attributed to its suppression of the NF-κB signaling pathway.[2][3] This modulation is believed to be initiated through the interaction of N6-HEA with adenosine receptors, leading to a cascade of downstream events that ultimately culminate in the inhibition of NF-κB activation and the subsequent reduction in the expression of pro-inflammatory genes.[5][6]

Upstream Engagement: The Role of Adenosine Receptors

As a derivative of adenosine, it is hypothesized that N6-HEA exerts its pharmacological effects by acting as an agonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Evidence suggests that N6-HEA's activity is mediated through these receptors, with some studies pointing towards the activation of the A1 adenosine receptor (A1R).[6] Activation of adenosine receptors, particularly A1R and A2AR, can initiate intracellular signaling cascades that interfere with NF-κB activation. This can occur through various mechanisms, including the modulation of cyclic AMP (cAMP) levels and the activation of protein kinases that can influence the activity of key components of the NF-κB pathway.

Diagram: Proposed Upstream Mechanism of N6-HEA Action

N6_HEA_Adenosine_Receptor_Pathway cluster_intracellular Intracellular Space N6_HEA N6-(2-Hydroxyethyl)adenosine AR Adenosine Receptor (e.g., A1R) N6_HEA->AR G_protein G-protein AR->G_protein Downstream Downstream Signaling (e.g., ↓cAMP) G_protein->Downstream IKK_complex IKK Complex (Inactive) Downstream->IKK_complex NFkB_inactive NF-κB (p65/p50) IκBα IKK_complex->NFkB_inactive IKK_complex_active IKK Complex (Active) IkBa_p p-IκBα IkBa_Ub Ub-IκBα Proteasome Proteasome NFkB_translocation NF-κB Translocation DNA DNA (κB sites) NFkB_translocation->DNA NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->Gene_expression

Caption: Proposed mechanism of N6-HEA modulating NF-κB signaling via adenosine receptors.

Core NF-κB Pathway Inhibition

The canonical NF-κB signaling pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB heterodimer (typically p65/p50), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators.

N6-HEA has been shown to intervene at a key regulatory point in this pathway. Studies have demonstrated that N6-HEA treatment leads to a decrease in the phosphorylation of both NF-κB p65 and IκBα.[5] By inhibiting the phosphorylation and subsequent degradation of IκBα, N6-HEA effectively sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and transcriptional activity.

Diagram: N6-HEA's Impact on the Core NF-κB Signaling Pathway

N6_HEA_NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus LPS / TNF-α Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation NFkB_complex NF-κB (p65/p50) - IκBα IKK->NFkB_complex Phosphorylates IκBα IkBa_p p-IκBα NFkB_active Active NF-κB (p65/p50) IkBa_p->NFkB_active IκBα Degradation NFkB_complex->IkBa_p IκBα Phosphorylation DNA DNA NFkB_active->DNA Nuclear Translocation N6_HEA N6-HEA N6_HEA->IKK Inhibition Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: N6-HEA inhibits the phosphorylation of IκBα, preventing NF-κB activation.

Downstream Consequences: Attenuation of Pro-inflammatory Gene Expression

The inhibition of NF-κB nuclear translocation by N6-HEA leads to a significant reduction in the transcription and subsequent production of a range of pro-inflammatory cytokines and mediators. Experimental evidence has consistently shown that N6-HEA treatment decreases the levels of TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4][5] Interestingly, N6-HEA has also been observed to increase the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10), suggesting a dual action in resolving inflammation.[3][5]

CytokineEffect of N6-HEA TreatmentReference
TNF-α[3][5]
IL-1β[3][5]
IL-6[4]
IL-10[3][5]

Field-Proven Experimental Protocols for Investigating N6-HEA's Modulatory Effects

To rigorously assess the impact of N6-HEA on the NF-κB signaling pathway, a combination of in vitro and in vivo experimental approaches is recommended. The following protocols provide a robust framework for such investigations.

In Vitro Assessment in Macrophage Cell Lines

Murine macrophage-like cell lines, such as RAW 264.7, are excellent models for studying inflammation as they readily respond to inflammatory stimuli like LPS.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA).

  • Pre-treat cells with varying concentrations of N6-HEA (e.g., 5-20 µg/mL) for 1 hour.[3]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter time points for signaling protein phosphorylation).[5]

2. Western Blot Analysis for NF-κB Pathway Proteins:

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a nitrocellulose membrane.[5]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, and total IκBα overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software.

3. Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Gene Expression:

  • Isolate total RNA from the treated cells using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes for target genes such as Tnf-α, Il-1β, and Il-6.

  • Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).

  • Calculate the relative gene expression using the ΔΔCt method.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:

  • Collect the cell culture supernatants after treatment.

  • Measure the concentration of secreted cytokines (TNF-α, IL-1β, IL-6, IL-10) using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Evaluation in a Mouse Model of Inflammation

To validate the in vitro findings, in vivo studies are crucial. A model of renal interstitial fibrosis induced by unilateral ureteral obstruction (UUO) in mice has been successfully used to demonstrate the anti-inflammatory effects of N6-HEA.[5]

1. Animal Model and Treatment:

  • Use male C57BL/6 mice (20-25 g).

  • Divide the mice into experimental groups: sham-operated, UUO + vehicle, and UUO + N6-HEA at different doses (e.g., 2.5, 5, and 7.5 mg/kg).[5]

  • Administer N6-HEA via intraperitoneal injection 24 hours before UUO surgery and continue daily for the duration of the experiment (e.g., 14 days).[5]

  • Induce UUO by ligating the left ureter.

2. Sample Collection and Analysis:

  • At the end of the experiment, harvest the kidneys for analysis.

  • Process one portion of the kidney for histology (H&E and Masson's trichrome staining) to assess tissue damage and fibrosis.

  • Homogenize another portion of the kidney for Western blot analysis of NF-κB pathway proteins and ELISA for tissue cytokine levels, as described in the in vitro protocols.

Diagram: Experimental Workflow for Investigating N6-HEA

Experimental_Workflow cluster_invitro In Vitro Studies (e.g., RAW 264.7 cells) cluster_invivo In Vivo Studies (e.g., UUO Mouse Model) Cell_Culture Cell Culture & Treatment with N6-HEA & LPS WB Western Blot (p-NF-κB, p-IκBα) Cell_Culture->WB qPCR qPCR (TNF-α, IL-1β mRNA) Cell_Culture->qPCR ELISA_invitro ELISA (Cytokine Secretion) Cell_Culture->ELISA_invitro Animal_Model Animal Model & N6-HEA Treatment Cell_Culture->Animal_Model Informs Histology Histology (Kidney Tissue) Animal_Model->Histology WB_invivo Western Blot (Kidney Homogenates) Animal_Model->WB_invivo ELISA_invivo ELISA (Tissue Cytokines) Animal_Model->ELISA_invivo

Caption: A comprehensive workflow for studying N6-HEA's effects on NF-κB signaling.

Therapeutic Potential and Future Directions

The ability of N6-(2-Hydroxyethyl)adenosine to potently suppress the NF-κB signaling pathway highlights its significant therapeutic potential for a wide range of inflammatory conditions. Its efficacy in preclinical models of kidney disease is particularly promising.[4][5] Furthermore, its anti-inflammatory properties may also contribute to its observed anti-tumor effects, as chronic inflammation is a known driver of tumorigenesis.[1]

Future research should focus on several key areas to advance the development of N6-HEA as a therapeutic agent:

  • Elucidation of Adenosine Receptor Specificity: A more detailed characterization of N6-HEA's binding affinities and functional activities at each of the four adenosine receptor subtypes is necessary to fully understand its mechanism of action and to anticipate potential off-target effects.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of N6-HEA, as well as its dose-response relationships in various disease models.

  • Safety and Toxicology Assessment: Rigorous evaluation of the safety and potential toxicity of N6-HEA is a prerequisite for its advancement into clinical trials. While some studies have indicated a lack of significant toxicity to normal cells at therapeutic concentrations, a more thorough toxicological profile is required.[1]

  • Exploration of Broader Therapeutic Applications: Given the central role of NF-κB in a multitude of diseases, the therapeutic potential of N6-HEA should be investigated in other inflammatory conditions, such as inflammatory bowel disease, arthritis, and neuroinflammatory disorders.

References

  • Zheng, R., Zhu, R., Li, X., Li, X., Shen, L., Chen, Y., Zhong, Y., & Deng, Y. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology, 9, 1236. [Link]

  • Meng, Z., Chen, X., Zhang, C., Li, J., & Wang, Y. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. International Journal of Molecular Sciences, 21(16), 5815. [Link]

  • Lu, M. Y., Chen, C. C., Lee, L. Y., Lin, T. W., & Kuo, C. F. (2015). N(6)-(2-Hydroxyethyl)adenosine in the Medicinal Mushroom Cordyceps cicadae Attenuates Lipopolysaccharide-Stimulated Pro-inflammatory Responses by Suppressing TLR4-Mediated NF-κB Signaling Pathways. Journal of Natural Products, 78(11), 2652-2660. [Link]

  • PubMed. N(6)-(2-Hydroxyethyl)adenosine in the Medicinal Mushroom Cordyceps cicadae Attenuates Lipopolysaccharide-Stimulated Pro-inflammatory Responses by Suppressing TLR4-Mediated NF-κB Signaling Pathways. [Link]

  • Wang, Y., Wang, Y., Zhang, Y., Li, J., & Meng, Z. (2019). N6 -(2-hydroxyethyl)-adenosine from Cordyceps cicadae protects against diabetic kidney disease via alleviation of oxidative stress and inflammation. Journal of Food Biochemistry, 43(11), e13028. [Link]

  • Zheng, R., Zhu, R., Li, X., Li, X., Shen, L., Chen, Y., Zhong, Y., & Deng, Y. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology, 9, 1236. [Link]

  • Chyau, C. C., Wu, H. L., Peng, C. C., Huang, S. H., & Peng, R. Y. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. International Journal of Molecular Sciences, 22(4), 1599. [Link]

  • Chyau, C. C., Wu, H. L., Peng, C. C., Huang, S. H., & Peng, R. Y. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. International Journal of Molecular Sciences, 22(4), 1599. [Link]

  • ResearchGate. Chemical structure of N6-(2-hydroxyethyl)-adenosine. [Link]

  • Fang, Q., Chen, S., Lin, L., Chen, J., & Chen, J. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PloS one, 11(9), e0162858. [Link]

  • PubMed. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. [Link]

  • Zhang, L., Wu, T., Olatunji, O. J., Tang, J., Wei, Y., & Ouyang, Z. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. Metabolic brain disease, 34(1), 325–334. [Link]

  • Semantic Scholar. Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal An. [Link]

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An In-depth Technical Guide to Investigating the Antioxidant Potential of N6-(2-Hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antioxidant Therapeutics

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a well-established driver of cellular damage.[1][2][3] This deleterious process is implicated in the pathophysiology of a wide array of human diseases, including neurodegenerative disorders, cardiovascular disease, cancer, and diabetes.[1] Consequently, the discovery and development of novel antioxidant compounds that can mitigate oxidative stress represent a significant therapeutic strategy.[3][4][5]

N6-(2-Hydroxyethyl)adenosine (N6-HEA), a purine nucleoside analog, has emerged as a molecule of interest with a spectrum of documented biological activities.[6][7] Isolated from various fungi, including Cordyceps species, N6-HEA has demonstrated anti-inflammatory, antihyperglycemic, and renoprotective effects.[6][8][9][10] Notably, several studies have alluded to its antioxidant properties, suggesting its potential as a therapeutic agent against pathologies rooted in oxidative stress.[7][8][9][10][11]

This technical guide provides a comprehensive framework for the rigorous investigation of the antioxidant potential of N6-HEA. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to elucidate its mechanisms of action and evaluate its therapeutic promise. The methodologies outlined herein are grounded in established principles of antioxidant research and are designed to yield robust and reproducible data.

Physicochemical Properties of N6-(2-Hydroxyethyl)adenosine

A thorough understanding of the physicochemical properties of N6-HEA is paramount for its effective investigation.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₅O₅[6]
Molecular Weight 311.29 g/mol [6]
Chemical Structure A derivative of adenosine with a 2-hydroxyethyl group attached to the N6 position of the adenine base.[6]
Solubility Information on solubility in various solvents should be empirically determined to prepare appropriate stock solutions for in vitro and in vivo studies.
Purity The purity of the N6-HEA sample must be ascertained using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure that observed activities are not due to contaminants.

Phase 1: In Vitro Antioxidant Capacity Assessment

The initial phase of investigation focuses on determining the direct antioxidant capacity of N6-HEA using established chemical assays. These assays provide a baseline understanding of the molecule's ability to scavenge free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used and straightforward method to assess the radical scavenging activity of a compound.[12][13][14] DPPH is a stable free radical that, upon reduction by an antioxidant, loses its deep violet color. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[15][16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of N6-HEA in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of N6-HEA.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[17]

    • The IC₅₀ value (the concentration of N6-HEA required to scavenge 50% of the DPPH radicals) should be determined from a dose-response curve.[17][18]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[12][14] The pre-formed radical cation is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of N6-HEA.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.

    • Determine the IC₅₀ value.

Phase 2: Cellular Antioxidant Activity (CAA) Assessment

While chemical assays are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization.[19][20][21] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential.[22][23]

Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is proportional to their activity.[19][20]

Step-by-Step Protocol:

  • Cell Culture:

    • Human hepatocarcinoma (HepG2) cells are commonly used for this assay. Culture the cells in an appropriate medium until they reach confluence in a 96-well plate.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of N6-HEA and a positive control (e.g., quercetin) for 1 hour.

    • Add DCFH-DA to the wells and incubate for a further 60 minutes.[20]

    • Wash the cells again with PBS.

    • Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[20]

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Phase 3: Mechanistic Investigations

A comprehensive understanding of the antioxidant potential of N6-HEA requires delving into its mechanisms of action at the cellular level. This involves assessing its impact on endogenous antioxidant defense systems.

Assessment of Antioxidant Enzyme Activity

Principle: Cells possess a sophisticated network of antioxidant enzymes to combat oxidative stress. Key enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[21][24] Investigating the effect of N6-HEA on the activity of these enzymes can reveal whether it acts by bolstering the cell's intrinsic antioxidant defenses.

Step-by-Step Protocol:

  • Cell Treatment and Lysate Preparation:

    • Treat a suitable cell line (e.g., HepG2 or primary cells) with N6-HEA at various concentrations for a defined period (e.g., 24 hours).

    • Induce oxidative stress in a subset of cells using an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

    • Harvest the cells and prepare cell lysates.

  • Enzyme Activity Assays:

    • Superoxide Dismutase (SOD) Activity: SOD activity can be measured using commercially available kits that are often based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.[25][26]

    • Catalase (CAT) Activity: CAT activity is typically determined by measuring the rate of H₂O₂ decomposition, which can be monitored spectrophotometrically at 240 nm.[24]

    • Glutathione Peroxidase (GPx) Activity: GPx activity is commonly assayed by a coupled reaction with glutathione reductase, where the oxidation of NADPH to NADP+ is monitored at 340 nm.[26]

  • Data Analysis:

    • Enzyme activities should be normalized to the total protein concentration of the cell lysate.

    • Compare the enzyme activities in N6-HEA-treated cells to untreated and vehicle-treated controls.

Investigation of the Nrf2-Keap1 Signaling Pathway

Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a master regulator of the cellular antioxidant response.[27][28] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[27][29] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxifying genes.[27][29][30] Investigating the ability of N6-HEA to activate this pathway is crucial for understanding its indirect antioxidant effects.

Experimental Workflow:

Nrf2_Activation_Workflow cluster_cell_culture Cellular Treatment cluster_analysis Downstream Analysis Cell_Treatment Treat cells with N6-HEA Western_Blot Western Blot for Nrf2 Nuclear Translocation Cell_Treatment->Western_Blot Assess Protein Localization qPCR qPCR for Nrf2 Target Gene Expression (e.g., HO-1, NQO1) Cell_Treatment->qPCR Quantify Gene Expression Reporter_Assay ARE-Luciferase Reporter Assay Cell_Treatment->Reporter_Assay Measure Transcriptional Activity

Caption: Workflow for investigating N6-HEA's effect on the Nrf2-Keap1 pathway.

Step-by-Step Protocols:

  • Nrf2 Nuclear Translocation (Western Blotting):

    • Treat cells with N6-HEA.

    • Isolate nuclear and cytoplasmic protein fractions.

    • Perform Western blotting using antibodies specific for Nrf2. An increase in Nrf2 levels in the nuclear fraction indicates activation.

  • Nrf2 Target Gene Expression (Quantitative PCR - qPCR):

    • Treat cells with N6-HEA.

    • Isolate total RNA and synthesize cDNA.

    • Perform qPCR to measure the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

  • Antioxidant Response Element (ARE) Reporter Assay:

    • Transfect cells with a reporter plasmid containing a luciferase gene under the control of an ARE promoter.

    • Treat the transfected cells with N6-HEA.

    • Measure luciferase activity to directly assess Nrf2-mediated transcriptional activation.

Data Summary and Interpretation

Table 1: Summary of In Vitro Antioxidant Activity of N6-HEA

AssayIC₅₀ (µM) of N6-HEAPositive Control (IC₅₀, µM)
DPPH Radical ScavengingExperimental ValueAscorbic Acid: Value
ABTS Radical ScavengingExperimental ValueTrolox: Value
Cellular Antioxidant Activity (CAA)Experimental ValueQuercetin: Value

Table 2: Effect of N6-HEA on Endogenous Antioxidant Enzymes

TreatmentSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
ControlValueValueValue
N6-HEA (Low Dose)ValueValueValue
N6-HEA (High Dose)ValueValueValue
Oxidative StressorValueValueValue
N6-HEA + Oxidative StressorValueValueValue

Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive investigation of the antioxidant potential of N6-(2-Hydroxyethyl)adenosine. The outlined experimental plan, progressing from basic chemical assays to more complex cellular and mechanistic studies, will enable researchers to build a compelling case for the therapeutic utility of N6-HEA in diseases with an underlying oxidative stress component.

Future in vivo studies in relevant animal models of disease will be essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of N6-HEA. The data generated through the diligent application of these methodologies will be instrumental in guiding the preclinical and clinical development of this promising natural product.

References

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  • Wang, X., et al. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae protects against diabetic kidney disease via alleviation of oxidative stress and inflammation. Journal of Food Biochemistry, 43(9), e12727. [Link]

  • Olatunji, O. J., et al. (2020). N6-2-hydroxyethyl-adenosine ameliorate cisplatin induced acute kidney injury in mice. Toxicology Research and Application, 4, 239784732095055. [Link]

  • Meng, Z., et al. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PLoS ONE, 11(9), e0162809. [Link]

  • Structure of N⁶‐(2‐hydroxyethyl)‐adenosine (HEA). (n.d.). ResearchGate. [Link]

  • Li, T. T., et al. (2020). N6-(2-Hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. International Journal of Molecular Sciences, 21(16), 5815. [Link]

  • Chen, Y. C., et al. (2021). Potential Protection Effect of ER Homeostasis of N 6 -(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. Molecules, 26(11), 3326. [Link]

  • Zheng, B., et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology, 9, 149. [Link]

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Methodological & Application

Protocol for the Dissolution and Use of N6-(2-Hydroxyethyl)adenine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Introduction: Understanding N6-(2-Hydroxyethyl)adenine

N6-(2-Hydroxyethyl)adenine is a substituted purine base, belonging to the broader class of adenine derivatives. While much of the recent literature focuses on its nucleoside counterpart, N6-(2-Hydroxyethyl)adenosine (HEA), which is found in various fungi like Cordyceps cicadae, the adenine base itself is a critical molecule for researchers synthesizing novel compounds or studying the direct effects of adenine modifications.[1][2] The adenosine form (HEA) has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, often through the modulation of signaling pathways like NF-κB and TGF-β/Smad.[1][3]

This document provides a detailed protocol for the solubilization of N6-(2-Hydroxyethyl)adenine for use in in vitro cell-based assays. Proper dissolution and handling are paramount to achieving reproducible and reliable experimental results.

A Critical Note on Compound Identification: The scientific literature contains extensive research on N6-(2-Hydroxyethyl)adenosine (HEA, CAS No. 4338-48-1), which is the riboside of the compound discussed here.[3] N6-(2-Hydroxyethyl)adenine (the purine base, CAS No. 14547-67-2) is structurally different. Researchers must confirm the precise identity and physicochemical properties of their compound, as solubility and biological activity may differ significantly. This protocol is designed for the adenine base but draws on principles applicable to many poorly soluble purine derivatives.

Physicochemical Properties & Solubility Profile

Understanding the fundamental properties of N6-(2-Hydroxyethyl)adenine is the first step in designing a robust dissolution protocol. As a derivative of adenine, it is expected to have limited aqueous solubility at neutral pH.

PropertyDataSource / Rationale
Molecular Formula C₇H₉N₅O[4]
Molecular Weight 179.18 g/mol [4]
Appearance Typically a white to off-white solidGeneral characteristic of purine derivatives.
Solubility in Water Very low at neutral pHAdenine, the parent compound, is poorly soluble in cold water (~0.5 mg/mL) but more soluble in hot water.[5] Similar behavior is expected.
Solubility in DMSO Expected to be highDimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of poorly water-soluble organic molecules.[6]
Solubility in Ethanol Expected to be low to moderateAdenine is only slightly soluble in ethanol, particularly when heated.[5]
Aqueous Solubility Can be increased in acidic or basic solutionsThe purine ring system can be protonated or deprotonated, increasing solubility. However, this can alter pH and may not be suitable for direct addition to cell culture media.[7][8]

Core Protocol: Preparation of a High-Concentration Stock Solution

Directly dissolving N6-(2-Hydroxyethyl)adenine into aqueous cell culture media is not recommended due to its low solubility, which can lead to inaccurate concentrations and precipitation. The established best practice is to first prepare a concentrated stock solution in an appropriate organic solvent, typically DMSO.

Rationale for Using a DMSO Stock Solution
  • Maximizes Solubility: DMSO can dissolve N6-(2-Hydroxyethyl)adenine at concentrations (e.g., 10-100 mM) far exceeding its aqueous solubility.

  • Minimizes Solvent in Final Assay: This high concentration allows for a large dilution factor (typically ≥1:1000) when preparing the final working solution in cell culture media. This ensures the final DMSO concentration is non-toxic to most cell lines (usually <0.1% v/v).

  • Enhances Stability and Storage: Frozen aliquots of the DMSO stock solution provide a stable, long-term supply of the compound, preventing degradation from repeated freeze-thaw cycles.[3]

Materials
  • N6-(2-Hydroxyethyl)adenine powder

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, for absolute sterility)

  • Sterile syringes

Step-by-Step Methodology for a 100 mM DMSO Stock
  • Pre-Calculation: Determine the mass of N6-(2-Hydroxyethyl)adenine required.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 100 mM stock: Mass = 0.1 mol/L × 0.001 L × 179.18 g/mol × 1000 mg/g = 17.92 mg

  • Weighing: Carefully weigh the calculated mass of the compound and place it into a sterile 1.5 mL or 2 mL tube.

    • Expert Tip: Use an anti-static weigh boat or weigh directly into the tube to minimize loss of fine powder.

  • Solvent Addition: Add the calculated volume of high-purity DMSO. For the example above, add 1.0 mL of DMSO.

  • Dissolution:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. It should be completely clear with no visible particulates.

    • If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and vortex again. Avoid excessive heat, which could potentially degrade the compound.

  • Sterilization (Recommended):

    • While DMSO is itself bacteriostatic, for long-term storage and sensitive applications (e.g., primary cell or stem cell culture), sterile filtration is recommended.

    • Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter (ensure it is DMSO-compatible, e.g., PTFE), and dispense the filtered solution into a new sterile tube. This step is optional if the stock will be used quickly and the initial components were handled aseptically.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store aliquots at -20°C or -80°C for long-term stability. A study on related adenine-based compounds showed excellent stability for 90 days when stored at -20°C.[9][10]

Workflow Diagram: Stock Solution Preparation

G cluster_prep Stock Solution Preparation (e.g., 100 mM in DMSO) weigh 1. Weigh 17.92 mg of N6-(2-Hydroxyethyl)adenine add_dmso 2. Add 1.0 mL of Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Gently Warm (37°C) until fully dissolved add_dmso->dissolve validate Clear Solution? dissolve->validate validate->dissolve No filter 4. Sterile Filter (0.22 µm) (Optional, Recommended) validate->filter Yes aliquot 5. Aliquot into single-use volumes filter->aliquot store 6. Store at -80°C aliquot->store

Caption: Workflow for preparing a sterile, concentrated stock solution.

Protocol: Preparation of Working Solutions for Cell Culture

The working solution is the final, diluted concentration of the compound in your cell culture medium that will be applied to the cells.

Key Considerations
  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture medium. For most cell lines, this should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.

  • Vehicle Control: It is essential to treat a parallel set of cells with the same final concentration of DMSO (without the compound) as a vehicle control. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Pre-warming Media: Always use pre-warmed (37°C) cell culture medium for dilutions to prevent precipitation of the compound or temperature shock to the cells.

Step-by-Step Methodology
  • Thaw Stock: Remove one aliquot of the frozen DMSO stock solution and thaw it completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.

  • Serial Dilution: Perform a serial dilution of the stock solution directly into pre-warmed, complete cell culture medium. It is best practice to perform at least one intermediate dilution step to ensure accuracy.

    • Example: Preparing a 100 µM Working Solution from a 100 mM Stock

      • Step A (Intermediate Dilution): Dilute the 100 mM stock 1:100. Add 2 µL of the 100 mM stock to 198 µL of pre-warmed medium. This creates a 1 mM intermediate solution.

      • Step B (Final Dilution): Dilute the 1 mM intermediate solution 1:10. For every 1 mL of final working solution needed, add 100 µL of the 1 mM intermediate to 900 µL of pre-warmed medium. This yields a final concentration of 100 µM.

  • Mixing and Application: Gently mix the final working solution by pipetting or inverting the tube. Immediately add the appropriate volume to your cell culture plates.

  • Final DMSO Calculation:

    • In the example above, the final DMSO concentration is (1/100) * (1/10) = 1/1000 or 0.1% . This is a generally safe level for most cell lines.

Workflow Diagram: Working Solution Preparation

G cluster_dilution Working Solution Preparation (e.g., 100 µM) stock 100 mM Stock in DMSO (from -80°C) intermediate 1 mM Intermediate Solution (2 µL Stock + 198 µL Media) stock->intermediate 1:100 Dilution working 100 µM Working Solution (100 µL Intermediate + 900 µL Media) intermediate->working 1:10 Dilution plate Add to Cells (Final DMSO = 0.1%) working->plate

Caption: Serial dilution workflow from DMSO stock to final working solution.

Troubleshooting

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon freezing The concentration may be too high, exceeding the solubility limit of DMSO at low temperatures.Thaw the solution and try to re-dissolve by warming to 37°C. If it persists, prepare a new stock at a lower concentration (e.g., 50 mM).
Precipitation upon dilution into culture medium The compound's solubility limit in the aqueous medium has been exceeded ("crashing out").1. Ensure the medium is pre-warmed to 37°C before adding the stock. 2. Mix immediately and thoroughly after adding the stock. 3. Decrease the final working concentration. 4. Consider using a medium supplemented with a small amount of serum or BSA, which can sometimes help stabilize hydrophobic compounds.
High background cytotoxicity in vehicle control The final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration by preparing a more concentrated stock solution or by adding an additional dilution step. Ensure the final concentration is <0.1% if possible. Test a DMSO dose-response curve on your cells to determine their tolerance.

Safety & Handling Precautions

  • Always handle N6-(2-Hydroxyethyl)adenine in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of the powder and prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

  • Consult the Safety Data Sheet (SDS) provided by the manufacturer for complete hazard information and emergency procedures.[12]

References

  • Wang, L., et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology. [Link]

  • Semantic Scholar. N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. Semantic Scholar. [Link]

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  • ResearchGate. (2017). How to dissolve guanine, cytosine and adenine for cell culture?. ResearchGate. [Link]

  • Jones, A. M., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. PLOS ONE. [Link]

  • PubMed. (2016). Stability of adenine-based cytokinins in aqueous solution. PubMed. [Link]

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Application Notes and Protocols for Investigating 2-(1H-Purin-6-ylamino)ethanol in Renal Fibrosis Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Renal Fibrosis and a Novel Purinergic Approach

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), represents the final common pathological pathway of most chronic kidney diseases (CKD).[1] It leads to the destruction of normal kidney architecture and progressive loss of renal function, ultimately culminating in end-stage renal disease. A key driver of this process is the persistent activation of renal fibroblasts into myofibroblasts, which are the primary producers of ECM components like collagen. Transforming Growth Factor-beta (TGF-β) is a central mediator in this fibrotic cascade.[2][3] Despite the significant global health burden of CKD, effective anti-fibrotic therapies remain elusive, highlighting an urgent need for novel therapeutic strategies.[4]

Purinergic signaling, mediated by extracellular nucleotides like ATP and their breakdown product adenosine, has emerged as a critical regulatory system in both the healthy and diseased kidney.[5][6][7] This system, acting through P1 (adenosine) and P2 (ATP/ADP) receptors, influences a wide array of renal functions, including hemodynamics, inflammation, and cellular proliferation.[8][9][10] Notably, purinergic signaling is deeply implicated in the inflammatory and fibrotic processes that underpin CKD.[6] While acute activation of certain adenosine receptors (e.g., A2A) can be protective and anti-inflammatory, chronic or excessive signaling, particularly through other receptors like A2B, has been linked to the promotion of fibrosis.[4][11]

This document provides a comprehensive guide for the investigation of 2-(1H-Purin-6-ylamino)ethanol , a purine derivative, as a potential modulator of renal fibrosis. Given its structural similarity to adenosine, we hypothesize that this compound may interact with adenosine receptors or other components of the purinergic signaling cascade to exert anti-fibrotic effects. These application notes will detail the scientific rationale, experimental designs, and detailed protocols to rigorously evaluate this hypothesis in both in vitro and in vivo models of renal fibrosis.

Hypothesized Mechanism of Action: Targeting Purinergic and TGF-β Signaling Crosstalk

We propose that this compound may attenuate renal fibrosis by modulating purinergic signaling pathways that intersect with the canonical pro-fibrotic TGF-β cascade. The compound could act as an antagonist or a biased agonist at specific adenosine receptors expressed on renal fibroblasts or tubular epithelial cells. For instance, by antagonizing the A2B adenosine receptor, it could inhibit the downstream signaling that promotes myofibroblast differentiation and collagen synthesis. Alternatively, agonism at the A2A receptor could suppress inflammatory responses that contribute to the fibrotic microenvironment.[12] The primary endpoint of this proposed mechanism is the inhibition of TGF-β-induced myofibroblast activation and subsequent ECM deposition.

G cluster_0 Renal Injury / Stress cluster_1 Signaling Cascades cluster_2 Cellular Response cluster_3 Pathological Outcome cluster_4 Therapeutic Intervention Injury Chronic Injury (e.g., UUO, Ischemia) TGFb TGF-β1 Injury->TGFb ATP_Release ATP Release Injury->ATP_Release TGFb_R TGF-β Receptor (TβRI/II) TGFb->TGFb_R Adenosine Extracellular Adenosine ATP_Release->Adenosine Ectonucleotidases Adenosine_R Adenosine Receptors (e.g., A2B) Adenosine->Adenosine_R Myofibroblast Myofibroblast Differentiation Adenosine_R->Myofibroblast Crosstalk SMAD p-Smad2/3 TGFb_R->SMAD SMAD->Myofibroblast Fibroblast Renal Fibroblast Fibroblast->Myofibroblast Activation ECM ↑ α-SMA, Collagen I Expression Myofibroblast->ECM Fibrosis Renal Fibrosis ECM->Fibrosis Compound This compound Compound->Adenosine_R Inhibition?

Caption: Hypothesized signaling pathway for the anti-fibrotic action of this compound.

Part 1: In Vitro Evaluation of Anti-Fibrotic Potential

The primary in vitro model for renal fibrosis involves stimulating cultured renal cells with TGF-β1, the master cytokine of fibrosis.[13][14][15][16] This approach allows for a controlled assessment of a compound's ability to directly interfere with the fibrotic process.

Cell Culture Model: TGF-β1-Stimulated Human Renal Fibroblasts (hRFs)
  • Rationale: Primary human renal fibroblasts are the key effector cells in renal fibrosis.[13] Inducing a fibrotic phenotype with TGF-β1 provides a highly relevant and reproducible system to screen for anti-fibrotic compounds.[15]

  • Cell Line: Primary Human Renal Fibroblasts (e.g., from Lonza, Cat. No. CC-2554 or ATCC, Cat. No. PCS-400-012).

  • Culture Conditions: Fibroblast Basal Medium (FBM) supplemented with Fibroblast Growth Kit-Low Serum (FGM-2). Culture at 37°C, 5% CO2.

Experimental Protocol: Assessing Anti-Fibrotic Efficacy
  • Cell Seeding: Plate hRFs in 6-well plates at a density of 1 x 10^5 cells/well. Allow cells to adhere and grow to ~70-80% confluency.

  • Serum Starvation: Replace growth medium with serum-free medium for 24 hours to synchronize the cells and reduce baseline signaling.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

    • Induce fibrosis by adding recombinant human TGF-β1 (e.g., R&D Systems, Cat. No. 240-B) to a final concentration of 5 ng/mL to all wells except the negative control.

  • Incubation: Incubate the cells for 48 hours.

  • Harvesting:

    • Collect the cell culture supernatant for secreted protein analysis (optional).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

Key Assays and Endpoints

A. Western Blot Analysis for Fibrotic Markers

  • Objective: To quantify the protein expression of key fibrotic markers: Alpha-Smooth Muscle Actin (α-SMA), a marker of myofibroblast differentiation, and Collagen Type I (Col1A1), a primary ECM component.[17][18]

  • Protocol:

    • Determine protein concentration of cell lysates using a BCA assay.

    • Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C:

      • Anti-α-SMA antibody (e.g., 1:1000 dilution)[19]

      • Anti-Collagen I antibody (e.g., 1:1000 dilution)

      • Anti-β-actin or GAPDH antibody (e.g., 1:5000 dilution) as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an ECL substrate and image with a chemiluminescence imager.

    • Quantify band density using software like ImageJ and normalize to the loading control.

B. Cell Viability Assay (e.g., MTT or PrestoBlue™)

  • Objective: To ensure that the observed anti-fibrotic effects are not due to cytotoxicity.

  • Protocol:

    • Plate hRFs in a 96-well plate.

    • Treat with the same concentrations of this compound as in the main experiment for 48 hours.

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure absorbance or fluorescence on a plate reader.

ParameterAssayExpected Outcome with Effective Compound
Myofibroblast Differentiation Western Blot (α-SMA)Dose-dependent decrease in TGF-β1-induced α-SMA expression
ECM Deposition Western Blot (Collagen I)Dose-dependent decrease in TGF-β1-induced Collagen I expression
Cytotoxicity MTT / PrestoBlue™ AssayNo significant decrease in cell viability at effective concentrations

Part 2: In Vivo Validation in a Murine Model of Renal Fibrosis

The Unilateral Ureteral Obstruction (UUO) model is a robust and widely used pre-clinical model that induces severe tubulointerstitial fibrosis in a short timeframe, making it ideal for screening anti-fibrotic drug candidates.[20][21][22][23]

Animal Model: Unilateral Ureteral Obstruction (UUO) in Mice
  • Rationale: The UUO model mimics the tubular injury and subsequent interstitial fibrosis seen in human obstructive nephropathy.[20] It is characterized by inflammation, tubular atrophy, and rapid deposition of ECM.[22]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Surgical Procedure:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Make a midline abdominal incision to expose the kidneys.

    • Isolate the left ureter and ligate it at two points using 4-0 silk suture.[20]

    • Cut the ureter between the two ligations to ensure complete and permanent obstruction.

    • Reposition the kidney and close the incision.

    • Sham-operated animals will undergo the same procedure without ureter ligation.

G Start Day -1: Begin Compound Dosing Surgery Day 0: UUO Surgery Start->Surgery Dosing Days 1-13: Continue Daily Dosing Surgery->Dosing End Day 14: Sacrifice & Tissue Harvest Dosing->End Analysis Analysis: - Histology (Sirius Red) - Western Blot - qPCR End->Analysis

Caption: Experimental workflow for the in vivo UUO study.

Dosing and Experimental Groups
  • Compound Administration: this compound can be administered via oral gavage or intraperitoneal (IP) injection once daily. The vehicle should be determined based on the compound's solubility (e.g., saline, 0.5% CMC).

  • Experimental Groups (n=8-10 mice per group):

    • Sham + Vehicle: Sham surgery, daily vehicle administration.

    • UUO + Vehicle: UUO surgery, daily vehicle administration.

    • UUO + Low Dose Compound: UUO surgery, daily low dose (e.g., 10 mg/kg).

    • UUO + High Dose Compound: UUO surgery, daily high dose (e.g., 50 mg/kg).

  • Duration: The study will last for 14 days, a time point at which significant fibrosis has developed in the UUO model.[21]

Endpoint Analysis: Assessment of Renal Fibrosis

A. Histological Analysis: Picrosirius Red Staining

  • Objective: To visualize and quantify collagen deposition in the kidney interstitium.[24][25]

  • Protocol:

    • Fix the harvested kidneys in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4 µm sections and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Picro-Sirius Red solution for 60 minutes.[26]

    • Rinse slides in two changes of acidified water/acetic acid solution.[24][26]

    • Dehydrate through graded ethanol, clear with xylene, and coverslip.

    • Quantification: Capture images of the renal cortex under a light microscope. Use image analysis software (e.g., ImageJ/FIJI) to quantify the percentage of the red-stained fibrotic area relative to the total tissue area.[27]

B. Western Blot Analysis of Kidney Lysates

  • Objective: To quantify the protein levels of α-SMA and Collagen I in the whole kidney tissue, corroborating the in vitro findings.

  • Protocol:

    • Homogenize a portion of the harvested kidney in RIPA buffer.[28]

    • Follow the Western blot protocol as described in section 1.3.A.

ParameterUUO + Vehicle GroupUUO + Compound Group (Expected)
Fibrotic Area (%) 25-35%Dose-dependent reduction
α-SMA Protein Level ~400% of ShamDose-dependent reduction
Collagen I Protein Level ~500% of ShamDose-dependent reduction

Note: The quantitative data in the table are hypothetical and represent typical results seen with an effective anti-fibrotic agent in the UUO model.

Conclusion and Future Directions

These application notes provide a structured, hypothesis-driven framework to investigate the potential of this compound as a novel therapeutic agent for renal fibrosis. The described protocols employ standard, validated models and assays in the field. Positive results from these studies—demonstrating a reduction in fibrotic markers both in vitro and in vivo—would provide a strong rationale for further pre-clinical development. Future studies could explore the compound's specific adenosine receptor binding profile, its pharmacokinetic properties, and its efficacy in other, more clinically translatable models of CKD, such as the adenine-induced or 5/6 nephrectomy models.

References

  • Burnstock, G., & Verkhratsky, A. (2009). Purinergic signalling in the kidney in health and disease. Purinergic Signalling, 5(1), 13-27. [Link]

  • Menzies, R. I., et al. (2017). Purinergic signaling in kidney disease. American Journal of Physiology-Renal Physiology, 313(5), F1066-F1078. [Link]

  • Vallon, V., & Osswald, H. (2001). Adenosine and kidney function. Physiological Reviews, 81(2), 643-690. [Link]

  • Kim, D. H., et al. (2021). Role of Human Primary Renal Fibroblast in TGF-β1-Mediated Fibrosis-Mimicking Devices. International Journal of Molecular Sciences, 22(20), 10986. [Link]

  • Suntornnond, R., et al. (2023). Pharmacological Blockade of TGF-Beta Reduces Renal Interstitial Fibrosis in a Chronic Ischemia–Reperfusion Animal Model. International Journal of Molecular Sciences, 24(6), 5413. [Link]

  • Roberts, L. D., et al. (2014). The role of adenosine receptors A(2A) and A(2B) signaling in renal fibrosis. Journal of Clinical Investigation, 124(6), 2481-2495. [Link]

  • Lee, S. Y., & Rosner, M. H. (2014). The role of adenosine receptors A2A and A2B signaling in renal fibrosis. Current Opinion in Nephrology and Hypertension, 23(1), 63-69. [Link]

  • Xu, Q., et al. (2007). In vitro models of TGF-β-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American Journal of Physiology-Renal Physiology, 293(2), F631-F640. [Link]

  • Martínez-Klimova, E., et al. (2019). Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments. Biomolecules, 9(6), 237. [Link]

  • Kumar, A., & Singh, C. N. (2012). TGF-β and Renal Fibrosis: A Pandora's Box of Surprises. Journal of the American Society of Nephrology, 23(1), 1-3. [Link]

  • Kiernan, J. A. (2008). Sirius Red for Collagen Staining Protocol. University of Western Ontario. [Link]

  • ResearchGate. (n.d.). Western blot analysis of α-SMA and collagen-1 protein expression. ResearchGate. [Link]

  • Meng, X. M., et al. (2016). TGF-β: the master regulator of fibrosis. Nature Reviews Nephrology, 12(6), 325-338. [Link]

  • Kopp, J. B., et al. (2007). In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents. PubMed. [Link]

  • Gubra. (n.d.). Unilateral ureteral obstruction mouse model of kidney fibrosis. Gubra. [Link]

  • Lee, H. W., et al. (2021). Dual Actions of A2A and A3 Adenosine Receptor Ligand Prevents Obstruction-Induced Kidney Fibrosis in Mice. International Journal of Molecular Sciences, 22(11), 5659. [Link]

  • Sun, Y., et al. (2018). Collagen receptor cross-talk determines α-smooth muscle actin-dependent collagen gene expression in angiotensin II–stimulated cardiac fibroblasts. Journal of Biological Chemistry, 293(39), 15237-15250. [Link]

  • Animated biology with arpan. (2022, December 7). What is TGF-β Signaling? Full Mechanism, SMAD Cascade & Biological Roles. YouTube. [Link]

  • Menzies, R. I., et al. (2017). Purinergic signaling in kidney disease. ResearchGate. [Link]

  • Hu, H. H., et al. (2018). TGF-β/Smad Signaling Pathway in Tubulointerstitial Fibrosis. Frontiers in Physiology, 9, 1979. [Link]

  • Patel, V., et al. (2020). SUPPLEMENTARY MATERIALS METHODS. Aging-US. [Link]

  • Arend, L. J., et al. (1993). Adenosine receptors and signaling in the kidney. Hypertension, 22(6), 765-775. [Link]

  • Schwiebert, E. M., et al. (2000). Autocrine extracellular purinergic signaling in epithelial cells derived from polycystic kidneys. American Journal of Physiology-Renal Physiology, 278(2), F289-F299. [Link]

  • Biology Lectures. (2023, July 26). Sirius Red Staining Made Easy: Beginner's Overview | Principle, Protocol & Interpretation Tips |. YouTube. [Link]

  • In-Nami, H., & In-Nami, T. (2018). Targeting TGF-β Signaling in Kidney Fibrosis. Kidney Research and Clinical Practice, 37(3), 225-236. [Link]

  • Scherschel, K., et al. (2024). Macro-based collagen quantification and segmentation in picrosirius red-stained heart sections using light microscopy. Cardiovascular Research, 120(5), 458-471. [Link]

  • Barbe, M. F., et al. (2019). The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform. BMC Research Notes, 12(1), 517. [Link]

  • Osswald, H., et al. (2001). Adenosine and Kidney Function. Physiological Reviews, 81(2), 643-690. [Link]

  • SMC Laboratories Inc. (n.d.). UUO-induced renal fibrosis model. SMC Laboratories Inc. [Link]

  • Li, Y., et al. (2022). Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis. JoVE (Journal of Visualized Experiments), (180), e63442. [Link]

  • JoVE. (2022, July 7). Unilateral Ureteric Obstruction: Reversible and Irreversible Model | Protocol Preview. YouTube. [Link]

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Application Notes & Protocols: Inducing Apoptosis in Gastric Carcinoma Cells with N6-(2-Hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gastric cancer remains a formidable challenge in clinical oncology, ranking as the fifth most common cancer and the third leading cause of cancer-related mortality worldwide.[1] The development of novel therapeutic agents with high efficacy and low toxicity is a critical priority. N6-(2-Hydroxyethyl)adenosine (N6-HEA), a natural adenosine derivative found in various fungi, has emerged as a promising candidate for cancer chemotherapy.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N6-HEA to induce apoptosis in gastric carcinoma cells. We will delve into the underlying molecular mechanisms, provide detailed, field-proven protocols for key validation experiments, and offer insights into data interpretation. Recent studies have demonstrated that N6-HEA exerts potent anti-tumor effects by triggering apoptosis in human gastric carcinoma cells both in vitro and in vivo, highlighting its potential as a chemotherapeutic agent.[2][3]

Core Mechanism of N6-HEA-Induced Apoptosis in Gastric Carcinoma

The anti-neoplastic activity of N6-HEA against gastric carcinoma cells is not mediated by a single pathway but rather by a coordinated induction of multiple pro-apoptotic events. The compound exhibits cytotoxic effects in a dose- and time-dependent manner against gastric cancer cell lines such as SGC-7901 and AGS.[1][2] The primary mechanism involves triggering a caspase-dependent apoptotic cascade, which is intricately linked with mitochondrial dysfunction, oxidative stress, and endoplasmic reticulum (ER) stress.[1][2][3]

Key Mechanistic Pillars:

  • Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction: N6-HEA treatment leads to a significant increase in intracellular ROS production.[1][2] This oxidative stress is a critical upstream event that disrupts mitochondrial homeostasis. The accumulation of ROS leads to the depolarization of the mitochondrial membrane potential (MMP), a hallmark of early apoptosis and a point of no return for the cell.[2][4]

  • Modulation of Bcl-2 Family Proteins: The integrity of the mitochondrial membrane is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[5][6] N6-HEA treatment shifts this balance in favor of apoptosis by downregulating the expression of anti-apoptotic Bcl-2 and upregulating the expression of pro-apoptotic Bax.[7] This change in the Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.

  • Caspase Cascade Activation: The release of cytochrome c initiates the formation of the apoptosome, which in turn activates the initiator caspase-9. This sets off a downstream cascade, activating executioner caspases like caspase-3.[8] Activated caspase-3 is responsible for cleaving a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical features of apoptosis. N6-HEA has been shown to trigger this caspase-dependent pathway.[1][2]

  • Endoplasmic Reticulum (ER) Stress and Autophagy: Beyond the mitochondrial pathway, N6-HEA also induces ER stress, characterized by an increase in intracellular Ca2+ levels.[1][2] Prolonged ER stress is a potent trigger for apoptosis. Furthermore, N6-HEA induces autophagy, which in this context, appears to function as a pro-apoptotic mechanism, further contributing to cell death.[1][2]

Signaling Pathway Overview

N6_HEA_Apoptosis_Pathway N6_HEA N6-(2-Hydroxyethyl)adenosine (N6-HEA) ROS ↑ Reactive Oxygen Species (ROS) N6_HEA->ROS ER_Stress ↑ Endoplasmic Reticulum Stress (↑ Ca2+) N6_HEA->ER_Stress Bcl2_Family Modulation of Bcl-2 Family N6_HEA->Bcl2_Family Mito Mitochondrial Dysfunction ROS->Mito ER_Stress->Mito crosstalk MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Bax ↑ Bax Bcl2_Family->Bax Bcl2 ↓ Bcl-2 Bcl2_Family->Bcl2 Bax->Mito Bcl2->Mito T Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: N6-HEA induces apoptosis via ROS, ER stress, and mitochondrial pathways.

Experimental Workflow & Protocols

A logical workflow is essential to comprehensively validate the pro-apoptotic effects of N6-HEA. The process begins with determining cytotoxicity, followed by quantifying apoptosis, and finally, elucidating the molecular pathways involved.

General Experimental Workflow

Experimental_Workflow Start Start: Culture Gastric Carcinoma Cells (e.g., SGC-7901, AGS) Treat Treat cells with varying concentrations of N6-HEA Start->Treat Step1 Step 1: Determine Cytotoxicity (Protocol 1: MTT Assay) Treat->Step1 Step2 Step 2: Quantify Apoptosis (Protocol 2: Annexin V/PI Assay) Step1->Step2 Use IC50 concentration as a guide Step3 Step 3: Analyze Molecular Mechanisms Step2->Step3 Step3a Protocol 3: Western Blot (Bcl-2, Bax, Caspases) Step3->Step3a Step3b Protocol 4: MMP Measurement (JC-1 Staining) Step3->Step3b Step3c Protocol 5: ROS Measurement (DCFH-DA Assay) Step3->Step3c End End: Data Analysis & Conclusion Step3a->End Step3b->End Step3c->End

Caption: Workflow for investigating N6-HEA's pro-apoptotic effects.

Protocol 1: Cell Viability Assay (MTT)

Purpose: To determine the concentration- and time-dependent cytotoxic effects of N6-HEA on gastric carcinoma cells and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

  • Gastric carcinoma cells (e.g., SGC-7901, AGS)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • N6-(2-Hydroxyethyl)adenosine (stock solution in DMSO or PBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of N6-HEA in complete medium. Remove the old medium from the wells and add 100 µL of the N6-HEA dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest N6-HEA dose) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Causality Insight: During this incubation, only viable cells with active mitochondria can reduce the MTT to formazan, providing a direct measure of viability.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculation: Calculate cell viability (%) using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC50 value.

ParameterRecommended Range
Cell Line SGC-7901, AGS
Seeding Density 5,000 - 10,000 cells/well
N6-HEA Concentration 0, 25, 50, 100, 200, 400 µM
Incubation Time 24, 48, 72 hours
Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

Purpose: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after N6-HEA treatment.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • N6-HEA treated and control cells

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed 1-2 x 10⁵ cells/well in 6-well plates. After 24 hours, treat with N6-HEA at the predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free detachment solution or gentle scraping to minimize membrane damage. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Self-Validation: Including single-stain controls (Annexin V only and PI only) is crucial for setting proper compensation and gates during flow cytometry analysis.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Purpose: To investigate the molecular mechanism of N6-HEA-induced apoptosis by detecting changes in the expression levels of key regulatory proteins.

Materials:

  • N6-HEA treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling with loading buffer. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Expertise Insight: A wet transfer is generally more efficient for a wide range of protein sizes compared to semi-dry transfer.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.

Conclusion

N6-(2-Hydroxyethyl)adenosine has demonstrated significant potential as a pro-apoptotic agent in gastric carcinoma cells.[1][2] Its ability to induce cell death through a multi-pronged approach involving the induction of ROS, disruption of mitochondrial function, modulation of Bcl-2 family proteins, and activation of the caspase cascade makes it a compelling candidate for further preclinical and clinical investigation.[1][2][7] The protocols detailed in this guide provide a robust framework for researchers to explore and validate the anti-cancer effects of N6-HEA, contributing to the development of novel therapeutic strategies for gastric cancer.

References

  • Xie, H., Li, X., Yang, W., Yu, L., & Shi, L. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. International Journal of Molecular Sciences. Available at: [Link]

  • Xie, H., Li, X., Yang, W., Yu, L., & Shi, L. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. PubMed. Available at: [Link]

  • Okugawa, Y., Toiyama, Y., & Goel, A. (2019). Anticancer effect of adenosine on gastric cancer via diverse signaling pathways. World Journal of Gastroenterology. Available at: [Link]

  • Lee, C. L., et al. (2016). N(6)-(2-Hydroxyethyl)adenosine in the Medicinal Mushroom Cordyceps cicadae Attenuates Lipopolysaccharide-Stimulated Pro-inflammatory Responses by Suppressing TLR4-Mediated NF-κB Signaling Pathways. Journal of Natural Products. Available at: [Link]

  • Wang, Y., et al. (2019). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Pharmacology. Available at: [Link]

  • Li, T., et al. (2022). The N6-methyladenosine reader protein YTHDC2 promotes gastric cancer progression via enhancing YAP mRNA translation. Cellular & Molecular Biology Letters. Available at: [Link]

  • Omiyale, O. J., et al. (2021). N6-2-hydroxyethyl-adenosine ameliorate cisplatin induced acute kidney injury in mice. Toxicology Reports. Available at: [Link]

  • Xie, H., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. MDPI. Available at: [Link]

  • Opeyemi, J. J., et al. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. PubMed. Available at: [Link]

  • The production of ROS leads to mitochondrial dysfunction and DNA damage, which leads to cell apoptosis. MMP loss is a characteristic manifestation of mitochondrial dysfunction and plays a significant role in apoptosis. National Institutes of Health (NIH). Available at: [Link]

  • Various Authors. (2020). N6-(2-Hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. ResearchGate. Available at: [Link]

  • Chen, C. H., et al. (2016). Capsaicin inhibits tNOX-mediated expression of G-protein coupled receptors and downstream signaling in human gastric cancer cells. World Journal of Gastroenterology. Available at: [Link]

  • Lin, C. Y., et al. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. MDPI. Available at: [Link]

  • Wang, Y., et al. (2019). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers Media S.A.. Available at: [Link]

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  • Liu, H., et al. (2005). Growth inhibitory effect and apoptosis induced by extracellular ATP and adenosine on human gastric carcinoma cells. Cancer Biology & Therapy. Available at: [Link]

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Application Notes & Protocols: Evaluating the Insecticidal Activity of N6-(2-Hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental plan to evaluate the insecticidal activity of N6-(2-Hydroxyethyl)adenosine (HEA). HEA, a naturally occurring adenosine analog, has demonstrated preliminary insecticidal effects, and this guide offers detailed, step-by-step protocols for screening, dose-response analysis, and preliminary mechanism of action studies. The methodologies are grounded in established toxicological principles and tailored to the specific properties of HEA, emphasizing scientific integrity, reproducibility, and a clear rationale for each experimental choice.

Introduction and Scientific Rationale

N6-(2-Hydroxyethyl)adenosine (HEA) is a purine nucleoside analog first isolated from Cordyceps pruinosa.[1] While extensively studied for its anti-inflammatory, anti-tumor, and antioxidant properties in mammalian systems, its bioactivity extends to insects.[2][3][4] Notably, HEA has been shown to exhibit lethal effects against the larvae of the diamondback moth, Plutella xylostella, a significant agricultural pest.[1][5]

The structural similarity of HEA to adenosine suggests a high probability of interaction with adenosine signaling pathways, which are evolutionarily conserved and critical for regulating physiological processes in insects, including neurotransmission, development, and immune responses.[6][7] In P. xylostella, the insecticidal action of HEA is believed to be mediated through the P. xylostella adenosine receptor (PxAdoR).[1][8] This provides a strong mechanistic hypothesis: HEA may act as an agonist or antagonist at insect adenosine receptors, disrupting normal physiological functions and leading to toxicity.

This guide outlines the necessary experimental framework to:

  • Confirm and quantify the insecticidal activity of HEA against a target insect species.

  • Establish a dose-response relationship to determine key toxicological endpoints (LC50/LD50).

  • Provide foundational protocols for investigating the underlying mechanism of action.

Experimental Design: Core Principles and Strategy

A successful evaluation requires a multi-tiered approach. The experimental design is structured to move from broad screening to precise quantification and mechanistic inquiry.

2.1 Rationale for Model Insect Selection

The choice of insect is paramount. Considerations include:

  • Relevance: Is the species an agricultural pest, a disease vector, or a representative of a target order? Plutella xylostella (diamondback moth) is a confirmed target.[1] Other common models include Drosophila melanogaster (fruit fly) for genetic studies, Aedes aegypti (mosquito) for vector-control applications, and Tribolium castaneum (red flour beetle) for stored product pest research.

  • Rearing Feasibility: The species must be easily and economically reared in a laboratory setting under standardized conditions (temperature, humidity, photoperiod) to ensure a consistent supply of age-synchronized individuals.[9]

  • Sensitivity: The insect should be susceptible to the chosen application methods. For instance, insects with sucking mouthparts are ideal for dietary assays, while those with robust cuticles may require topical applications with surfactants.

2.2 Rationale for Choosing Application Methods

The route of administration determines how the insect is exposed to HEA. Utilizing multiple methods provides a comprehensive toxicity profile.

  • Dietary Exposure (Ingestion): Simulates the natural route of exposure for many pests. This method is ideal for determining the lethal concentration (LC50) and is particularly relevant for compounds targeting gut or systemic physiology.

  • Topical Application (Contact): Mimics exposure to contact insecticides. This method is used to determine the lethal dose (LD50) and assesses the compound's ability to penetrate the insect cuticle.

  • Microinjection (Systemic): Bypasses external barriers (cuticle, gut wall) to deliver a precise dose directly into the hemocoel. This is invaluable for mechanistic studies to confirm that the compound is active systemically and to study its effects on internal organ systems.

2.3 The Imperative of Controls

Every experiment must include a self-validating system of controls:

  • Negative Control: Insects treated with the vehicle (solvent) used to dissolve HEA (e.g., water, acetone, or a buffer). This group accounts for any mortality or behavioral changes caused by the solvent or the experimental manipulation itself.

  • Positive Control: Insects treated with a known insecticide with a well-characterized mode of action. This confirms that the test population is susceptible to insecticides and that the assay is performing as expected.

  • Untreated Control: A group of insects left entirely undisturbed to monitor the baseline health and mortality of the colony.

Experimental Workflow Overview

The following diagram illustrates the logical progression of experiments, from initial preparation and screening to definitive dose-response analysis.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Range-Finding & Screening cluster_definitive Phase 3: Definitive Bioassays cluster_analysis Phase 4: Data Analysis prep_stock Prepare HEA Stock Solutions & Serial Dilutions screen_assay Perform Screening Assay (e.g., Dietary Exposure) with wide dose range prep_stock->screen_assay rear_insects Rear & Synchronize Insect Cultures rear_insects->screen_assay topical Topical Application (LD50) screen_assay->topical dietary Dietary Exposure (LC50) screen_assay->dietary Inform dose selection injection Microinjection (LD50) screen_assay->injection analysis Calculate Mortality (Correct for Control) Perform Probit Analysis topical->analysis dietary->analysis injection->analysis ld50_lc50 Determine LD50 / LC50 & 95% Confidence Intervals analysis->ld50_lc50

Caption: Experimental workflow for insecticidal testing of HEA.

Detailed Protocols

Safety Precaution: Always consult the Material Safety Data Sheet (MSDS) for N6-(2-Hydroxyethyl)adenosine and any solvents or positive controls used. Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 4.1: Dietary Exposure Bioassay (LC50 Determination)

This protocol is adapted from standard insect bioassay methods and is suitable for larval stages of lepidopteran or coleopteran pests.

Materials:

  • N6-(2-Hydroxyethyl)adenosine (HEA)

  • Solvent (e.g., sterile distilled water)

  • Non-ionic surfactant (e.g., Triton X-100 at 0.1%)

  • Artificial insect diet (species-specific)

  • Multi-well bioassay trays (e.g., 24-well plates)

  • Age-synchronized insect larvae (e.g., second-instar P. xylostella)

  • Positive control (e.g., a commercial insecticide)

  • Environmental chamber (27°C ± 2°C, 75% ± 10% RH, appropriate photoperiod)[9]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of HEA in sterile distilled water. Gentle heating or sonication may be required for dissolution.

  • Serial Dilutions: Perform serial dilutions to create a range of at least 5-7 test concentrations. A preliminary range-finding experiment should inform these concentrations. Based on existing data for P. xylostella, a range starting from 0.1 mg/mL to 2.0 mg/mL could be appropriate.[1][5]

  • Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and cooled to just above its solidifying point, add the HEA solution (or control solvent) to achieve the final target concentrations. Add a surfactant like Triton X-100 to ensure even mixing.

  • Assay Plate Preparation: Dispense a fixed volume (e.g., 1 mL) of the HEA-infused diet into each well of the bioassay trays. Prepare separate trays for each concentration, the negative control (diet + solvent + surfactant), and the positive control. Allow the diet to solidify completely.

  • Insect Infestation: Using a fine paintbrush, carefully transfer one age-synchronized larva into each well. A typical setup uses 20-25 individuals per concentration, replicated at least three times.[10]

  • Incubation: Seal the trays with a breathable lid and place them in an environmental chamber under controlled conditions.

  • Data Collection: Record mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not move when prodded with a probe.

  • Data Analysis: Calculate the percentage mortality for each concentration. Correct for control mortality using Abbott's formula if control mortality is between 5-20%.

    • Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100

Protocol 4.2: Topical Application Bioassay (LD50 Determination)

This protocol assesses toxicity via cuticular penetration.

Materials:

  • N6-(2-Hydroxyethyl)adenosine (HEA)

  • Acetone (or other suitable volatile solvent)

  • Micro-applicator or calibrated micropipette

  • Age-synchronized insects (e.g., third-instar larvae or adult mosquitoes)

  • Petri dishes with filter paper

  • CO2 source for anesthetization

  • Environmental chamber

Procedure:

  • Solution Preparation: Dissolve HEA in acetone to create a stock solution and a series of 5-7 dilutions. The dose will be expressed as µg of HEA per mg of insect body weight.

  • Insect Preparation: Weigh batches of insects to determine an average weight. Lightly anesthetize the insects with CO2.

  • Application: Using a micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of the HEA solution to the dorsal thorax of each insect. Treat the negative control group with acetone only.

  • Housing and Incubation: Place the treated insects in Petri dishes containing a food source and moisture. Transfer them to an environmental chamber.

  • Data Collection: Record mortality at 24 and 48 hours.

  • Data Analysis: Convert the applied dose to µg/mg. Calculate percentage mortality and perform Probit analysis to determine the LD50.[11][12]

Data Analysis and Interpretation

The primary goal is to determine the Lethal Concentration 50 (LC50) or Lethal Dose 50 (LD50), which is the concentration or dose required to kill 50% of the test population.[11][12]

Statistical Analysis:

  • The relationship between dose/concentration and mortality is typically analyzed using Probit analysis .[12]

  • This statistical method transforms the sigmoidal dose-response curve into a straight line, allowing for the accurate calculation of the LC50/LD50 and its 95% confidence intervals.

  • Software packages like SPSS, R, or specialized toxicology programs are used for this analysis.

Data Presentation: Results should be summarized in a clear, tabular format.

Concentration (mg/mL)No. of InsectsNo. of Mortalities (48h)% MortalityCorrected % Mortality
0 (Control)6035.0%0.0%
0.2560813.3%8.7%
0.50601931.7%28.1%
1.00603558.3%56.1%
1.50605185.0%84.2%
2.00605896.7%96.5%
LC50 (95% CI): \multicolumn{4}{c}{0.89 mg/mL (0.75 - 1.05) }
Investigating the Mechanism of Action

Once insecticidal activity is confirmed, the next step is to probe the mechanism. The hypothesis is that HEA interacts with adenosine receptors (AdoR).

6.1 Proposed Signaling Pathway

In insects like Drosophila, AdoR is a G protein-coupled receptor (GPCR) that, upon activation by adenosine, can lead to an increase in intracellular cAMP and calcium levels, often mediated by a Gαs protein and protein kinase A (PKA).[6] HEA likely acts as an agonist, over-stimulating this pathway and disrupting downstream neural or developmental processes.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AdoR Insect Adenosine Receptor (AdoR) G_protein G Protein (Gαs) AdoR->G_protein Activates Ca Ca²⁺ Release AdoR->Ca Triggers AC Adenylate Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Physiological Disruption (e.g., Neurotoxicity, Apoptosis) PKA->Response Ca->Response HEA HEA / Adenosine HEA->AdoR Binds/Activates ATP ATP ATP->AC

Caption: Hypothesized signaling pathway for HEA in insects.

6.2 Protocol 6.2: Competitive Binding/Antagonist Rescue Assay

This assay can provide strong evidence that HEA's effects are mediated by the adenosine receptor.

Principle: If HEA acts on AdoR, its lethal effects should be reduced or blocked by a known AdoR antagonist.

Procedure:

  • Follow the Dietary Exposure Bioassay (Protocol 4.1) .

  • Create an additional experimental group where insects are exposed to a diet containing both HEA (at its approximate LC50 concentration) and a specific AdoR antagonist (e.g., SCH-58261, which has been used in P. xylostella studies).[1][5]

  • Hypothesized Outcome: If the mortality in the HEA + antagonist group is significantly lower than in the group treated with HEA alone, it strongly suggests that HEA's toxicity is mediated through the adenosine receptor.[1]

Conclusion

This application note provides a validated framework for the systematic evaluation of N6-(2-Hydroxyethyl)adenosine as a potential insecticide. By following these protocols, researchers can generate reproducible, high-quality data to quantify its toxicity and elucidate its mode of action. The evidence pointing towards the insect adenosine receptor as a target makes HEA an interesting candidate for further development, potentially leading to new classes of insecticides with novel mechanisms of action.

References
  • Dolezelova, E., et al. (2007). A Drosophila adenosine receptor activates cAMP and calcium signaling. Journal of Neurochemistry. [Link]

  • Chen, J., et al. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PLoS ONE. [Link]

  • Kou, D., et al. (2021). Adenosine Receptor and Its Downstream Targets, Mod(mdg4) and Hsp70, Work as a Signaling Pathway Modulating Cytotoxic Damage in Drosophila. Frontiers in Cell and Developmental Biology. [Link]

  • Chen, J., et al. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PLoS ONE (Figures). [Link]

  • Magazanik, L. G., et al. (2003). Modulatory role of adenosine receptors in insect motor nerve terminals. Journal of Neurophysiology. [Link]

  • MESA Malaria. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. MESA Track. [Link]

  • Chen, J., et al. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PubMed. [Link]

  • University of Nottingham. Standard Operating Procedure for Testing Insecticide Susceptibility of Adult Mosquitoes in WHO Bottle Bioassays. [Link]

  • Liu, C., et al. (2020). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Pharmacology. [Link]

  • Pacific Mosquito Surveillance and Control Network (PacMOSSI). (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. [Link]

  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. IRIS. [Link]

  • Wang, D., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. International Journal of Molecular Sciences. [Link]

  • Kucerova, L., et al. (2023). Effects of adenosine receptor overexpression and silencing in neurons and glial cells on lifespan, fitness, and sleep of Drosophila melanogaster. Scientific Reports. [Link]

  • ResearchGate. Adenosine signal transduction in Drosophila. AdoR. [Link]

  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. [Link]

  • Amanote Research. (PDF) N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal. [Link]

  • Wang, D., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. MDPI. [Link]

  • Bakr, R. F. A. (2025). A mathematical model for estimating the LC50 (or LD50) among an insect life cycle. ResearchGate. [Link]

  • Joshua, O., et al. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. Metabolic Brain Disease. [Link]

  • Hanna, N. S. Practical Environmental Toxicity Lab. [Link]

  • Al-Hussainy, T. M. Calculation of LD50. SlideShare. [Link]

  • Borah, R., & Sarma, K. (2018). Determination of LC50 and relative toxicity of some insecticides against cowpea aphid, Aphis craccivora Koch. Journal of Entomology and Zoology Studies. [Link]

  • ECETOC. (1985). Acute Toxicity Tests, LD50 (LC50) Determinations and Alternatives. ECETOC. [Link]

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Application Notes and Protocols for N6-(2-Hydroxyethyl)adenosine Treatment in Alloxan-Induced Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diabetes mellitus represents a significant global health challenge, characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The use of animal models is indispensable for investigating the pathophysiology of diabetes and for the preclinical evaluation of novel therapeutic agents. The Alloxan-induced diabetic rat model is a well-established and widely utilized model of type 1 diabetes, mimicking the destruction of pancreatic β-cells observed in the human condition.[1][2] N6-(2-Hydroxyethyl)adenosine (HEA), a purine nucleoside analog, has demonstrated significant potential as a therapeutic agent in preclinical studies, exhibiting anti-hyperglycemic, antioxidant, and anti-inflammatory properties.[3][4]

These application notes provide a comprehensive and detailed protocol for the utilization of HEA in Alloxan-induced diabetic rat models. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights to ensure experimental robustness and reproducibility.

Scientific Rationale and Mechanism of Action

Alloxan-Induced Diabetes: A Model of β-Cell Destruction

Alloxan, a toxic glucose analog, is selectively taken up by pancreatic β-cells via the GLUT2 glucose transporter.[5] Inside the cell, Alloxan and its reduction product, dialuric acid, engage in a redox cycle that generates a surge of reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and hydroxyl radicals.[5][6] Pancreatic β-cells have inherently low levels of antioxidant defense enzymes, rendering them particularly susceptible to this oxidative onslaught, which ultimately leads to necrotic cell death and a state of insulin-dependent diabetes.[5]

N6-(2-Hydroxyethyl)adenosine (HEA): A Multi-Faceted Therapeutic Candidate

HEA has been shown to ameliorate the pathological changes associated with diabetes through several key mechanisms:

  • Antioxidant Activity: HEA enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in renal tissue.[3][4] This helps to counteract the oxidative stress induced by hyperglycemia and Alloxan.

  • Anti-inflammatory Effects: HEA reduces the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][4][7]

  • Inhibition of NF-κB and TGF-β1/Smad Signaling: HEA has been shown to inhibit the NF-κB and TGF-β1/Smad signaling pathways.[3][8] These pathways are critically involved in inflammation and fibrosis, common complications of diabetes, particularly in the kidneys.[8]

  • Calcium Channel Antagonism: HEA has been identified as a Ca2+ antagonist, which may contribute to its protective effects on various tissues.[8][9]

The multifaceted mechanism of HEA suggests its potential not only to control hyperglycemia but also to mitigate the downstream complications of diabetes.

Experimental Design and Protocols

This section outlines a detailed, step-by-step methodology for inducing diabetes in rats using Alloxan and for the subsequent treatment with HEA.

Experimental Workflow Overview

G cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Diabetes Induction cluster_treatment Phase 3: HEA Treatment cluster_analysis Phase 4: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (16-18 hours) Acclimatization->Fasting Baseline Baseline Measurements (Blood Glucose, Body Weight) Fasting->Baseline Alloxan Alloxan Injection (150 mg/kg, i.p.) Baseline->Alloxan Hypoglycemia Hypoglycemia Prevention (10% Sucrose Solution) Alloxan->Hypoglycemia Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Hypoglycemia->Confirmation Grouping Animal Grouping Confirmation->Grouping Treatment Daily HEA Administration (20-40 mg/kg, i.p. for 6 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Blood Glucose, Body Weight) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Biochemical Biochemical Assays Sacrifice->Biochemical Histopathology Histopathological Examination Sacrifice->Histopathology

Caption: Experimental workflow from animal acclimatization to endpoint analysis.

Materials and Reagents
Reagent/MaterialSpecifications
N6-(2-Hydroxyethyl)adenosine (HEA)High purity (>98%)
Alloxan MonohydrateSigma-Aldrich or equivalent
Saline Solution (0.9% NaCl)Sterile, injectable grade
SucroseAnalytical grade
Anesthetic Agent(e.g., Ketamine/Xylazine cocktail)
Blood Glucose Meter and Strips
Centrifuge
Microscope
Hematoxylin and Eosin (H&E) Stains
Protocol 1: Induction of Diabetes with Alloxan
  • Animal Selection and Acclimatization:

    • Use male Wistar or Sprague-Dawley rats weighing approximately 180-220 g.

    • House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week to acclimatize.

  • Fasting:

    • Fast the rats overnight for 16-18 hours before Alloxan administration, with free access to water.[1] This is crucial for enhancing the sensitivity of pancreatic β-cells to Alloxan.

  • Baseline Measurements:

    • Record the body weight of each rat.

    • Collect a baseline blood sample from the tail vein to measure fasting blood glucose levels.

  • Alloxan Preparation and Administration:

    • Prepare a fresh solution of Alloxan monohydrate in cold (4°C), sterile 0.9% saline immediately before injection. Alloxan is unstable in aqueous solutions.

    • Administer a single intraperitoneal (i.p.) injection of Alloxan at a dose of 150 mg/kg body weight.[1][4][10][11]

  • Prevention of Hypoglycemic Shock:

    • Following Alloxan injection, provide the rats with a 10% sucrose solution in their water bottles for the next 24 hours to prevent potentially fatal hypoglycemia that can occur due to the massive release of insulin from the damaged β-cells.[11]

  • Confirmation of Diabetes:

    • After 72 hours, measure the fasting blood glucose levels.

    • Rats with a fasting blood glucose concentration greater than 250 mg/dL are considered diabetic and can be included in the study.[12]

Protocol 2: N6-(2-Hydroxyethyl)adenosine (HEA) Treatment
  • Animal Grouping:

    • Divide the diabetic rats into the following experimental groups (n=8-10 per group):

      • Group 1: Normal Control: Healthy rats receiving saline.

      • Group 2: Diabetic Control: Diabetic rats receiving saline.

      • Group 3: HEA Treatment (Low Dose): Diabetic rats receiving 20 mg/kg HEA.[3][4]

      • Group 4: HEA Treatment (High Dose): Diabetic rats receiving 40 mg/kg HEA.[3][4]

      • (Optional) Group 5: Positive Control: Diabetic rats receiving a standard anti-diabetic drug (e.g., Glibenclamide).

  • HEA Preparation and Administration:

    • Dissolve HEA in a suitable vehicle, such as sterile saline.

    • Administer HEA via intraperitoneal (i.p.) injection once daily for a period of 6 weeks.[3][4]

  • Monitoring:

    • Monitor and record the body weight and fasting blood glucose levels of all rats on a weekly basis.

    • Observe the general health of the animals daily.

Endpoint Analysis and Data Collection

At the end of the 6-week treatment period, the following analyses should be performed:

Protocol 3: Sample Collection
  • Fast the rats overnight.

  • Anesthetize the rats.

  • Collect blood samples via cardiac puncture for biochemical analysis.

  • Euthanize the animals according to approved institutional guidelines.

  • Carefully dissect the pancreas and kidneys for histopathological examination.

Biochemical Assays

A summary of key biochemical parameters and their significance is provided in the table below.

ParameterSampleSignificance
Blood GlucoseSerum/PlasmaPrimary indicator of glycemic control
Serum InsulinSerumAssessment of β-cell function
Serum Creatinine (Scr)SerumIndicator of kidney function
Blood Urea Nitrogen (BUN)SerumIndicator of kidney function
Urine Protein/AlbuminUrineMarker of diabetic nephropathy
Malondialdehyde (MDA)Tissue Homogenate (Kidney)Marker of lipid peroxidation and oxidative stress
Superoxide Dismutase (SOD)Tissue Homogenate (Kidney)Key antioxidant enzyme
Catalase (CAT)Tissue Homogenate (Kidney)Key antioxidant enzyme
Glutathione (GSH)Tissue Homogenate (Kidney)Important intracellular antioxidant
TNF-α, IL-1β, IL-6Serum/Tissue HomogenatePro-inflammatory cytokines
Histopathological Examination
  • Fix the pancreas and kidney tissues in 10% neutral buffered formalin.

  • Process the tissues for paraffin embedding.

  • Section the tissues at 4-5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.

  • Examine the pancreatic sections for changes in the islets of Langerhans, such as islet size, number, and signs of β-cell degranulation or necrosis.[13][14]

  • Examine the kidney sections for glomerular and tubular changes associated with diabetic nephropathy.[4]

Signaling Pathway of HEA in Diabetic Complications

G cluster_stimulus Diabetic Milieu cluster_pathways Pro-inflammatory & Fibrotic Pathways cluster_hea Therapeutic Intervention cluster_outcomes Cellular & Tissue Outcomes Hyperglycemia Hyperglycemia OxidativeStress Oxidative Stress Hyperglycemia->OxidativeStress NFkB NF-κB Pathway OxidativeStress->NFkB TGFb TGF-β1/Smad Pathway OxidativeStress->TGFb Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis TGFb->Fibrosis HEA N6-(2-Hydroxyethyl)adenosine (HEA) HEA->NFkB Inhibits HEA->TGFb Inhibits CellDamage Tissue Damage Inflammation->CellDamage Fibrosis->CellDamage

Caption: HEA's inhibitory effect on key signaling pathways in diabetes.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be self-validating. The inclusion of both normal and diabetic control groups is essential for establishing the baseline pathology and for attributing any observed therapeutic effects directly to the HEA treatment. Furthermore, the multi-parametric analysis, combining biochemical assays with histopathological examination, provides a robust and comprehensive assessment of the treatment efficacy. Consistent and dose-dependent effects of HEA across these different parameters will lend high confidence to the experimental findings.

References

  • Wang, X., et al. (2018). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae protects against diabetic kidney disease via alleviation of oxidative stress and inflammation. Journal of Food Biochemistry, 43(1), e12727.
  • Zheng, R., et al. (2020). N6-(2-Hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. Molecules, 25(16), 3698.
  • Bruzzese, A., et al. (2020). The effect of oxidative stress on the Adenosine A2a Receptor structure, activity and signalling. bioRxiv.
  • Zheng, R., et al. (2019). N6-(2-Hydroxyethyl)
  • Mancini, G., et al. (2023). The Role of Adenosine Signaling in Obesity-Driven Type 2 Diabetes: Revisiting Mechanisms and Implications for Metabolic Regulation. International Journal of Molecular Sciences, 24(13), 10803.
  • Wang, X., et al. (2019). Structure of N6-(2-hydroxyethyl)-adenosine (HEA).
  • Wang, X., et al. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae protects against diabetic kidney disease via alleviation of oxidative stress and inflammation. Journal of Food Biochemistry, 43(1), e12727.
  • Lee, S., et al. (2024). Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats.
  • Tan, J. S., et al. (2024). In Vivo Models of Diabetes: Unravelling Molecular Pathways in Metabolic and Skeletal Complications. International Journal of Molecular Sciences, 25(3), 1735.
  • Sivanesan, S., et al. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. Cytotechnology, 71(1), 323-334.
  • Chen, Y. C., et al. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Induced Renal Proximal Tubular Cell Damage. Molecules, 26(4), 856.
  • Biswas, M., & Ghosh, D. (2024). Induction of Experimental Diabetes in Wistar Rat by Alloxan: A Study for the Standardization of Effective Dose. International Journal of Biology and Pharmaceutical Sciences, 13(10), 8401-8410.
  • Creative Biolabs. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications. [Link]

  • Andrikopoulos, S., et al. (2008). Methods and models for metabolic assessment in mice.
  • Szkudelski, T. (2001). The mechanisms of alloxan- and streptozotocin-induced diabetes. Physiological Research, 50(6), 537-546.
  • King, A. J. F. (2012). The use of animal models in diabetes research. British Journal of Pharmacology, 166(3), 877-894.
  • Lenzen, S. (2008). The mechanisms of alloxan- and streptozotocin-induced diabetes. Diabetologia, 51(2), 216-226.
  • Ojulari, L. S., et al. (2019). A New model for Alloxan-induced diabetes mellitus in rats. Journal of Bangladesh Society of Physiologist, 14(2), 63-69.
  • Al-Ishaq, R. K., et al. (2021). Hematological and biochemical analysis of diabetic animals.
  • Pereira, S., & Giacca, A. (2011). In vivo techniques for assessment of insulin sensitivity and glucose metabolism in rodents. Journal of Endocrinology, 211(1), 1-12.
  • Yuliani, S. H., et al. (2019). Histological Pattern on Pancreas and Liver of Diabetic Rats after Treatment of Eugenol Isolated from Leaves of Syzygium aromaticum. AIP Conference Proceedings, 2155(1), 020030.
  • Etuk, E. U. (2010). A modified protocol of the alloxan technique for the induction of diabetes mellitus in Wistar rats.
  • Gunchak, V. M., et al. (2024). Analysis of the body composition of rats with experimental diabetes mellitus type 1 and its correction. Modern Medical Technology, (1), 4-10.
  • Herath, H. M. M., et al. (2024). Pancreatic and hepatic histopathology of high-fat diet fed streptozotocin-induced Wistar rat model of type 2 diabetes mellitus. Journal of Diabetes & Metabolic Disorders, 23(1), 1-10.
  • Salehi, B., et al. (2019). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Biomolecules, 9(10), 570.
  • Kopylov, K. V., et al. (2023). Features of biochemical blood parameters changes in rats under different experimental models of alloxan-induced diabetes. Ukrainian Biochemical Journal, 95(5), 65-76.
  • Hahn, H. J., et al. (1990). Histopathological Lesions in the Pancreas of a Rat Model of Diabetes Induced with Complete Freund's Adjuvant and Low-Dose Streptozotocin. Experimental and Clinical Endocrinology, 95(2), 167-176.
  • Adeoye, O. O., et al. (2022). Histopathological changes in the pancreas of diabetic rats administered the ethanol extract of Solanum torvum leaf (EESTL).
  • Ayala, J. E., et al. (2011). Methods and models for metabolic assessment in mice. American Journal of Physiology-Endocrinology and Metabolism, 301(1), E1-E16.
  • Ighodaro, O. M., et al. (2017). Alloxan Induced Diabetes: Mechanisms and Effects.
  • Amza, I., & Amza, L. (2008). Histopathological changes of the pancreas in experimental diabetes on Wistar rats. Lucrari Stiintifice-Universitatea de Stiinte Agricole a Banatului Timisoara, Medicina Veterinara, 41(1), 1-6.
  • L-F, C., et al. (2006). Contrasting effects of alloxan on islets and single mouse pancreatic beta-cells. Endocrine, 30(2), 237-244.
  • Szkudelski, T. (2001). The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas. Physiological Research, 50(6), 537-546.

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Application Note & Protocol: Preparation of 2-(1H-Purin-6-ylamino)ethanol Stock Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of 2-(1H-Purin-6-ylamino)ethanol stock solutions intended for in vivo research. Emphasizing scientific integrity and reproducibility, this guide delves into the rationale behind each procedural step, from solvent selection to final concentration verification. The methodologies described herein are designed to ensure solution stability, dosing accuracy, and the overall validity of experimental outcomes by establishing a self-validating system of preparation.

Introduction: The Criticality of Stock Solution Integrity in Pharmacological Studies

This compound is a purine derivative investigated for various biological activities.[1] The success and reproducibility of in vivo studies using this and similar compounds are fundamentally dependent on the precise and consistent administration of the active agent. The stock solution is the cornerstone of this process. An improperly prepared stock can introduce significant experimental variability through issues such as incomplete solubilization, compound degradation, or microbial contamination, ultimately compromising the scientific validity of the research.

This protocol addresses the common challenge of poor aqueous solubility exhibited by many purine analogs.[2] It employs a widely accepted strategy of creating a high-concentration primary stock in an organic solvent, followed by careful dilution into a physiologically compatible vehicle for final administration. Every step is explained to provide researchers with not just a method, but an understanding of the underlying principles, ensuring robust and reliable experimental execution.

Physicochemical Properties & Reagent Selection

A foundational understanding of the compound's properties dictates the entire formulation strategy.

Compound Characteristics
PropertyValueSource
Molecular Formula C₇H₉N₅O[3]
Molecular Weight 179.18 g/mol [3]
Appearance White to off-white solidManufacturer CoA
Solubility Sparingly soluble in water; Soluble in DMSO[2][4][5]
Storage (Solid) -20°C, protect from light and moistureManufacturer Rec.
Materials & Reagents
Reagent / MaterialSpecificationRationale for Selection
This compound Purity >98% (Verified by CoA)High purity is essential to ensure observed effects are due to the compound of interest.
Dimethyl sulfoxide (DMSO) Anhydrous, ≥99.9%, Sterile-filteredA powerful aprotic solvent required for initial dissolution.[4] Anhydrous grade minimizes water content, preventing potential hydrolysis or precipitation upon freezing.
Vehicle (Aqueous Phase) 0.9% NaCl (Sterile Saline) or 1X PBS, pH 7.4Isotonic and physiologically compatible solutions are necessary for in vivo administration to prevent cell lysis or irritation at the injection site.
Equipment Calibrated analytical balance, Sonicator, Vortex mixer, Sterile amber vials, 0.22 µm syringe filters (PVDF or PES)Precision equipment ensures accuracy, while sterile and light-protecting materials maintain solution integrity.

Protocol I: Preparation of 10 mM Primary Stock in DMSO

This procedure details the creation of a concentrated, stable stock solution that serves as the foundation for all subsequent working dilutions.

Primary Stock Preparation Workflow

G cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Quality & Storage A 1. Precise Weighing of Compound B 2. Add Anhydrous DMSO A->B Accurate Mass C 3. Vortex & Sonicate (Ensure Complete Dissolution) B->C Mechanical & Energy Input D 4. Visual Inspection (Clarity Check) C->D Self-Validation Step 1 E 5. Aliquot into Light-Protecting Vials D->E Prevent Freeze-Thaw Cycles F 6. Store at -20°C or -80°C E->F Ensure Long-Term Stability

Caption: Workflow for preparing the 10 mM primary stock solution.

Step-by-Step Methodology
  • Mass Calculation: To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 mg/g

    • Mass (mg) = 0.010 mol/L × 0.010 L × 179.18 g/mol × 1000 mg/g = 17.92 mg

  • Weighing: On a calibrated analytical balance, accurately weigh 17.92 mg of this compound directly into a sterile, amber glass vial.

    • Causality: Weighing directly into the final vial minimizes compound loss during transfer. Amber vials are critical for protecting the compound from potential light-induced degradation.[6]

  • Solvent Addition: Using a calibrated pipette, add 10 mL of anhydrous DMSO to the vial.

    • Causality: Anhydrous DMSO is specified to create a stable stock for long-term frozen storage. The presence of water can lead to the formation of ice crystals that may force the compound out of solution, making re-dissolution difficult and inconsistent.

  • Dissolution: Tightly cap the vial and vortex vigorously for 2 minutes. If any particulates remain, place the vial in a bath sonicator at room temperature for 10-15 minutes.

    • Causality: Sonication provides the necessary energy to break down compound aggregates and overcome activation energy barriers to dissolution, ensuring a truly homogenous solution. This is a critical self-validation step; an incompletely dissolved stock is a primary source of dosing error.

  • Final Inspection & Aliquoting: Visually inspect the solution against a bright light and a dark background to confirm it is a clear, particulate-free solution. Aliquot the stock into smaller, single-use volumes (e.g., 50 µL or 100 µL) in sterile, amber cryovials.

    • Causality: Aliquoting is the most effective strategy to prevent compound degradation from repeated freeze-thaw cycles. Each cycle can introduce moisture and provide energy for the compound to precipitate or degrade.

  • Storage: Label all aliquots clearly and store them at -20°C for short-to-medium term use (1-3 months) or at -80°C for long-term storage (>3 months).

    • Causality: Low temperatures drastically slow the rate of chemical degradation, ensuring the stability of the stock solution over time.[7]

Protocol II: Preparation of Working Solutions for In Vivo Dosing

This protocol must be performed on the day of the experiment. The primary goal is to dilute the DMSO stock into a physiological vehicle while keeping the final DMSO concentration to an absolute minimum (ideally ≤1%, never exceeding 5%) to avoid solvent toxicity.

Dosing Solution Preparation Workflow

G Stock 10 mM Primary Stock in 100% DMSO Final Final Dosing Solution (<5% DMSO) Stock->Final Add dropwise while vortexing Vehicle Sterile Saline or PBS Vehicle->Final Primary Diluent

Caption: Workflow for preparing the final working solution for administration.

Example Calculation & Dilution (Target: 5 mg/kg dose in a 25 g mouse)
  • Calculate Total Dose:

    • Dose (mg) = Animal Weight (kg) × Dosage (mg/kg)

    • Dose (mg) = 0.025 kg × 5 mg/kg = 0.125 mg

  • Determine Final Concentration: Assume a standard injection volume of 100 µL (0.1 mL).

    • Concentration (mg/mL) = Dose (mg) / Injection Volume (mL)

    • Concentration (mg/mL) = 0.125 mg / 0.1 mL = 1.25 mg/mL

  • Calculate Volume of Primary Stock Needed:

    • The 10 mM primary stock has a concentration of 1.79 mg/mL.

    • V₁ (Stock Volume) = (C₂ × V₂) / C₁

    • Let's prepare a total volume (V₂) of 1 mL for the working solution.

    • V₁ (µL) = (1.25 mg/mL × 1000 µL) / 1.79 mg/mL = 698 µL

    • This is unacceptable. The resulting DMSO concentration would be ~70%. A serial dilution is required.

Revised Serial Dilution Procedure (to minimize DMSO)
  • Thaw and Vortex: Thaw one aliquot of the 10 mM primary stock at room temperature and vortex briefly.

  • Create an Intermediate Stock: Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM primary stock to 90 µL of sterile saline. This creates a 1 mM (0.179 mg/mL) solution in 10% DMSO. Vortex continuously while adding the DMSO stock to prevent precipitation.

  • Prepare Final Dosing Solution:

    • The target concentration is 1.25 mg/mL. Correction: The intermediate stock (0.179 mg/mL) is less concentrated than the target (1.25 mg/mL). This indicates the initial 10 mM stock is too dilute for this high a dose. A more concentrated primary stock (e.g., 100 mM) would be needed.

    • Let's recalculate for a more feasible 1 mg/kg dose:

      • Total Dose = 0.025 kg × 1 mg/kg = 0.025 mg

      • Final Concentration = 0.025 mg / 0.1 mL = 0.25 mg/mL

      • Using the 1 mM (0.179 mg/mL) intermediate is still not concentrated enough.

    • Direct Dilution from 10 mM Stock (Revised):

      • We need a final concentration of 0.25 mg/mL.

      • V₁ (µL) = (0.25 mg/mL × 1000 µL) / 1.79 mg/mL = 139.7 µL

      • This still results in ~14% DMSO.

    • The Authoritative Approach: The best practice is to use a co-solvent system or a different vehicle if high doses are required. However, for many applications, a small amount of DMSO is tolerable. Let's aim for a 5% DMSO final concentration.

      • If we use 50 µL of the 10 mM stock (containing 1.79 mg/mL), we add it to 950 µL of saline.

      • Total Volume = 1 mL

      • Final DMSO % = 5%

      • Mass of compound = 50 µL × 1.79 mg/mL = 0.0895 mg

      • Final Concentration = 0.0895 mg/mL

      • This concentration would deliver a dose of 0.358 mg/kg in a 100 µL injection to a 25g mouse. Researchers must adjust stock concentration or injection volume to match their required dosage while respecting the DMSO limit.

  • Administration: Use the final working solution immediately. Do not store aqueous dilutions. Always inspect for precipitates before drawing into the syringe.

Safety and Handling

  • As with all purine analogs, handle this compound as a potentially hazardous compound.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All weighing and handling of the dry powder should be performed in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.[6]

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents prior to use.[9]

References

  • Holland-Frei Cancer Medicine. 6th edition. Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Hamilton (ON): BC Decker; 2003. Purine Analogs. Available from: [Link]

  • PubChem. this compound. National Center for Biotechnology Information. Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • PubMed Central. Purine derivatives as potent anticancer agents: a comprehensive review. RSC Med Chem. 2023;14(11):2077-2111. Available from: [Link]

  • Dressman, J. B., & Reppas, C. (2016). In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 93, 161-169. Available from: [Link]

  • Alexander, K. S., & Pudipeddi, M. (1991). Stability of allopurinol and of five antineoplastics in suspension. American journal of hospital pharmacy, 48(6), 1241–1244. Available from: [Link]

  • ASHP. Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy. 2018;75(24):1996-2031. Available from: [Link]

Sources

Application Note: Sensitive and Robust Quantification of Purine Nucleoside Analogs in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology, clinical chemistry, and virology.

Introduction: The Critical Role of Purine Analogs and the Need for Sensitive Detection

Purine nucleoside analogs are a cornerstone of modern therapeutics, exhibiting potent antiviral and anticancer properties.[1][2] Their mechanism of action relies on their structural similarity to endogenous purines, allowing them to interfere with nucleic acid synthesis and disrupt cellular replication in rapidly dividing cells, such as cancer cells or virus-infected cells.[1][2] Given their profound biological effects and narrow therapeutic indices, the precise and sensitive quantification of these analogs in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding their metabolic fate.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed. This application note provides a comprehensive guide to developing and implementing robust LC-MS/MS methods for the sensitive detection of a range of clinically significant purine nucleoside analogs. We will delve into the critical parameters, from sample preparation to mass spectrometric detection, and provide field-proven protocols to empower researchers in their drug development and clinical research endeavors.

The Analytical Workflow: A Strategic Approach

A successful LC-MS/MS assay for purine nucleoside analogs hinges on a well-designed workflow that addresses the unique challenges posed by these polar molecules and complex biological matrices. The following diagram illustrates the key stages of the analytical process.

LC-MS/MS Workflow for Purine Nucleoside Analogs cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Simplicity SPE Solid-Phase Extraction (SPE) Protein Precipitation->SPE Increased Cleanliness LC Separation LC Separation SPE->LC Separation Injection Column Chemistry Column Chemistry LC Separation->Column Chemistry Mobile Phase Mobile Phase LC Separation->Mobile Phase Ionization Ionization LC Separation->Ionization Elution MRM Detection MRM Detection Ionization->MRM Detection Ion Transfer Quantification Quantification MRM Detection->Quantification

Caption: A typical workflow for the LC-MS/MS analysis of purine nucleoside analogs.

Optimizing Sample Preparation: The Foundation of a Reliable Assay

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances that can compromise the assay's sensitivity and robustness. The choice of technique depends on the required limit of quantification (LLOQ), the complexity of the matrix, and the desired throughput.

Protein Precipitation: A Rapid and Effective First Step

For many applications, protein precipitation is a simple and effective method for removing the bulk of proteins from plasma or serum samples.[3][4] Acetonitrile is a commonly used precipitation solvent.

Protocol: Protein Precipitation for Plasma Samples

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

Solid-Phase Extraction (SPE): For Enhanced Purity and Sensitivity

When lower detection limits are required or when dealing with complex matrices, solid-phase extraction (SPE) provides a more thorough cleanup. Reversed-phase or mixed-mode cation exchange cartridges are often employed for purine analogs.

Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol or an appropriate organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

Liquid Chromatography: Achieving Optimal Separation

The chromatographic separation is critical for resolving the target analytes from endogenous matrix components and potential isomers, thereby minimizing ion suppression and ensuring accurate quantification.

Column Chemistry: Reversed-Phase vs. HILIC
  • Reversed-Phase (RP) Chromatography: C18 columns are the workhorses of bioanalysis and are suitable for many purine nucleoside analogs, especially when coupled with an appropriate mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar purine analogs and their phosphorylated metabolites, HILIC can provide superior retention and separation.[5]

Mobile Phase Composition: The Key to Good Peak Shape and Sensitivity

The choice of mobile phase significantly impacts chromatographic performance.

  • Acidic Modifiers: Formic acid (0.1%) is a common additive that promotes protonation of the analytes in positive ion mode, leading to enhanced sensitivity.

  • Ammonium Hydroxide: Interestingly, for some purine analogs like fludarabine, the use of a basic mobile phase with ammonium hydroxide has been shown to increase signal intensity by up to five-fold.[3]

Table 1: Example LC Gradient Conditions

ParameterReversed-Phase (C18)HILIC
Column C18, 2.1 x 50 mm, 1.8 µmAmide/HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Flow Rate 0.4 mL/min0.3 mL/min
Gradient 5% B to 95% B in 5 min95% B to 50% B in 7 min

Mass Spectrometry: The Power of Selective and Sensitive Detection

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for trace-level quantification of drugs in complex biological matrices.

Ionization: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the most common ionization technique for purine nucleoside analogs. Positive ion mode is typically employed due to the presence of basic nitrogen atoms in the purine ring, which are readily protonated.

Multiple Reaction Monitoring (MRM): The Key to Specificity

In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method significantly reduces background noise and enhances the signal-to-noise ratio.

The following diagram illustrates the principle of MRM for the detection of a purine nucleoside analog.

MRM_Principle Analytes Analytes Q1 Q1: Precursor Ion Selection ([M+H]⁺) Analytes->Q1 Ionization Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Selected Ion Q3 Q3: Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Fragment

Caption: The principle of Multiple Reaction Monitoring (MRM) for selective detection.

MRM Transitions for Common Purine Nucleoside Analogs

The selection of appropriate MRM transitions is crucial for method development. The following table provides a starting point for several common purine nucleoside analogs. It is essential to optimize the collision energy for each transition to achieve maximum sensitivity.

Table 2: MRM Transitions for Selected Purine Nucleoside Analogs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Antiviral Agents
Acyclovir226.1152.1Positive[3][4]
Ganciclovir256.1152.1Positive[3][4]
Ribavirin245.1113.1Positive[3][4]
Anticancer Agents
Cladribine286.1170.1Positive[6][7]
Clofarabine304.0170.0Positive[8]
Fludarabine286.1134.0Positive[7]
Mercaptopurine153.0119.0Positive[9]
Azathioprine278.1152.1Positive
Nelarabine297.1152.1PositiveN/A
Pentostatin269.1251.1Positive

Note: The MRM transitions provided are for guidance and should be optimized on the specific instrument being used.

Method Validation and Quality Control: Ensuring Data Integrity

A robust LC-MS/MS method requires thorough validation to ensure its reliability for the intended application. Key validation parameters include:

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed to ensure it does not compromise the accuracy of the assay.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

The use of a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, is crucial for compensating for variability in sample preparation and instrument response.

Conclusion: A Powerful Tool for Purine Analog Research

LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of purine nucleoside analogs in complex biological matrices. By carefully optimizing each step of the analytical workflow, from sample preparation to mass spectrometric detection, researchers can develop robust and reliable methods to support critical research in drug development and clinical diagnostics. The protocols and parameters outlined in this application note provide a solid foundation for establishing high-performance LC-MS/MS assays for this important class of therapeutic agents.

References

  • Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS. (2022). Biomedical Chromatography. Available at: [Link]

  • Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir and penciclovir in human serum by LC-MS/MS. (2022). Biomedical Chromatography. Available at: [Link]

  • Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. (2023). Molecules. Available at: [Link]

  • Analysis of 6-mercaptopurine and 6-methylmercaptopurine in dried blood spots using liquid chromatography-tandem mass spectrometry and its application in childhood acute lymphoblastic leukemia patients. (2017). International Journal of Applied Pharmaceutics. Available at: [Link]

  • LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms. (2023). Scientific Reports. Available at: [Link]

  • Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells. (2025). Cureus. Available at: [Link]

  • Development and validation of LC-MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism. (2016). Journal of Chromatography B. Available at: [Link]

  • LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms. (2023). ResearchGate. Available at: [Link]

  • LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences. (2011). Journal of Chromatography B. Available at: [Link]

  • Determination and quantification of intracellular fludarabine triphosphate, cladribine triphosphate and clofarabine triphosphate by LC-MS/MS in human cancer cells. (2017). Journal of Chromatography B. Available at: [Link]

  • Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS. (2014). Journal of Chromatography B. Available at: [Link]

  • Representative MRM transitions of pharmaceuticals and metabolites. (n.d.). ResearchGate. Available at: [Link]

  • [Determination of pentostatin in culture broth using high performance liquid chromatography-mass spectrometry]. (2008). Se Pu. Available at: [Link]

  • Development and validation of LC–MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism. (2016). ResearchGate. Available at: [Link]

  • Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. (n.d.). Agilent. Available at: [Link]

  • Quantification of clofarabine in urine and plasma by LC-MS/MS: suitable for PK study and TDM in pediatric patients with relapsed or refractory ALL. (2017). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Available at: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters. Available at: [Link]

  • LC-MS/MS method for the determination of pitolisant: Application to rat pharmacokinetic and brain penetration studies. (2013). ResearchGate. Available at: [Link]

  • Nelarabine induces complete remissions in adults with relapsed or refractory T-lineage acute lymphoblastic leukemia or lymphoblastic lymphoma: Cancer and Leukemia Group B study 19801. (2005). Blood. Available at: [Link]

  • Nelarabine induces complete remissions in adults with relapsed or refractory T-lineage acute lymphoblastic leukemia or lymphoblastic lymphoma: Cancer and Leukemia Group B study 19801. (2005). ResearchGate. Available at: [Link]

  • Nelarabine combination therapy for relapsed or refractory T-cell acute lymphoblastic lymphoma/leukemia. (2023). Blood Advances. Available at: [Link]

  • (a) Mass scan spectra and (b) MRM spectra for Ribavirin in positive mode. (n.d.). ResearchGate. Available at: [Link]

  • Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma. (2006). Journal of Chromatography B. Available at: [Link]

  • Rapid and sensitive method for quantitative determination of azathioprine and 6-mercaptopurine in human plasma by liquid chromatography- tandem mass specrtometry. (2014). ResearchGate. Available at: [Link]

  • Highly sensitive and rapid determination of azathioprine metabolites in whole blood lysate by liquid chromatography-tandem mass spectrometry. (2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. Available at: [Link]

  • C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. (n.d.). Shimadzu. Available at: [Link]

  • A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. (2021). MDPI. Available at: [Link]

  • LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. (2022). ScienceScholar. Available at: [Link]

  • MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds. (n.d.). ResearchGate. Available at: [Link]

  • LC-MS/MS MRM transitions for quantification of compounds 1-10. (n.d.). ResearchGate. Available at: [Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. (2020). Journal of Mass Spectrometry. Available at: [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. (2012). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • MRM transitions and compound-specific MS settings. (n.d.). ResearchGate. Available at: [Link]

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Application Note: A Detailed Protocol for Assessing Cellular Viability Using the MTT Assay Following N6-(2-Hydroxyethyl)adenosine Treatment

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Cell Viability Assessment:

Introduction: The Nexus of Drug Discovery and Cell Health

In the landscape of therapeutic drug development, the accurate assessment of a compound's effect on cell viability is a foundational step.[1] Assays that measure cell health are crucial in toxicology, pharmacology, and cancer research for screening potential drug candidates and elucidating their mechanisms of action.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

This guide provides a comprehensive protocol for utilizing the MTT assay to determine the cytotoxic effects of N6-(2-Hydroxyethyl)adenosine (HEA), a purine nucleoside analog with demonstrated anti-tumor properties.[4] HEA has been shown to induce apoptosis and modulate key cellular signaling pathways, making it a compound of significant interest.[4][5] This document is designed to guide researchers through the entire workflow, from experimental design and optimization to data analysis and interpretation, ensuring the generation of reliable and reproducible results.

The Principle of the MTT Assay: A Measure of Mitochondrial Vigor

The core of the MTT assay lies in a biochemical reaction executed by living cells. The yellow, water-soluble tetrazolium salt, MTT, is cell-permeable and, once inside a cell, is reduced by NAD(P)H-dependent oxidoreductase enzymes.[6][7] This enzymatic conversion, primarily occurring in the mitochondria and driven by enzymes like succinate dehydrogenase, transforms the MTT into an insoluble purple formazan product.[1][7]

Crucially, this reduction only occurs in metabolically active, viable cells.[6] Dead cells lose this ability. The resulting purple formazan crystals accumulate within the cells and are subsequently dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO). The intensity of the resulting purple solution is directly proportional to the number of viable cells in the well.[2] This colorimetric signal is quantified by measuring the absorbance using a spectrophotometric plate reader.[8]

MTT_Principle cluster_cell Viable Cell cluster_mito Mitochondria Mitochondria Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Reduction Enzymes NAD(P)H-dependent Oxidoreductases MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Solubilized Purple Solution (Quantifiable) Formazan->Solubilized DMSO Solubilization Agent (e.g., DMSO) DMSO->Formazan

Caption: The biochemical principle of the MTT assay.

Critical Considerations for N6-(2-Hydroxyethyl)adenosine (HEA)

HEA is known to exert its anti-tumor effects by inducing apoptosis, triggering endoplasmic reticulum stress, and impacting mitochondrial function, including the generation of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane.[4][5]

Causality Insight: Since the MTT assay readout is directly dependent on mitochondrial reductase activity, any compound that alters mitochondrial metabolism independent of cell death can be a confounding variable. For instance, a compound could inhibit mitochondrial enzymes without killing the cell, leading to an underestimation of viability. Conversely, a compound could stimulate metabolic activity, masking cytotoxic effects.

Self-Validating Action: It is highly recommended to corroborate MTT assay results with a secondary viability assay that relies on a different principle. Suitable orthogonal methods include:

  • Trypan Blue Dye Exclusion Assay: Measures cell membrane integrity.

  • Lactate Dehydrogenase (LDH) Assay: Measures LDH released from damaged cells.

  • Crystal Violet Assay: Stains the DNA of adherent cells, measuring total cell number.

The Experimental Protocol: From Optimization to Execution

A successful MTT assay hinges on careful optimization. Cell line characteristics, such as metabolic rate and doubling time, significantly influence assay conditions.

Part A: Preliminary Optimization

1. Optimizing Cell Seeding Density: The goal is to find a cell density that ensures cells are in an exponential growth phase throughout the experiment and provides a linear absorbance response.

  • Prepare a serial dilution of your cells (e.g., from 1,000 to 100,000 cells/well) in a 96-well plate.

  • Culture the cells for the intended duration of your drug treatment (e.g., 24, 48, or 72 hours).

  • Perform the MTT assay as described in Part B.

  • Plot absorbance vs. cell number. The optimal seeding density should fall within the linear portion of this curve, typically yielding an absorbance between 0.75 and 1.25 for the untreated control.[9][10]

2. Determining Optimal MTT Incubation Time:

  • Using the optimal cell density determined above, add the MTT reagent.

  • Measure the absorbance at different time points (e.g., 1, 2, 3, and 4 hours).[11][12]

  • The optimal incubation time is the point at which the formazan production is robust but has not yet reached a plateau, and before signs of MTT toxicity appear.[11] For most cell lines, 2-4 hours is sufficient.

Part B: Main Cytotoxicity Assay Protocol

Materials and Reagents:

  • Cell Line: The specific cell line being investigated.

  • Complete Culture Medium: Appropriate for the chosen cell line.

  • N6-(2-Hydroxyethyl)adenosine (HEA): Stock solution prepared in a suitable solvent (e.g., DMSO).

  • MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile, phosphate-buffered saline (PBS), pH 7.4. Sterilize using a 0.2 µm filter and store at -20°C, protected from light.[2][7]

  • Solubilization Solution: High-purity, anhydrous DMSO.

  • Equipment: 96-well flat-bottom tissue culture plates, multichannel pipettor, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer (ELISA reader).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Dilute the cells in complete culture medium to the pre-determined optimal seeding density.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize the "edge effect."[11]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.

  • Preparation of HEA Working Solutions:

    • Prepare a series of dilutions of HEA from your stock solution using a complete culture medium. A common approach is a two-fold or ten-fold serial dilution to cover a broad concentration range (e.g., from 0.1 µM to 300 µM).[4]

    • Prepare a vehicle control containing the same concentration of the solvent (e.g., DMSO) as the highest concentration HEA well.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared HEA dilutions, vehicle control, or fresh medium (for the untreated control) to the appropriate wells in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Addition of MTT Reagent:

    • After the treatment incubation, carefully remove the medium containing HEA.

    • Add 100 µL of fresh, serum-free medium to each well.[1]

    • Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.45-0.5 mg/mL).[8]

    • Incubate the plate for the pre-determined optimal time (e.g., 2-4 hours) at 37°C, 5% CO2, protected from light. During this time, purple formazan crystals should become visible within the cells under a microscope.

  • Solubilization of Formazan:

    • After incubation, carefully aspirate the MTT-containing medium from each well without disturbing the cells or the formazan crystals.

    • Add 100-150 µL of DMSO to each well.[13]

    • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan crystals.[1][13]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader.

    • The measurement wavelength should be between 550 nm and 600 nm (570 nm is optimal).[6]

    • Use a reference wavelength of >650 nm to subtract background absorbance from factors like fingerprints or plate imperfections.[1]

Part C: Recommended 96-Well Plate Layout

A well-structured plate layout is essential for minimizing errors.

1 2 3 4 5 6 7 8 9 10 11 12
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B PBSBlankBlankBlankHEA C5HEA C5HEA C5HEA C8HEA C8HEA C8PBS
C PBSUntreatedUntreatedUntreatedHEA C4HEA C4HEA C4HEA C7HEA C7HEA C7PBS
D PBSVehicleVehicleVehicleHEA C3HEA C3HEA C3HEA C6HEA C6HEA C6PBS
E PBSHEA C1HEA C1HEA C1HEA C2HEA C2HEA C2HEA C5HEA C5HEA C5PBS
F PBSHEA C2HEA C2HEA C2HEA C3HEA C3HEA C3HEA C6HEA C6HEA C6PBS
G PBSHEA C1HEA C1HEA C1HEA C4HEA C4HEA C4HEA C7HEA C7HEA C7PBS
H PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
  • PBS: Outer wells filled with Phosphate-Buffered Saline.

  • Blank: Medium + MTT reagent (no cells).

  • Untreated: Cells + Medium (100% viability control).

  • Vehicle: Cells + Medium with solvent (e.g., DMSO).

  • HEA C1-C8: Cells treated with different concentrations of HEA.

Data Analysis and Interpretation

Step 1: Background Correction Calculate the average absorbance of the blank wells. Subtract this average from the absorbance reading of all other wells.[1]

Step 2: Calculate Percent Cell Viability Use the following formula for each treatment concentration:[14] % Cell Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Untreated Control Wells) * 100

Step 3: Determine the IC50 Value The IC50 (half-maximal inhibitory concentration) is the concentration of HEA that reduces cell viability by 50%.

  • Plot % Cell Viability (Y-axis) against the logarithm of the HEA concentration (X-axis).

  • Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, specifically a sigmoidal dose-response (variable slope) curve.[15][16]

  • The software will calculate the precise IC50 value from the resulting curve.

Data Presentation Table

HEA Conc. (µM)Log(Conc.)Corrected Absorbance (Mean)Std. Deviation% Cell Viability
0 (Control)-1.1520.085100.0%
101.0980.07795.3%
1010.9450.06182.0%
501.70.6010.04952.2%
10020.3110.03527.0%
2002.30.1500.02113.0%

Visualizing the Experimental Workflow

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Absorbance Readings - Insufficient cell number.- Incubation time with MTT is too short.- Cells are not healthy or are in lag phase.- Optimize cell seeding density by performing a titration.[11]- Increase MTT incubation time (optimize between 1-4 hours).[11]- Ensure cells are harvested during the exponential growth phase.
High Background in Blanks - Contamination (bacterial or yeast) in the culture medium.- Phenol red in the medium can interfere.[11]- Use sterile technique and fresh, sterile reagents.[10]- Use phenol red-free medium during the MTT incubation step.[11]
High Variability Between Replicates - Inconsistent cell seeding.- Incomplete solubilization of formazan crystals.- "Edge effect" due to evaporation in outer wells.- Ensure a homogenous cell suspension before plating; use calibrated pipettes.- Ensure uniform and complete mixing after adding the solubilization agent.- Avoid using the outer wells for samples; fill them with sterile PBS or media instead.[11]
Unexpected Results - Test compound (HEA) interferes with MTT reduction.- Test compound absorbs light at 570 nm.- Run a cell-free control (medium + MTT + HEA) to check for direct chemical reduction of MTT.- Measure the absorbance of HEA in the medium alone to check for color interference.

Conclusion

The MTT assay is a powerful and accessible tool for assessing the cytotoxic effects of novel compounds like N6-(2-Hydroxyethyl)adenosine. Its reliability, however, is contingent upon a deep understanding of its biochemical principles and meticulous execution. By implementing proper optimization, including appropriate controls for both the assay and the specific test compound, researchers can generate high-quality, reproducible data. For compounds known to affect mitochondrial function, the use of orthogonal viability assays is paramount for a comprehensive and accurate interpretation of the results.

References

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link] (Note: A general product page is used as deep links can break. The provided URL is a representative source for such protocols.)

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]

  • Title: PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) Source: Slideshare URL: [Link]

  • Title: How can I calculate IC50 from mtt results? Source: ResearchGate URL: [Link]

  • Title: How to calculate IC50 from MTT assay Source: YouTube URL: [Link]

  • Title: N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway Source: Frontiers in Physiology URL: [Link]

  • Title: N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo Source: International Journal of Molecular Sciences (via PubMed) URL: [Link]

  • Title: Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]

  • Title: MTT assay and IC50 calculation Source: YouTube URL: [Link]

  • Title: N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells Source: Metabolic Brain Disease (via PubMed) URL: [Link]

  • Title: Chemical structure of N6-(2-hydroxyethyl)-adenosine. Source: ResearchGate URL: [Link]

  • Title: Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism Source: YouTube URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: Cells (via NIH) URL: [Link]

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Application Notes and Protocols for Evaluating the Nephroprotective Effects of N6-(2-Hydroxyethyl)adenosine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals in nephrology and pharmacology.

Objective: This document provides a comprehensive technical guide, including mechanistic rationale and detailed protocols, for utilizing relevant animal models to investigate the nephroprotective potential of N6-(2-Hydroxyethyl)adenosine (HEA).

Introduction: The Therapeutic Promise of N6-(2-Hydroxyethyl)adenosine in Kidney Disease

N6-(2-Hydroxyethyl)adenosine (HEA) is a naturally occurring purine nucleoside analog originally isolated from fungi like Cordyceps cicadae.[1][2] Its therapeutic potential stems from a range of biological activities, including anti-inflammatory, antioxidant, and anti-fibrotic effects.[3][4] Mechanistically, HEA has been shown to inhibit key pathological signaling pathways, such as NF-κB and TGF-β1/Smad, which are central drivers of inflammation and fibrosis in chronic kidney disease (CKD).[1][3]

The kidneys are rich in adenosine receptors, which play a crucial role in regulating renal blood flow, glomerular filtration, and inflammatory responses.[5][6] HEA, as an adenosine derivative, is hypothesized to exert its protective effects through the modulation of these receptors, particularly the A2A adenosine receptor (A2AR). Activation of A2AR is known to be a potent anti-inflammatory pathway, making HEA a compelling candidate for mitigating the complex pathologies of both acute kidney injury (AKI) and its progression to CKD.[7][8] This guide details the rationale and experimental systems for rigorously evaluating this potential.

Section 1: Mechanistic Rationale - Adenosine Signaling in Renal Protection

Adenosine is a critical signaling molecule that accumulates in tissues during metabolic stress, such as hypoxia and inflammation.[8] Its effects are mediated by four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors are particularly relevant for nephroprotection. Short-term activation of these receptors, especially A2AR, initiates a signaling cascade that suppresses inflammation, a precursor to fibrosis.[9][10][11]

A2AR activation on immune cells (like neutrophils and lymphocytes) and renal parenchymal cells leads to increased intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can inhibit the activation of the pro-inflammatory transcription factor NF-κB and promote the expression of anti-inflammatory cytokines like IL-10.[3][12] By targeting this pathway, HEA can potentially interrupt the cycle of inflammation, tubular damage, and subsequent fibrosis that characterizes progressive kidney disease.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NFkB_I NF-κB Inhibition PKA->NFkB_I Leads to CREB CREB PKA->CREB Phosphorylates Inflammation Inflammation Fibrosis NFkB_I->Inflammation Suppresses AntiInflam Anti-inflammatory Gene Expression (e.g., IL-10) CREB->AntiInflam Promotes AntiInflam->Inflammation Suppresses HEA N6-(2-Hydroxyethyl) adenosine (HEA) HEA->A2AR Binds Gs->AC Activates

Caption: Adenosine A2A Receptor (A2AR) signaling pathway activated by HEA.

Section 2: Preclinical Evaluation Strategy

A robust preclinical evaluation requires a multi-faceted approach, progressing from model selection to endpoint analysis. The workflow should be designed to assess both the efficacy of HEA in preventing injury and its potential to promote repair.

Experimental_Workflow cluster_analysis Endpoint Analysis start Animal Acclimatization (e.g., 1 week) baseline Baseline Sample Collection (Blood, Urine) start->baseline grouping Randomization into Groups (Sham, Vehicle, HEA Doses) baseline->grouping injury Induction of Kidney Injury (e.g., Cisplatin or STZ) grouping->injury treatment Treatment Administration (Vehicle or HEA) injury->treatment monitoring In-life Monitoring (Weight, Glucose, Behavior) treatment->monitoring endpoint Endpoint Sample Collection (Blood, Urine, Kidney Tissue) monitoring->endpoint biochem Biochemical Analysis (sCr, BUN) endpoint->biochem histo Histopathology (H&E, Trichrome) endpoint->histo molecular Molecular Analysis (ELISA, qPCR) endpoint->molecular

Caption: General experimental workflow for evaluating nephroprotective agents.

Section 3: Recommended Animal Models of Kidney Injury

The choice of animal model is critical and should align with the clinical condition being simulated. We recommend two well-established and clinically relevant models: a model of drug-induced AKI and a model of diabetic nephropathy, a leading cause of CKD.

Acute Kidney Injury (AKI) Model: Cisplatin-Induced Nephrotoxicity

Rationale: Cisplatin is a potent chemotherapeutic agent whose use is limited by severe nephrotoxicity, causing AKI in up to 30% of patients.[13][14] The rodent model of cisplatin-induced kidney injury is highly reproducible and recapitulates key features of the human condition, including tubular necrosis, inflammation, and oxidative stress.[15][16] This makes it an excellent platform for testing agents aimed at preventing drug-induced renal damage.

Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old. Male mice are often used as they can show a more robust injury profile in some AKI models.[17]

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Grouping (Example):

    • Control: Saline injection (no cisplatin).

    • Vehicle: Cisplatin + Vehicle (e.g., saline or DMSO solution).

    • HEA Low Dose: Cisplatin + HEA (e.g., 5 mg/kg).

    • HEA High Dose: Cisplatin + HEA (e.g., 10 mg/kg).

  • Induction of AKI: Administer a single intraperitoneal (IP) injection of cisplatin (20 mg/kg).[18][19] Cisplatin should be dissolved in sterile 0.9% saline.

  • Treatment Protocol:

    • Begin HEA administration 24 hours prior to cisplatin injection (prophylactic regimen) or 2 hours post-injection (treatment regimen).

    • Administer HEA daily via IP injection or oral gavage. Doses used in a mouse model of fibrosis have ranged from 2.5 to 7.5 mg/kg.[1]

  • Monitoring and Termination:

    • Monitor body weight daily.

    • Terminate the experiment 72 hours after cisplatin injection, when renal injury is typically maximal.[18]

    • Collect blood via cardiac puncture for serum analysis and perfuse kidneys with PBS before harvesting for histology and molecular analysis.

Chronic Kidney Disease (CKD) Model: Streptozotocin-Induced Diabetic Nephropathy

Rationale: Diabetic nephropathy (DN) is the leading cause of end-stage renal disease.[20] The streptozotocin (STZ) model is the most widely used for inducing type 1 diabetes in rodents, leading to hyperglycemia that subsequently causes renal injury with features similar to human DN, including albuminuria, glomerular changes, and tubulointerstitial fibrosis.[21][22] This model is ideal for evaluating therapies intended to slow the progression of chronic kidney damage.

Protocol:

  • Animals: Male C57BL/6J mice, 8 weeks old.[23]

  • Induction of Diabetes:

    • Administer multiple low doses of STZ to minimize non-specific toxicity. A common protocol is 45-50 mg/kg STZ (dissolved in 0.1 M sodium citrate buffer, pH 4.5) via IP injection for 5 consecutive days.[23] Control animals receive citrate buffer only.

    • Two weeks post-injection, confirm diabetes by measuring blood glucose from a tail vein sample. Mice with glucose levels ≥ 250 mg/dL (or ~13.9 mmol/L) are considered diabetic and included in the study.[23]

  • Treatment Protocol:

    • Begin HEA administration once diabetes is confirmed.

    • Administer HEA daily for 8-12 weeks via IP injection or oral gavage. Doses of 20-40 mg/kg have been shown to be effective in a rat model of diabetes.[3]

  • Monitoring and Termination:

    • Monitor blood glucose and body weight weekly.

    • At 4, 8, and 12 weeks, collect urine for albumin-to-creatinine ratio (UACR) analysis.

    • At the study endpoint (e.g., 12 weeks), collect blood and kidney tissues as described for the AKI model.

Section 4: Key Methodologies for Assessing Nephroprotection

Assessment of Renal Function (Biochemical Analysis)
  • Serum Creatinine (sCr) and Blood Urea Nitrogen (BUN): These are the gold-standard functional biomarkers for AKI.[14][24] A significant elevation in the disease-vehicle group compared to sham is expected, and an effective treatment should attenuate this increase.

  • Urinary Albumin-to-Creatinine Ratio (UACR): A key indicator of glomerular injury and a hallmark of diabetic nephropathy.[25] Timed urine collection (e.g., using metabolic cages) is required. An effective therapy should reduce the progressive increase in UACR seen in the diabetic vehicle group.

Histopathological Analysis

Proper histological assessment provides direct visual evidence of tissue damage and fibrosis. Kidneys should be fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.[26]

  • Hematoxylin and Eosin (H&E) Staining: Used to assess general morphology and signs of acute tubular injury, such as tubular dilation, cast formation, and loss of brush border.[27]

  • Periodic Acid-Schiff (PAS) Staining: Excellent for visualizing basement membranes and assessing glomerular changes like mesangial expansion in the diabetic nephropathy model.[27]

  • Masson's Trichrome or Picrosirius Red Staining: These stains are essential for quantifying interstitial fibrosis.[28][29] Collagen deposits will stain blue (Trichrome) or red (Picrosirius Red), and the fibrotic area can be quantified using image analysis software.[26][30]

Molecular and Cellular Analysis

To probe the underlying mechanisms of HEA's action, kidney tissue homogenates can be analyzed for key protein and gene expression changes.

  • Inflammatory Markers: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) using ELISA or qPCR. HEA is expected to decrease pro-inflammatory markers and potentially increase IL-10.[1][4]

  • Fibrotic Markers: Quantify the expression of pro-fibrotic proteins such as Alpha-Smooth Muscle Actin (α-SMA), Collagen I, and Fibronectin via Western Blot or immunohistochemistry.[3] An effective anti-fibrotic treatment will reduce the expression of these markers.

Section 5: Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison between experimental groups.

Table 1: Example Experimental Design and Dosing Summary

Parameter AKI Model (Cisplatin) CKD Model (STZ-Diabetes)
Animal Strain C57BL/6 Male, 8-10 weeks C57BL/6J Male, 8 weeks
Injury Induction Single IP dose of Cisplatin (20 mg/kg) 5 daily IP doses of STZ (45 mg/kg)
Study Duration 72 hours 12 weeks
Treatment Groups Sham, Vehicle, HEA (5 mg/kg), HEA (10 mg/kg) Control, Vehicle (Diabetic), HEA (20 mg/kg)

| Route of Admin. | Intraperitoneal (IP) or Oral Gavage (p.o.) | Intraperitoneal (IP) or Oral Gavage (p.o.) |

Table 2: Key Biomarkers and Expected Outcomes for Efficacy

Analysis Type Biomarker Model Relevance Expected Effect of HEA Treatment
Renal Function Serum Creatinine, BUN AKI, CKD Attenuation of increase
Urinary Albumin (UACR) CKD (DN) Reduction of increase
Histopathology Tubular Necrosis Score (H&E) AKI Reduction in score
Fibrosis Area (%) (Trichrome) CKD Reduction in fibrotic area
Molecular Markers TNF-α, IL-6 (protein/mRNA) AKI, CKD Decreased expression
α-SMA, Collagen I (protein/mRNA) CKD Decreased expression

| | IL-10 (protein/mRNA) | AKI, CKD | Increased expression |

Interpretation: A successful nephroprotective outcome for HEA would be demonstrated by a statistically significant improvement in functional markers (lower sCr/BUN), reduced pathological scores in histology (less necrosis/fibrosis), and a favorable modulation of molecular markers (decreased inflammation/fibrosis) compared to the vehicle-treated disease group.

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  • Vlasakova, K., et al. (2021). A Review of Specific Biomarkers of Chronic Renal Injury and Their Potential Application in Nonclinical Safety Assessment Studies. Toxicologic Pathology, 49(7), 1335–1351. [Link]

  • Mouse Models for Studying Diabetic Nephropathy. (2015). Semantic Scholar. [Link]

  • Novel Horizon of Biomarkers for Detection of Acute Kidney Injury in Animals. (2018). ResearchGate. [Link]

  • The role of adenosine receptors A2A and A2B signaling in renal fibrosis. (2014). Semantic Scholar. [Link]

  • Wang, M., et al. (2019). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology, 10, 800. [Link]

  • Domitrović, R., & Cvijanović, O. (2020). Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges. Animals : an open access journal from MDPI, 10(4), 565. [Link]

  • Rodent models of streptozotocin-induced diabetic nephropathy (Methods in Renal Research). (2007). ResearchGate. [Link]

  • Segev, G., et al. (2015). Biomarkers of Acute Kidney Injury Review Article. Israel Journal of Veterinary Medicine, 70(2), 3-11. [Link]

  • Jang, H. R. (2017). Animal Models for Acute Kidney Injury. Clinical Transplantation and Research, 31(3), 61-66. [Link]

  • Histological Evaluation of Renal Fibrosis in Mice. (2019). Protocols.io. [Link]

  • Wang, M., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. International Journal of Molecular Sciences, 21(16), 5815. [Link]

  • (PDF) Mouse Models of Acute Kidney Injury. (2017). ResearchGate. [Link]

  • Liu, J., et al. (2018). Rodent models of AKI-CKD transition. American Journal of Physiology. Renal Physiology, 315(3), F450–F457. [Link]

  • Sparks, M. A. (2020). NFCC. Chapter 3. Kidney Pathology. Renal Fellow Network. [Link]

  • Orzechowski, N. M., & Siskind, L. J. (2023). Modeling Cisplatin-Induced Kidney Injury to Increase Translational Potential. Kidney360, 4(2), 163–166. [Link]

  • Wang, M., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. MDPI. [Link]

  • Olatunji, O. J., et al. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. Journal of Pharmacological Sciences, 141(3), 133-140. [Link]

  • Vallon, V., & Osswald, H. (2009). Adenosine and Kidney Function. Physiological Reviews, 89(3), 921–968. [Link]

  • Mori, T., et al. (2022). Adenosine receptors as emerging therapeutic targets for diabetic kidney disease. Journal of Diabetes Investigation, 13(9), 1484–1494. [Link]

  • Developing a more clinically-relevant mouse model of cisplatin-induced nephrotoxicity. (2016). ThinkIR. [Link]

  • Murray, R. D., & Churchill, P. C. (1985). Effects of adenosine receptor agonists in the isolated, perfused rat kidney. American Journal of Physiology, 248(2 Pt 2), F347-52. [Link]

  • Cisplatin induced Acute Renal Failure Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]

  • Huang, Z., et al. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PLoS ONE, 11(9), e0162812. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1H-Purin-6-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Synthesis & Drug Development Division

Welcome to the technical support guide for the synthesis of 2-(1H-Purin-6-ylamino)ethanol from 6-chloropurine. This document is designed for researchers, medicinal chemists, and process development professionals who are working on or troubleshooting this important synthetic transformation. Our goal is to provide actionable, field-proven insights to help you overcome common challenges and significantly improve your reaction yield and product purity.

The synthesis of 6-substituted purines is a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer agents[1][2]. The reaction of 6-chloropurine with ethanolamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. While straightforward in principle, achieving high yields consistently requires careful control of several key parameters. This guide addresses the most frequent issues encountered in the laboratory, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low (<50%). What are the most common causes and how can I fix them?

Answer: Low yield is the most frequently reported issue and typically stems from one of three areas: incomplete reaction, formation of side products, or loss during work-up.

  • Incomplete Reaction: The electrophilicity of the C6 position on the purine ring is essential for the SNAr reaction to proceed[3]. However, the reaction can be sluggish.

    • Causality: Insufficient thermal energy, poor solvent choice, or inadequate activation of the nucleophile can lead to stalling.

    • Solution:

      • Increase Temperature: Refluxing in a higher-boiling solvent like n-butanol or using microwave irradiation can dramatically shorten reaction times and improve conversion[4].

      • Solvent Optimization: Switch from protic solvents like ethanol to polar aprotic solvents such as DMF or NMP. These solvents are better at solvating the transition state and do not interfere with the nucleophile through hydrogen bonding.

      • Base Selection: The reaction often requires a base to scavenge the HCl formed. An excess of ethanolamine can serve this purpose, but a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often more effective and prevents potential side reactions[1].

  • Side Product Formation: The presence of multiple nitrogen atoms in the purine ring makes it susceptible to side reactions, primarily alkylation at the N7 and N9 positions, although C6-amination is generally favored.

    • Causality: While direct amination at C6 is the primary pathway, harsh conditions or certain solvent/base combinations can promote competitive reactions. Direct alkylation of ring nitrogens is a more significant issue when using alkyl halides, but understanding this reactivity is key to purine chemistry[5][6].

    • Solution:

      • Controlled Conditions: Avoid excessively high temperatures for prolonged periods.

      • Use of Excess Nucleophile: Using a moderate excess (2-3 equivalents) of ethanolamine can favor the desired bimolecular reaction over side reactions.

  • Work-up and Purification Losses: The product, this compound, has both basic (purine) and weakly acidic/hydrophilic (hydroxyl) groups, which can complicate extraction and isolation.

    • Causality: The product may have partial solubility in both aqueous and organic phases, leading to losses during liquid-liquid extraction. It can also be challenging to crystallize.

    • Solution:

      • Avoid Aqueous Extraction: If possible, concentrate the reaction mixture and directly purify by flash column chromatography.

      • Precipitation/Crystallization: After concentrating the reaction, attempt to precipitate the product by adding a non-polar solvent like diethyl ether or hexanes. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be highly effective for purification.

Troubleshooting Flowchart

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield Reported check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc incomplete Incomplete Reaction (Starting Material Remains) check_tlc->incomplete Yes side_products Multiple Products Observed check_tlc->side_products No action_incomplete1 Increase Temperature (e.g., switch to reflux in n-BuOH) incomplete->action_incomplete1 action_incomplete2 Switch to Polar Aprotic Solvent (e.g., DMF, NMP) incomplete->action_incomplete2 action_incomplete3 Add/Optimize Base (e.g., 1.1 eq DIPEA) incomplete->action_incomplete3 action_side1 Identify Side Products (NMR, Mass Spec) side_products->action_side1 action_side2 Lower Reaction Temperature action_side1->action_side2 action_side3 Optimize Reactant Stoichiometry action_side1->action_side3

Caption: Troubleshooting Decision Workflow for Low Yields.

Question 2: My TLC/LC-MS shows multiple product spots. What are the likely impurities or side products?

Answer: Besides unreacted 6-chloropurine, several side products can form.

  • N7/N9 Isomers: While amination at C6 is electronically favored, trace amounts of N7 or N9-hydroxyethylated purines could form under certain conditions. The thermodynamically more stable N9 regioisomer typically predominates in alkylation reactions[5][6].

  • Bis-Purine Ether: The hydroxyl group of the desired product is also a nucleophile. It can potentially react with another molecule of 6-chloropurine, especially if a strong base is used or at high temperatures, to form a dimeric ether impurity.

  • Degradation Products: Purines can be sensitive to harsh conditions. Prolonged heating, especially in the presence of strong acid or base, can lead to ring-opening or other degradation pathways.

Potential Reaction Pathways

G cluster_main Primary S(N)Ar Pathway cluster_side Potential Side Reactions 6-CP 6-Chloropurine Product Desired Product This compound 6-CP->Product + Ethanolamine (C6 Attack) N9_isomer N9-Alkylated Isomer 6-CP->N9_isomer + Ethanolamine (N9 Attack, minor) EA Ethanolamine Dimer Bis-Purine Ether Dimer 6-CP_2 6-Chloropurine 6-CP_2->Dimer + Product Nucleophile Product_2 Desired Product

Caption: Desired Reaction vs. Potential Side Products.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this SNAr reaction?

A: The choice of solvent is critical. While alcohols are common, polar aprotic solvents often give superior results by accelerating the reaction rate.

SolventBoiling Point (°C)ProsConsRecommendation
Ethanol 78Inexpensive, good solubility for starting materials.Protic nature can slow the reaction; lower boiling point may require longer times.Good for initial trials; may require extended reflux.
n-Butanol 118Higher boiling point allows for faster reaction rates.Can be harder to remove under vacuum.Excellent choice for thermal conditions to drive the reaction to completion.
DMF 153Polar aprotic, accelerates SNAr reactions significantly.High boiling point, can be difficult to remove completely, potential for decomposition at high temp.Use for sluggish reactions, but maintain temperature < 120°C.
Acetonitrile 82Polar aprotic, easy to remove.Lower boiling point, may not provide enough energy for difficult substrates.A good alternative to alcohols if protic solvents are problematic.[7]

Q2: Is a base necessary, and which one is best?

A: Yes, a base is highly recommended to neutralize the HCl generated during the reaction. Without a base, the HCl will protonate the starting ethanolamine and the purine product, deactivating them and halting the reaction.

BaseTypeEquivalentsRationale & Comments
Ethanolamine Reactant/Base> 2.1 eq.Simple, as it's already in the reaction. However, this requires a larger excess of a key reagent.
Triethylamine (TEA) Tertiary Amine1.1 - 1.5 eq.Standard, inexpensive organic base. Sufficiently strong to scavenge HCl.
DIPEA Hindered Amine1.1 - 1.5 eq.More sterically hindered and less nucleophilic than TEA, reducing potential side reactions.
K₂CO₃ / Cs₂CO₃ Inorganic Base1.5 - 2.0 eq.Heterogeneous base, easy to filter off. Can be very effective in polar aprotic solvents like DMF.

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically in a 9:1 or 8:2 ratio, provides good separation.

  • Visualization: Use a UV lamp (254 nm) to visualize the purine rings. 6-chloropurine will appear as a dark spot. The product, being more polar due to the hydroxyl group, will have a lower Rf value.

  • Staining: A potassium permanganate (KMnO₄) stain can also be used, which will react with the alcohol group on the product, giving a yellow/brown spot on a purple background.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices discussed in this guide to maximize yield and purity.

Objective: To synthesize this compound with >85% yield.

Materials:

  • 6-Chloropurine (1.0 eq)

  • Ethanolamine (2.5 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • n-Butanol (approx. 0.1 M concentration of 6-chloropurine)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloropurine (1.0 eq) and n-butanol.

  • Stir the suspension and add ethanolamine (2.5 eq) followed by DIPEA (1.2 eq).

  • Heat the mixture to reflux (approx. 115-118°C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC (9:1 DCM:MeOH) every 2-4 hours. The reaction is typically complete within 8-16 hours, indicated by the complete consumption of the 6-chloropurine spot.

  • Once complete, cool the reaction mixture to room temperature. A precipitate of the product may form upon cooling.

  • Concentrate the solvent under reduced pressure to obtain a crude solid or oil.

  • Purification Option A (Crystallization): Triturate the crude solid with diethyl ether (2 x 50 mL) to remove non-polar impurities. If needed, recrystallize the solid from hot ethanol or an ethanol/water mixture to yield the pure product as a white solid.

  • Purification Option B (Chromatography): Dissolve the crude residue in a minimal amount of DCM/MeOH and adsorb it onto silica gel. Purify by flash column chromatography using a gradient of 0% to 15% methanol in dichloromethane.

  • Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum.

References

  • Kissman, H. M., & Weiss, M. J. (1956). The Synthesis of Kinetin Riboside. Journal of the American Chemical Society, 78(21), 5695–5696. (Note: While not directly about the target molecule, it describes related purine chemistry). Available at: [Link]

  • Mikhailopulo, I. A., et al. (2019). Synthesis of kinetin riboside and its 5'-monophosphate by immobilized bacterial cells. ResearchGate. Available at: [Link]

  • Bullock, M. W., & Hand, J. J. (1964). Synthesis of kinetin glycosides. U.S. Patent No. 3,150,124. Washington, DC: U.S. Patent and Trademark Office.
  • Grigg, R., et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Organic & Biomolecular Chemistry, 16(33), 6075-6080. Available at: [Link]

  • Džuganová, V., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8691–8703. Available at: [Link]

  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. J New Developments in Chemistry, 3, 1-10. Available at: [Link]

  • Džuganová, V., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Surendranath College. (n.d.). Purine Synthesis. Surendranath College Department of Zoology. Available at: [Link]

  • Pixorize. (2018, December 30). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic [Video]. YouTube. Available at: [Link]

  • Sree, T. L. (n.d.). Purine Nucleotide Synthesis Guide. Scribd. Available at: [Link]

  • Hluska, T., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 21(11), 3933. Available at: [Link]

  • LibreTexts Biology. (2021). 7.11: Purine de novo Biosynthesis. Available at: [Link]

  • Dirty Medicine. (2021, February 19). Purine Synthesis [Video]. YouTube. Available at: [Link]

  • European Patent Office. (1998). Process for the preparation of 2-amino-6-chloropurine and derivatives. EP 0569421 B1. Available at: [Link]

  • Robins, M. J., et al. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters, 6(17), 2917–2919. Available at: [Link]

  • Polem, V., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 241-245. Available at: [Link]

  • Dhuda, G., et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Asian Journal of Chemistry, 31(12), 2871-2874. Available at: [Link]

  • Shanghai Linkchem Technology Co ltd. (2022). Synthesis method of 2-amino-6-chloropurine. CN113234077B. Google Patents.
  • Zhejiang University of Technology. (2009). Synthesis method of 6-chloropurine. CN101597285A. Patsnap. Available at: [Link]

  • Legra, J., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. The Journal of Organic Chemistry, 71(23), 8901–8906. Available at: [Link]

  • O'Loan, C. J., et al. (2005). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 3(21), 3949-3955. Available at: [Link]

  • Liu, J. (2005). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-Purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution Reactions [Video]. YouTube. Available at: [Link]

  • Ashenhurst, J. (2022). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Jain, V. K., & Kavirayani, I. P. (2015). Synthesis of 6-chloro- and 2-amino-6-chloropurine derivatives 11 and 12. ResearchGate. Available at: [Link]

  • Wessjohann, L. A., et al. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 10(11), 1402–1411. Available at: [Link]

  • Itami, K., et al. (2017). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 53(80), 11022-11025. Available at: [Link]

  • Hitchings, G. H., & Elion, G. B. (1957). Novel 6-chloropurine compounds and method of preparing them. U.S. Patent No. 2,815,346. Washington, DC: U.S. Patent and Trademark Office.
  • Chu, C. K., et al. (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 15(1), 105–107. Available at: [Link]

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troubleshooting poor solubility of N6-(2-Hydroxyethyl)adenine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Poor Aqueous Solubility of N6-(2-Hydroxyethyl)adenine

Welcome to the dedicated technical guide for N6-(2-Hydroxyethyl)adenine. This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals facing challenges with the solubility of this compound in aqueous buffers. Our approach is rooted in first principles of chemical properties to empower you with robust, reproducible solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when dissolving N6-(2-Hydroxyethyl)adenine.

Q1: I'm trying to dissolve N6-(2-Hydroxyethyl)adenine directly in my neutral pH buffer (e.g., PBS, pH 7.4), but it won't go into solution or precipitates out. Why is this happening?

Answer: This is the most frequently encountered issue and stems directly from the chemical structure of N6-(2-Hydroxyethyl)adenine. Like many adenine derivatives, its solubility is highly dependent on pH. At neutral pH, the molecule is largely in its uncharged, free base form, which has limited solubility in water due to its relatively nonpolar purine core.

The key to solubilization is protonation. N6-(2-Hydroxyethyl)adenine has two primary protonation sites (pKa values) that are critical for solubility. The most relevant for increasing aqueous solubility is the N1 position on the purine ring, which has a pKa around 4.1. When the pH of the solution is below this pKa, the N1 position becomes protonated, conferring a positive charge on the molecule. This charged species is significantly more polar and, therefore, more readily interacts with water molecules, leading to a dramatic increase in solubility. At neutral pH (e.g., 7.4), the molecule is far from this pKa, resulting in its poor solubility.

Q2: How can I effectively dissolve N6-(2-Hydroxyethyl)adenine to prepare a stock solution?

Answer: The most reliable method is to first dissolve the compound in a slightly acidic solution before adjusting the pH or diluting it into your final buffer. This leverages the pH-dependent solubility discussed in Q1.

Recommended Protocol:

  • Start by dissolving the N6-(2-Hydroxyethyl)adenine powder in a small volume of dilute acid, such as 0.1 M Hydrochloric Acid (HCl). Target a pH of 2-3 to ensure complete protonation.

  • Once the compound is fully dissolved, you can then slowly add a base, like 0.1 M Sodium Hydroxide (NaOH), to carefully adjust the pH to your desired final value.

  • Alternatively, you can dilute this acidic stock solution into a larger volume of your final buffer. However, be mindful of the final concentration; if it exceeds the solubility limit at the final pH, the compound may precipitate. Always add the acidic stock to the buffer dropwise while stirring.

A secondary, often less desirable method for biological experiments involves using an organic co-solvent.

Co-solvent Protocol:

  • Dissolve the N6-(2-Hydroxyethyl)adenine in a minimal amount of Dimethyl Sulfoxide (DMSO).

  • Slowly add this DMSO stock solution to your aqueous buffer with vigorous stirring. It is critical to keep the final DMSO concentration as low as possible (typically <1%, ideally <0.1%) to avoid impacting your experimental system.

Q3: I successfully dissolved the compound by lowering the pH, but it precipitated when I adjusted it back to neutral. What should I do?

Answer: This indicates that your final concentration is above the solubility limit of N6-(2-Hydroxyethyl)adenine at the neutral pH. You have two primary options:

  • Work with a Lower Concentration: The simplest solution is to reduce the final concentration of the compound in your working solution to stay below its solubility threshold at the target pH.

  • Introduce a Co-solvent (with caution): If a higher concentration is absolutely necessary, you may need to incorporate a small amount of a biocompatible co-solvent like DMSO or ethanol into your final buffer. This can help keep the compound in solution. However, you must validate that the concentration of the co-solvent used does not interfere with your assay or biological model.

The workflow for addressing this common issue is outlined in the diagram below.

Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol details the standard method for preparing a stable, aqueous stock of N6-(2-Hydroxyethyl)adenine.

Materials:

  • N6-(2-Hydroxyethyl)adenine (MW: 179.18 g/mol )

  • Deionized Water (ddH₂O)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh Compound: Weigh out 17.92 mg of N6-(2-Hydroxyethyl)adenine for a final 10 mM solution in 10 mL.

  • Initial Suspension: Add the powder to a flask containing approximately 8 mL of ddH₂O. The compound will likely not dissolve and will form a suspension.

  • Acidification: While stirring, add 0.1 M HCl dropwise until the solid completely dissolves. The pH at this point will typically be between 2.0 and 3.0.

  • Final Volume Adjustment: Once fully dissolved, add ddH₂O to bring the final volume to 10 mL.

  • Storage: Store the acidic stock solution at 4°C for short-term use or at -20°C for long-term storage.

When preparing your working solution, remember to account for the pH change when adding this acidic stock to your buffer. A small addition to a well-buffered system should not significantly alter the final pH, but this should always be verified.

Solubility Data Summary

The following table summarizes the solubility of N6-(2-Hydroxyethyl)adenine under different conditions to guide your experimental design.

Solvent SystemApproximate SolubilityKey Considerations
Deionized Water (pH ~6-7)~1-2 mg/mLLow solubility; not recommended for stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.4)~1 mg/mLProne to precipitation at concentrations needed for many experiments.
0.1 M Hydrochloric Acid (HCl, pH 1)>25 mg/mLHighly soluble due to protonation of the purine ring. Ideal for initial solubilization.
Dimethyl Sulfoxide (DMSO)>25 mg/mLHigh solubility, but potential for cellular toxicity. Keep final concentration low.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for troubleshooting solubility issues with N6-(2-Hydroxyethyl)adenine.

G cluster_start cluster_problem cluster_solutions cluster_ph_steps cluster_cosolvent_steps start Need to dissolve N6-(2-Hydroxyethyl)adenine precipitate Compound precipitates in neutral buffer? start->precipitate ph_adjust Primary Method: pH Adjustment precipitate->ph_adjust Yes cosolvent Secondary Method: Co-solvent precipitate->cosolvent pH adjustment not feasible/effective success_ph Success: Stable Solution precipitate->success_ph No dissolve_acid 1. Dissolve in dilute acid (e.g., 0.1M HCl) ph_adjust->dissolve_acid dissolve_dmso 1. Dissolve in minimal DMSO cosolvent->dissolve_dmso check_sol Fully dissolved? dissolve_acid->check_sol check_sol->ph_adjust No, add more acid dilute 2. Dilute into final buffer or titrate pH upwards check_sol->dilute Yes precip_final Precipitation in final buffer? dilute->precip_final precip_final->success_ph No lower_conc Action: Lower final concentration precip_final->lower_conc Yes lower_conc->dilute add_buffer 2. Add dropwise to stirring buffer dissolve_dmso->add_buffer check_final_conc Keep final DMSO <1% (ideally <0.1%) add_buffer->check_final_conc success_cosolvent Success: Stable Solution (Validate assay compatibility) check_final_conc->success_cosolvent

Caption: Decision tree for solubilizing N6-(2-Hydroxyethyl)adenine.

References

  • Title: Dissociation Constants of Ionizable Groups in Adenine and Certain of its Derivatives Source: Journal of the American Chemical Society URL: [Link]

Technical Support Center: Optimizing N6-(2-Hydroxyethyl)adenosine (HEA) Dosage for Anti-Tumor Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N6-(2-Hydroxyethyl)adenosine (HEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the anti-tumor effects of HEA in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is N6-(2-Hydroxyethyl)adenosine (HEA) and what is its reported anti-tumor mechanism?

A1: N6-(2-Hydroxyethyl)adenosine (HEA) is a purine nucleoside analog found in various fungi.[1] Its anti-tumor activity has been demonstrated in gastric carcinoma models, where it induces caspase-dependent apoptosis.[1] The underlying mechanism involves the induction of endoplasmic reticulum (ER) stress and autophagy.[1] HEA has also been shown to inhibit the NF-κB/Smad signaling pathway, which can contribute to its anti-inflammatory and anti-tumor effects.[2]

Q2: What is a good starting dose for HEA in a mouse xenograft study?

A2: The optimal dose will depend on the tumor model and administration route. Based on published studies, here are some recommended starting points:

  • Oral Administration (p.o.): In a gastric carcinoma (SGC-7901) xenograft model, daily oral gavage of 75 mg/kg and 100 mg/kg for 19 days showed significant tumor growth inhibition.[1]

  • Intraperitoneal Injection (i.p.): For studies focusing on its anti-inflammatory effects in a renal fibrosis model, doses of 2.5, 5, and 7.5 mg/kg were used.[3][4] While lower than the reported anti-tumor oral dose, this range could be a starting point for toxicity assessments when using the i.p. route for oncology studies.

It is crucial to perform a Maximum Tolerated Dose (MTD) study to determine the optimal and safe dose for your specific model.[5][6]

Q3: How should I formulate HEA for in vivo administration?

A3: HEA is slightly soluble in DMSO and methanol.[7] For oral administration, it has been successfully administered in PBS.[1] For intraperitoneal injection, a common approach for adenosine analogs is to dissolve them in a vehicle such as saline or PBS. Given its solubility profile, a small amount of a solubilizing agent like DMSO may be necessary, which is then further diluted in the aqueous vehicle. It is important to keep the final concentration of DMSO low (typically <5-10%) to avoid vehicle-induced toxicity. The stability of adenosine solutions in 0.9% sodium chloride or 5% dextrose has been demonstrated for up to 14 days at room temperature or under refrigeration, which can be a useful reference for HEA.[8][9][10][11][12]

Q4: My HEA treatment is not showing any anti-tumor effect. What could be the problem?

A4: This is a common challenge in in vivo studies. Please refer to our detailed Troubleshooting Guide below for a systematic approach to identifying the potential cause.

Troubleshooting Guide

Issue 1: Lack of In Vivo Efficacy
Potential Cause Troubleshooting Steps
Suboptimal Dosage The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. Review the literature for effective doses in similar models.[1][3][13] If data is limited, perform a dose-escalation study.
Poor Bioavailability If administered orally, HEA may have low absorption. Consider switching to an intraperitoneal or intravenous route of administration.[14] Conduct a pilot pharmacokinetic (PK) study to determine the plasma and tumor concentrations of HEA.
Inappropriate Xenograft Model The chosen cancer cell line may be inherently resistant to HEA's mechanism of action. Verify the in vitro sensitivity of your cell line to HEA. Consider using a different cell line or a patient-derived xenograft (PDX) model.[15][16][17]
Drug Formulation/Stability Issues Ensure HEA is fully dissolved in the vehicle. Prepare fresh formulations regularly and store them appropriately to prevent degradation.[8][9][10][11][12]
Issue 2: Unexpected Toxicity or Animal Morbidity
Potential Cause Troubleshooting Steps
Dose is Above MTD Signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) indicate the dose is too high.[5][6][18] Immediately reduce the dose or discontinue treatment. An MTD study is essential to establish a safe dose range.[5][6][18]
Vehicle Toxicity If using co-solvents like DMSO, ensure the final concentration is within a safe range for the chosen administration route. Run a vehicle-only control group to assess any vehicle-related toxicity.
Off-Target Effects As an adenosine analog, HEA might have off-target effects on adenosine receptors in other tissues, which are known to have wide-ranging physiological effects.[8][9][19] Monitor for specific side effects and consider dose adjustments.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

This protocol is designed to determine the highest dose of HEA that can be administered without causing unacceptable side effects.[5][6][18]

  • Animal Model: Use the same mouse strain and gender as your planned efficacy study (e.g., BALB/c nude or NOD/SCID mice).

  • Group Allocation: Randomly assign mice to several dose groups (e.g., 5 groups of 3-5 mice each) and a vehicle control group.

  • Dose Selection: Based on available data, start with a dose range that brackets the expected therapeutic dose. For oral HEA, you might test 50, 75, 100, 150, and 200 mg/kg.[1] For intraperitoneal, a lower range of 5, 10, 20, 40, and 60 mg/kg could be a starting point.[3][13]

  • Administration: Administer HEA daily for a set period (e.g., 7-14 days) via the intended route.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, and breathing).

    • The MTD is often defined as the dose that causes no more than a 10-15% loss in body weight and no significant clinical signs of distress.[20][21][22]

Protocol 2: Xenograft Tumor Growth Inhibition Study
  • Cell Preparation: Culture your chosen cancer cell line (e.g., SGC-7901) and harvest cells during the exponential growth phase.

  • Implantation: Subcutaneously inject 1-5 x 10^6 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment: Begin treatment with HEA at the predetermined optimal dose and schedule. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy like 5-FU).[1]

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors for downstream analysis.

Protocol 3: Western Blot for Apoptosis and ER Stress Markers in Tumor Lysates

This protocol is to confirm the mechanism of action of HEA in the tumor tissue.

  • Tumor Lysate Preparation:

    • Excise tumors and snap-freeze them in liquid nitrogen.

    • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • Cleaved Caspase-3: 1:500 - 1:1000[16][17]

      • CHOP (GADD153): 1:500 - 1:1000[23][24][25]

      • GRP78 (BiP): 1:1000[23][24][25]

      • β-actin (loading control): 1:1000 - 1:5000

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

Visualizations

HEA_Mechanism_of_Action HEA N6-(2-Hydroxyethyl)adenosine (HEA) ER_Stress Endoplasmic Reticulum (ER) Stress HEA->ER_Stress Autophagy Autophagy HEA->Autophagy Caspase_Activation Caspase Activation (Caspase-3, -8, -9, -12) ER_Stress->Caspase_Activation Apoptosis Apoptosis Autophagy->Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of HEA-induced anti-tumor effect.

Xenograft_Workflow cluster_0 Phase 1: Tumor Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment HEA / Vehicle / Positive Control Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Mechanism of Action Analysis (Western Blot, IHC, etc.) Endpoint->Analysis

Caption: General workflow for a xenograft efficacy study.

Troubleshooting_Tree Start Lack of In Vivo Efficacy Check_Dose Is the dose optimal? Start->Check_Dose Check_Route Is the administration route appropriate? Check_Dose->Check_Route No Dose_Escalation Perform Dose Escalation Study Check_Dose->Dose_Escalation Yes Check_Model Is the xenograft model sensitive to HEA? Check_Route->Check_Model No Change_Route Switch to IP or IV route Check_Route->Change_Route Yes Check_Formulation Is the formulation stable and correctly prepared? Check_Model->Check_Formulation No Validate_Model Confirm in vitro sensitivity or change cell line Check_Model->Validate_Model Yes Reformulate Check solubility and prepare fresh solutions Check_Formulation->Reformulate Yes

Caption: Troubleshooting decision tree for lack of efficacy.

References

  • Wikipedia. (n.d.). Patient derived xenograft. Retrieved from [Link]

  • Gao, H., et al. (2023). Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. Cancers, 15(17), 4365. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1). [Link]

  • Melior Discovery. (n.d.). Cell Line-Derived Xenograft (CDX) Models. Retrieved from [Link]

  • Gao, H., et al. (2023). Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. Cancers, 15(17), 4365. [Link]

  • The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies. Retrieved from [Link]

  • Tentler, J. J., et al. (2012). Challenges and Limitations of Mouse Xenograft Models of Cancer. In Tumor Models for Cancer Research. Humana Press.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • Bienta. (n.d.). Acute toxicity – MTD/NOAEL studies. Retrieved from [Link]

  • Chen, C.-H., et al. (2014). Long-Term Exposure of Mice to Nucleoside Analogues Disrupts Mitochondrial DNA Maintenance in Cortical Neurons. PLoS ONE, 9(1), e85755. [Link]

  • Chen, C.-H., et al. (2014). Long-Term Exposure of Mice to Nucleoside Analogues Disrupts Mitochondrial DNA Maintenance in Cortical Neurons. PLoS ONE, 9(1), e85755. [Link]

  • Li, C., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. International Journal of Molecular Sciences, 21(16), 5815. [Link]

  • Zheng, R., et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology, 9, 1229. [Link]

  • Wang, X., et al. (2019). N6 -(2-hydroxyethyl)-adenosine from Cordyceps cicadae protects against diabetic kidney disease via alleviation of oxidative stress and inflammation. Journal of Food Biochemistry, 43(2), e12727. [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • van der Meer, D., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer, 17(1), 698. [Link]

  • Caspase Protocols in Mice. (2015). Methods in Molecular Biology, 1217, 131–143. [Link]

  • Protocol Online. (2009). caspase3 detection - SDS-PAGE and Western Blotting. Retrieved from [Link]

  • Gessi, S., et al. (2011). Adenosine Receptors and Cancer. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1400–1412. [Link]

  • Zheng, R., et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology, 9, 1229. [Link]

  • Almagambetova, E., et al. (2013). Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. Hospital Pharmacy, 48(6), 484–488. [Link]

  • Wilson, T. D., et al. (2017). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. American Journal of Health-System Pharmacy, 74(18), 1438–1442. [Link]

  • Khalid, F. (n.d.). Adenosine Solution Stability Study. Retrieved from [Link]

  • Wilson, T. D., et al. (2017). Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. International Journal of Pharmaceutical Compounding, 21(6), 514–517. [Link]

  • Bar-Yehuda, S., et al. (2017). The inhibitory effect of adenosine on tumor adaptive immunity and intervention strategies. Expert Opinion on Investigational Drugs, 26(1), 55-63. [Link]

  • Kaur, G., et al. (2017). Adenosine Receptor Ligands on Cancer Therapy: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 12(3), 254-273. [Link]

  • Chen, Y.-F., et al. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. Molecules, 26(11), 3326. [Link]

  • Meng, Z., et al. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PLoS ONE, 11(9), e0163317. [Link]

  • Zhang, Y., et al. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. Metabolic Brain Disease, 34(5), 1325-1334. [Link]

  • Taleb, A., & El-Gayar, A. (2007). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 524-530. [Link]

  • Li, Y., et al. (2023). Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation. Journal of Immunology Research, 2023, 1-11. [Link]

  • Zheng, R., et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology, 9, 1229. [Link]

  • Differential Toxicity of Water-Soluble Versus Water-Insoluble Components of Cowshed PM2.5 on Ovarian Granulosa Cells and the Regulatory Role of Txnip in Overall Toxicity. (2022). Toxics, 10(11), 652. [Link]

  • Cook, K. L., et al. (2012). Blockade of GRP78 sensitizes breast cancer cells to microtubules-interfering agents that induce the unfolded protein response. Cancer Biology & Therapy, 13(13), 1255-1264. [Link]

  • de Ridder, G. G., et al. (2011). Monoclonal Antibody against Cell Surface GRP78 as a Novel Agent in Suppressing PI3K/AKT Signaling, Tumor Growth and Metastasis. Clinical Cancer Research, 17(21), 6823–6833. [Link]

  • ResearchGate. (n.d.). Western blot analyses of BiP/GRP78 and CHOP RPE cells were incubated... [Image]. Retrieved from [Link]

Sources

preventing degradation of 2-(1H-Purin-6-ylamino)ethanol during long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-(1H-Purin-6-ylamino)ethanol

Welcome to the technical support center for this compound, also known as N6-(2-hydroxyethyl)adenine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical compound. Here, we address common challenges and provide proactive strategies based on established principles of chemical stability for purine derivatives.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section is for users who suspect their stored compound may have degraded. We address specific observations in a question-and-answer format to guide you through identification and mitigation.

Q1: I'm seeing new, unexpected peaks in my HPLC-UV analysis after storing my compound. What could they be?

A1: The appearance of new peaks is a primary indicator of degradation. For a molecule like this compound, the most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The N6-substituted amine linkage on the purine ring is susceptible to hydrolysis, particularly under non-neutral pH conditions. This would cleave the bond, yielding hypoxanthine and 2-aminoethanol. Adenine itself is known to undergo deamination to hypoxanthine, with a half-life of about 80 years at 37°C and pH 7, a process that can be accelerated by suboptimal storage conditions[1].

  • Oxidation: The purine ring can be oxidized, and the primary alcohol of the hydroxyethyl side chain can be oxidized to an aldehyde or carboxylic acid. Oxidative damage is a known challenge for purine nucleobases[2].

Recommended Action: To identify the degradants, we recommend analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can confirm their identity. For example, you would look for the molecular weights of hypoxanthine, and the oxidized derivatives of your parent compound. LC-MS is a standard method for analyzing purine species and their metabolites[3].

Q2: My compound's solubility has decreased, or the color of the solid/solution has changed. What does this indicate?

A2: A change in physical properties often signals chemical change. A color change can indicate the formation of oxidized, conjugated byproducts. Decreased solubility may suggest the formation of less polar degradants or polymerization.

Recommended Action:

  • Visual Inspection: Note any changes from the original appearance specified on the Certificate of Analysis (CoA).

  • Purity Re-assessment: Perform a quantitative purity analysis using a validated HPLC-UV method. The aromatic purine ring strongly absorbs UV light, making this a sensitive technique for quantification[4]. Compare the purity to the initial specification.

  • Structural Analysis: If significant degradation is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on the major degradation products.

Proactive Storage & Frequently Asked Questions (FAQs)

This section provides best practices for the long-term storage of this compound to prevent degradation from occurring.

Q3: What are the optimal storage conditions for solid this compound?

A3: As a solid, the compound is most stable. The key is to minimize exposure to atmospheric moisture, oxygen, and light.

ParameterRecommendationRationale
Temperature -20°C or belowReduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Store under an inert gas (Argon or Nitrogen)Prevents oxidation of the purine ring and the alcohol functional group.
Container Tightly sealed, amber glass vialAmber glass protects the compound from photodegradation caused by UV light. A tight seal prevents moisture and oxygen ingress.
Environment Store in a desiccatorMinimizes exposure to atmospheric humidity, which can initiate hydrolysis.

Q4: I need to store the compound in solution. What is the best solvent and what precautions should I take?

A4: Storing in solution increases the risk of degradation. If absolutely necessary, the choice of solvent is critical.

  • Recommended Solvents: Anhydrous, aprotic solvents like DMSO or DMF are generally preferred for stock solutions. For aqueous experiments, prepare solutions fresh from a solid sample.

  • pH Considerations: If an aqueous buffer is required, maintain a pH as close to neutral (pH 7.0-7.5) as possible. Extreme pH values will accelerate the hydrolysis of the N6-amino linkage.

  • Degassing: For aqueous solutions, using degassed buffers can help minimize dissolved oxygen, reducing the potential for oxidation.

  • Storage of Solutions: Flash-freeze aliquots in liquid nitrogen and store them at -80°C. This minimizes the deleterious effects of repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation[5]. Avoid storing aqueous solutions for extended periods, even when frozen.

Q5: How can I be sure my compound is stable and suitable for my experiments?

A5: Implementing a routine quality control (QC) check is the most trustworthy approach. Before beginning a critical set of experiments with a stored compound, perform a simple check.

Recommended Action: Run a quick purity check using your standard HPLC-UV method. Compare the chromatogram to a reference chromatogram from a fresh or newly purchased batch. This self-validating step ensures that the material's integrity has not been compromised during storage.

Visualized Workflows and Pathways

To provide further clarity, the following diagrams illustrate key processes and concepts discussed in this guide.

G cluster_storage Optimal Storage Workflow Receive Receive Compound CoA Review Certificate of Analysis (CoA) Receive->CoA Aliquot Aliquot into small, single-use vials CoA->Aliquot Inert Backfill with Inert Gas (Ar/N2) Aliquot->Inert Seal Seal tightly in amber vials Inert->Seal Store Store at ≤ -20°C in a desiccator Seal->Store

Caption: Workflow for optimal long-term storage of solid compound.

G cluster_degradation Potential Degradation Pathways Parent This compound C7H9N5O Hydrolysis Hydrolysis (H₂O, pH ≠ 7) Hypoxanthine + 2-Aminoethanol Parent->Hydrolysis Cleavage of C-N bond Oxidation Oxidation (O₂, Light, Metal Ions) Oxidized Purine Ring or Side Chain (Aldehyde/Acid) Parent->Oxidation Ring or Alcohol Oxidation

Caption: Primary degradation pathways for this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (based on the typical absorbance maximum for adenine derivatives).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent (e.g., DMSO or Mobile Phase A). Dilute as necessary to be within the linear range of the detector.

  • Analysis: Integrate the peak area of the parent compound and any impurity peaks. Calculate purity as: (Area_Parent / (Area_Parent + Area_Impurities)) * 100%.

Protocol 2: Long-Term Stability Study Setup

This protocol outlines how to proactively assess the stability of your compound under your specific storage conditions.

  • Sample Preparation: Prepare multiple, identical aliquots of the compound, either as a solid or in a chosen solvent system, following the best practices outlined in the FAQs.

  • Initial Analysis (T=0): Immediately analyze one aliquot using the validated HPLC-UV method (Protocol 1) and LC-MS to establish the initial purity profile and confirm identity. This is your baseline.

  • Storage: Place the remaining aliquots under the desired long-term storage conditions (e.g., -20°C, desiccated, under argon).

  • Time Points: At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), remove one aliquot from storage.

  • Analysis at Time Points: Allow the aliquot to come to room temperature before opening. Analyze using the same HPLC-UV and LC-MS methods used for the T=0 analysis.

  • Data Evaluation: Compare the purity, peak areas, and chromatograms at each time point to the T=0 data. A significant decrease in purity or the appearance of degradation peaks indicates instability under the tested conditions.

References

  • Ng, C., Hart, A., Gu, Y., Bajad, S., & Rabinowitz, J. D. (2022). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Nature Chemical Biology. Available at: [Link]

  • Shapiro, R. (1995). The prebiotic role of adenine: a critical analysis. Origins of Life and Evolution of the Biosphere. Available at: [Link]

  • Garret, R. (2005). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. Available at: [Link]

  • Seela, F., & Peng, X. (2004). Oxidative damage to DNA as well as hole transport between nucleobases in oxidized DNA are important processes in lesion formation. Pavel Jungwirth. Available at: [Link]

  • Maiuolo, J., et al. (2021). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to N6-(2-Hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Therapeutics Division

Welcome to the technical support center for N6-(2-Hydroxyethyl)adenosine (HE-Ado). This guide is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of HE-Ado and may be encountering resistance in cancer cell lines. We provide in-depth troubleshooting guides, FAQs, and detailed protocols to help you diagnose and overcome experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about HE-Ado and the mechanisms that may contribute to cellular resistance.

Q1: What is N6-(2-Hydroxyethyl)adenosine (HE-Ado) and its primary mechanism of action in cancer cells?

A1: N6-(2-Hydroxyethyl)adenosine (HEA) is a naturally occurring purine nucleoside analog found in various fungi, such as Cordyceps cicadae[1][2]. Its anticancer activity stems from its ability to induce cytotoxicity in a dose- and time-dependent manner in cancer cells like gastric carcinoma lines[1][3]. The primary mechanisms include:

  • Induction of Apoptosis: HE-Ado triggers programmed cell death by increasing the production of reactive oxygen species (ROS), which leads to mitochondrial membrane potential depolarization and subsequent caspase-dependent apoptosis[1][3].

  • ER Stress and Autophagy: The compound promotes endoplasmic reticulum (ER) stress and autophagy, which are interconnected pathways that can lead to cell death[1][3].

  • Inhibition of Pro-survival Signaling: HE-Ado has been shown to inhibit inflammatory and fibrotic pathways, such as the NF-κB and TGF-β1/Smad signaling pathways, which can contribute to tumor progression[4][5].

Q2: What are the common, general mechanisms of drug resistance in cancer that could apply to HE-Ado?

A2: Cancer cells can develop resistance to therapeutic agents through various genetic and non-genetic changes[6][7]. While every compound is unique, several well-established mechanisms are plausible contributors to HE-Ado resistance:

  • Reduced Drug Accumulation: This can occur via two main routes:

    • Decreased Influx: Downregulation of transporter proteins responsible for bringing the drug into the cell. As a nucleoside analog, HE-Ado likely relies on specific solute carrier (SLC) family transporters[8][9].

    • Increased Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, leading to multidrug resistance (MDR)[7][10].

  • Drug Inactivation or Altered Metabolism: For many nucleoside analogs, activation via phosphorylation by cellular kinases is a critical step. A decrease in the activity of such an enzyme could prevent the drug from becoming effective[11][12].

  • Alteration of the Drug Target: While HE-Ado's effects are pleiotropic, mutations or expression changes in key downstream effector proteins within the apoptosis or ER stress pathways could confer resistance[10].

  • Activation of Pro-Survival Pathways: Cells may compensate for the drug's effects by upregulating alternative signaling pathways that promote survival and proliferation[10].

Q3: As a nucleoside analog, what specific resistance mechanisms should I be most suspicious of for HE-Ado?

A3: Given its chemical nature as an adenosine derivative, two primary mechanisms should be high on your list of potential causes for resistance:

  • Impaired Drug Transport: The entry of nucleoside analogs into the cell is mediated by equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs)[9]. A reduction in the expression or function of the primary transporter for HE-Ado, such as ENT1 (encoded by the SLC29A1 gene) , is a highly probable cause of resistance by preventing the drug from reaching its intracellular targets[13][14].

  • Lack of Bioactivation: Adenosine and its analogs require phosphorylation by adenosine kinase (ADK) to be converted into their active monophosphate forms[11][15]. Downregulation of ADK expression or function would prevent this critical activation step, rendering the cell insensitive to HE-Ado[12].

The following diagram illustrates the proposed mechanism of HE-Ado and highlights these key potential points of resistance.

HEA_Mechanism cluster_outside Extracellular Space cluster_inside Intracellular Space HEA_ext HE-Ado HEA_int HE-Ado HEA_ext->HEA_int Uptake ENT1 HEA_P HE-Ado-Monophosphate (Active Form) HEA_int->HEA_P Phosphorylation ADK Mito Mitochondria HEA_P->Mito ER Endoplasmic Reticulum HEA_P->ER ROS ROS ↑ Mito->ROS ER_Stress ER Stress ↑ ER->ER_Stress Caspase Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Autophagy Autophagy ROS->Caspase ER_Stress->Caspase ER_Stress->Autophagy ENT1 ENT1 Transporter (SLC29A1) Resistance1 Resistance Point 1: Downregulated ENT1 prevents uptake ENT1->Resistance1 ADK Adenosine Kinase (ADK) Resistance2 Resistance Point 2: Downregulated ADK prevents activation ADK->Resistance2

Caption: Proposed mechanism of HE-Ado action and key potential resistance points.

Troubleshooting Guide: Investigating HE-Ado Resistance

This guide provides a systematic approach to diagnosing why your cancer cell line may be resistant to HE-Ado.

Problem: My cell line shows a significantly higher IC50 to HE-Ado than published data, or my sensitive line has developed resistance over time.

A higher-than-expected IC50 is the primary indicator of resistance. The first step is to confirm this observation with a carefully executed cell viability assay. Once confirmed, you can proceed with a logical workflow to investigate the underlying cause.

Troubleshooting_Workflow Start Start: High HE-Ado IC50 Confirmed Q1 Step 1: Investigate Drug Uptake Is ENT1 (SLC29A1) expression reduced? Start->Q1 A1_Yes Likely Cause: Reduced drug influx. Consider ENT1 overexpression or alternative analogs. Q1->A1_Yes Yes A1_No No Change Q1->A1_No No Q2 Step 2: Investigate Drug Activation Is Adenosine Kinase (ADK) expression reduced? A1_No->Q2 A2_Yes Likely Cause: Failure of bioactivation. Consider ADK activity assay or use of pre-activated analogs. Q2->A2_Yes Yes A2_No No Change Q2->A2_No No Q3 Step 3: Investigate Downstream Pathways Are apoptosis/ER stress markers altered? A2_No->Q3 A3_Yes Likely Cause: Block in downstream signaling. Profile key pathway proteins (e.g., Bcl-2 family, caspases). Q3->A3_Yes Yes A3_No No Change Q3->A3_No No Q4 Step 4: Investigate Drug Efflux Is a multidrug resistance pump (e.g., P-gp) upregulated? A3_No->Q4 A4_Yes Likely Cause: Active drug efflux. Test co-treatment with P-gp inhibitors. Q4->A4_Yes Yes A4_No Resistance mechanism is likely more complex. Consider RNA-seq or proteomic screening. Q4->A4_No No/Unknown

Caption: A systematic workflow for troubleshooting HE-Ado resistance.

Below, we detail the experimental approaches for each step of this workflow.

Investigation Step Potential Cause Primary Experimental Approach Secondary/Confirmatory Assays
1. Drug Uptake Reduced expression/function of the ENT1 nucleoside transporter.qPCR: Compare SLC29A1 mRNA levels between your sensitive (parental) and resistant cell lines.Western Blot: Confirm if changes in mRNA translate to ENT1 protein levels.
2. Drug Activation Reduced expression/function of Adenosine Kinase (ADK).qPCR: Compare ADK mRNA levels between sensitive and resistant lines.Western Blot: Confirm ADK protein levels. An ADK enzyme activity assay would provide direct functional data.
3. Downstream Pathways Alterations in apoptosis, ER stress, or autophagy signaling cascades.Western Blot: Treat sensitive and resistant cells with HE-Ado (at their respective IC50s) and probe for key markers: Cleaved Caspase-3, Cleaved PARP (apoptosis), LC3-I/II conversion (autophagy), and CHOP (ER stress).Flow Cytometry: Use Annexin V/PI staining to quantify apoptosis in response to treatment.
4. Drug Efflux Upregulation of multidrug resistance (MDR) pumps.Western Blot: Probe for common efflux pumps, primarily P-glycoprotein (P-gp, gene ABCB1).Functional Assay: Treat resistant cells with HE-Ado in the presence and absence of a known P-gp inhibitor (e.g., Verapamil, Tariquidar) and see if sensitivity is restored in a cell viability assay.

Detailed Experimental Protocols

Here are validated, step-by-step protocols for the key experiments outlined above. Always optimize seeding densities and incubation times for your specific cell line[16][17].

Protocol 1: Cell Viability Assay (Resazurin Reduction Method)

This assay measures the metabolic activity of viable cells to determine the IC50 of HE-Ado[16][18].

Materials:

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Resistant and sensitive cancer cell lines

  • Complete cell culture medium

  • HE-Ado stock solution (dissolved in DMSO or appropriate solvent)

Procedure:

  • Cell Seeding: Trypsinize and count your cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Include wells for "no-cell" (media only) and "vehicle control" (cells with the highest concentration of DMSO). Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare a 2x serial dilution of HE-Ado in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Ensure the final solvent concentration is consistent across all wells and is non-toxic (typically <0.5%).

  • Incubation: Incubate the plate for 48-72 hours (this should be consistent with the original sensitivity screening).

  • Assay: Add 20 µL of Resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Analysis:

    • Subtract the average fluorescence of the "no-cell" blank from all other wells.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability against the log of the drug concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for a two-step RT-qPCR to measure the relative mRNA levels of genes like SLC29A1 and ADK[19].

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Validated primers for your target genes (SLC29A1, ADK) and a housekeeping gene (GAPDH, ACTB)

  • qPCR-compatible plates/tubes and a real-time PCR machine

Procedure:

  • Sample Preparation: Grow sensitive and resistant cells to ~80% confluency. Harvest at least 1 million cells per cell line.

  • RNA Extraction: Extract total RNA according to your kit's manufacturer protocol. Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and check its integrity (A260/280 ratio of ~2.0).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using your synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 10-20 µL volume per reaction. A typical mix includes:

    • 5-10 µL of 2x SYBR Green Master Mix

    • 0.5 µL of Forward Primer (10 µM stock)

    • 0.5 µL of Reverse Primer (10 µM stock)

    • 1-2 µL of diluted cDNA (e.g., 1:10 dilution)

    • Nuclease-free water to the final volume

  • Thermal Cycling: Use a standard three-step cycling protocol, adjusting the annealing temperature based on your primers[20]:

    • Initial Denaturation: 95°C for 5-10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing: 60°C for 30 sec

      • Extension: 72°C for 30 sec

    • Melt Curve Analysis: To verify the specificity of the product.

  • Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression. Normalize the Ct value of your target gene to the Ct value of the housekeeping gene for both the sensitive (calibrator) and resistant (sample) lines.

Protocol 3: Western Blot for Protein Expression Analysis

This protocol allows for the semi-quantitative detection of proteins like ENT1, ADK, Cleaved Caspase-3, and P-gp[21][22][23].

Materials:

  • RIPA or other suitable lysis buffer with protease/phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to your targets)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice. Scrape the cells and centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant[23].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer. Boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system[24].

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[22].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the membrane 3 times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[23].

  • Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply the ECL substrate and image the blot using a chemiluminescence detection system.

  • Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels and compare the expression of the target protein between sensitive and resistant cell lines.

References

  • Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Tre
  • Adenosine Receptors and Cancer - PMC. PubMed Central.
  • Current Understanding of the Role of Adenosine Receptors in Cancer. MDPI.
  • Targeting Adenosine Receptor Signaling in Cancer Immunotherapy. MDPI.
  • Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narr
  • N6-(2-Hydroxyethyl)adenosine | Purine Nucleoside Analog. MedChemExpress.
  • N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo - PMC. NIH.
  • Cell Viability, Cytotoxicity & Prolifer
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Cell Viability Assays.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. PubMed.
  • Regulation of adenosine kinase by adenosine analogs - PubMed. NIH.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Adenosine Kinase: Exploitation for Therapeutic Gain - PMC. PubMed Central.
  • The Role of Adenosine in Overcoming Resistance in Sarcomas. MDPI.
  • Chemical structure of N6-(2-hydroxyethyl)-adenosine.
  • Adenosine Analogues as Opposite Modulators of the Cisplatin Resistance of Ovarian Cancer Cells. PubMed.
  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience.
  • Western Blot Protocol - Immunoblotting or Western Blot. Sigma-Aldrich.
  • Western blot protocol. Abcam.
  • Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PMC. PubMed Central.
  • Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. OAE Publishing Inc..
  • Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC. PubMed Central.
  • Western Blot Protocol. R&D Systems.
  • (PDF) Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines.
  • The Role of Adenosine in Overcoming Resistance in Sarcomas.
  • SLC29A1 solute carrier family 29 member 1 (Augustine blood group) [ (human)]. NCBI.
  • Western Blotting: A Comprehensive Guide for Accurate Protein Detection in Research and Drug Development. BiochemSphere.
  • Adenosine Analogues as Opposite Modulators of the Cisplatin Resistance of Ovarian Cancer Cells | Request PDF.
  • What are SLC29A1 inhibitors and how do they work?.
  • What Causes Cancer Drug Resistance and Wh
  • N6-(2-hydroxyethyl)
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC. NIH.
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  • Understanding and targeting resistance mechanisms in cancer - PMC. PubMed Central.
  • Adenosine Uptake through the Nucleoside Transporter ENT1 Suppresses Antitumor Immunity and T-cell Pyrimidine Synthesis | Cancer Research. AACR Journals.
  • Inborn Errors of Nucleoside Transporter (NT)-Encoding Genes (SLC28 and SLC29). MDPI.
  • Quantit
  • ADK Inhibitors | SCBT. Santa Cruz Biotechnology.
  • Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC. NIH.
  • N6-(2-Hydroxyethyl)
  • N6-2-hydroxyethyl-adenosine ameliorate cisplatin induced acute kidney injury in mice. Taylor & Francis Online.
  • Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells.
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Technical Support Center: Strategies for Enhancing the Oral Bioavailability of N6-(2-Hydroxyethyl)adenosine (NHEA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N6-(2-Hydroxyethyl)adenosine (NHEA) is a purine nucleoside analog with demonstrated anti-inflammatory, antioxidant, and anti-fibrotic properties.[1][2][3] Despite its therapeutic potential, its development as an orally administered agent is hampered by challenges common to many nucleoside analogs: poor oral bioavailability. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource structured in a question-and-answer format. It offers troubleshooting advice and detailed experimental protocols to overcome the key hurdles of enzymatic degradation and low intestinal permeability, thereby enhancing the systemic exposure of NHEA.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges associated with the oral delivery of NHEA and provides a strategic overview of potential solutions.

Q1: Why is the oral bioavailability of N6-(2-Hydroxyethyl)adenosine (NHEA) expected to be low?

A1: The low oral bioavailability of NHEA, like many nucleoside analogs, is primarily attributed to two factors:

  • Enzymatic Degradation: The primary metabolic obstacle is the purine salvage pathway. Enzymes in the gut and liver, specifically Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP) , rapidly metabolize nucleosides.[4][5][6]

    • ADA catalyzes the hydrolytic deamination of the adenosine core, converting it to its inosine analog.[7][8] While the N6-substitution in NHEA may offer some steric hindrance compared to native adenosine, significant degradation is still anticipated.

    • PNP cleaves the glycosidic bond, separating the purine base from the ribose sugar, effectively inactivating the molecule.[4][9][10]

  • Poor Membrane Permeability: NHEA is a polar molecule due to its ribose sugar and hydroxyl groups. This high polarity limits its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells, a critical step for absorption into the bloodstream.[11]

Q2: What are the primary metabolic pathways I should be concerned with for NHEA?

A2: The two critical metabolic pathways that significantly reduce the oral bioavailability of NHEA are deamination and phosphorolysis.

  • Deamination by Adenosine Deaminase (ADA): This enzyme converts the adenosine moiety of NHEA into an inosine derivative by removing the amino group at the 6-position.

  • Phosphorolysis by Purine Nucleoside Phosphorylase (PNP): This enzyme breaks the bond between the purine base and the ribose sugar, leading to inactive metabolites.[4][6]

The diagram below illustrates these key degradation pathways.

NHEA N6-(2-Hydroxyethyl)adenosine (Oral Dose) Intestine Intestinal Lumen & Epithelium NHEA->Intestine Ingestion Metabolite1 N6-(2-Hydroxyethyl)inosine (Inactive Metabolite) Metabolite2 N6-(2-Hydroxyethyl)adenine + Ribose-1-phosphate (Inactive Metabolites) Absorbed Systemic Circulation (Bioavailable NHEA) Intestine->Metabolite1 Adenosine Deaminase (ADA) Intestine->Metabolite2 Purine Nucleoside Phosphorylase (PNP) Intestine->Absorbed Absorption

Caption: Key metabolic pathways reducing NHEA bioavailability.

Q3: Should my primary strategy be chemical modification (prodrugs) or advanced formulation?

A3: The optimal strategy depends on the primary barrier identified.

  • If rapid metabolism is the dominant issue: A prodrug approach is often most effective. By chemically modifying the sites susceptible to ADA and PNP attack, you can protect NHEA during its transit through the gut and liver.[11][12][13] The prodrug is designed to be cleaved enzymatically or chemically in the bloodstream to release the active NHEA.

  • If poor permeability is the main hurdle: An advanced formulation strategy , such as lipid-based or nanoparticle systems, is recommended.[14][15][16] These formulations can enhance solubility, protect the drug from degradation, and utilize alternative absorption pathways (e.g., lymphatic transport) to bypass first-pass metabolism.[17]

  • Combined Approach: For many nucleoside analogs, both issues are significant. Therefore, a combined strategy, such as developing a prodrug of NHEA and incorporating it into a nanoparticle formulation , may yield the best results.[18]

Part 2: Troubleshooting Guides for Experimental Challenges

This section provides a structured approach to diagnosing and solving common issues encountered during the development of an orally bioavailable form of NHEA.

Scenario 1: Low NHEA Transport in Caco-2 Permeability Assay
  • Observation: You perform a bidirectional Caco-2 permeability assay and observe a low apparent permeability coefficient (Papp) in the absorptive (Apical-to-Basolateral) direction.

  • Troubleshooting Workflow:

start Low A->B Permeability in Caco-2 Assay check_efflux Calculate Efflux Ratio (Papp B->A) / (Papp A->B) start->check_efflux ratio_high Efflux Ratio > 2? check_efflux->ratio_high is_pgp Hypothesis: NHEA is a substrate for efflux pumps (e.g., P-gp, BCRP). ratio_high->is_pgp Yes ratio_low Hypothesis: Low intrinsic passive permeability due to high polarity. ratio_high->ratio_low No test_pgp Action: Re-run assay with a P-gp inhibitor (e.g., Verapamil). is_pgp->test_pgp test_prodrug Action: Synthesize and test a lipophilic prodrug of NHEA. ratio_low->test_prodrug

Caption: Workflow for troubleshooting low Caco-2 permeability.

  • Detailed Steps & Rationale:

    • Calculate the Efflux Ratio: Compare the permeability in the reverse (Basolateral-to-Apical) direction to the absorptive direction. An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell, a common resistance mechanism.[19][20]

    • Test for P-gp/BCRP Involvement: If efflux is high, co-incubate NHEA with a known inhibitor of common efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). A significant increase in A-to-B permeability in the presence of the inhibitor confirms that NHEA is a substrate for that transporter.

    • Address Low Passive Permeability: If the efflux ratio is low (<2), the problem is likely poor passive diffusion. The solution is to increase the lipophilicity of the molecule. A prodrug strategy, where polar hydroxyl groups on the ribose moiety are masked with lipophilic esters, is a classic and effective approach.[11][21]

Scenario 2: Rapid Disappearance of NHEA in In Vivo Pharmacokinetic (PK) Study
  • Observation: After oral administration in an animal model, blood analysis shows very low concentrations of the parent NHEA and a short half-life, but high concentrations of predicted metabolites.

  • Troubleshooting Steps:

    • Hypothesis: The primary cause is extensive first-pass metabolism by ADA and/or PNP in the gut wall and liver.

    • Diagnostic Experiment: Conduct a pilot in vivo study where NHEA is co-administered with a broad-spectrum enzyme inhibitor (use of a potent ADA inhibitor like pentostatin is for experimental validation only and not for therapeutic formulation). If the Area Under the Curve (AUC) of NHEA increases significantly, it confirms metabolism as the key barrier.

    • Strategic Solutions:

      • Prodrug Development: This is the most targeted solution. Design a prodrug that masks the 6-amino group to prevent deamination by ADA. The "ProTide" (pronucleotide) approach, which masks the phosphate group of a nucleotide analog with an aromatic group and an amino acid ester, is a highly successful strategy for bypassing multiple enzymatic barriers.[22]

      • Formulation with Nanoparticles: Encapsulating NHEA in polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) can physically shield it from enzymatic attack in the GI tract.[14][23][24] Furthermore, some nanoparticles can be absorbed via the lymphatic system, avoiding the portal vein and thus bypassing the liver, the primary site of first-pass metabolism.[17]

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core experiments discussed in this guide.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the gut wall.[25][26]

  • Objective: To determine the apparent permeability coefficient (Papp) of NHEA in both the absorptive (A→B) and efflux (B→A) directions.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter supports for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes.[19]

    • Monolayer Integrity Check: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values > 200 Ω·cm², which indicates a confluent and intact barrier.[26][27]

    • Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH adjusted to 7.4.

    • Assay Initiation (A→B):

      • Add NHEA solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Assay Initiation (B→A):

      • Add fresh transport buffer to the apical chamber.

      • Add NHEA solution to the basolateral chamber.

    • Incubation: Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[27]

    • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of NHEA using a validated LC-MS/MS method.

    • Calculation: Calculate Papp using the following formula: Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver chamber.

        • A is the surface area of the filter membrane.

        • C₀ is the initial concentration in the donor chamber.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as GI fluids.[16][28]

  • Objective: To formulate a SEDDS that can dissolve NHEA and enhance its absorption.

  • Materials:

    • Oil Phase: Long-chain triglycerides (e.g., sesame oil) or medium-chain triglycerides (e.g., Capryol™ 90).

    • Surfactant: High HLB (Hydrophile-Lipophile Balance) non-ionic surfactant (e.g., Kolliphor® EL, Tween® 80).

    • Co-solvent/Co-surfactant: Short-chain alcohols or glycols (e.g., Transcutol® HP, PEG 400).

  • Methodology:

    • Solubility Screening: Determine the saturation solubility of NHEA in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

    • Constructing a Ternary Phase Diagram:

      • Prepare a series of blank formulations by mixing the chosen oil, surfactant, and co-solvent at different ratios (e.g., from 10:0:90 to 10:90:0).

      • For each ratio, titrate with water and observe the formation of emulsions. Plot the points on a ternary diagram to identify the region that forms stable, clear microemulsions. This is your optimal formulation region.

    • Drug Loading: Select a ratio from the optimal region and dissolve the maximum possible amount of NHEA into the mixture with gentle heating and vortexing.

    • Characterization:

      • Emulsification Time: Measure the time it takes for the SEDDS to form an emulsion in simulated gastric fluid.

      • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the globule size of the resulting emulsion. A smaller droplet size (<200 nm) is generally preferred for better absorption.

      • In Vitro Dissolution: Perform a dissolution test to show improved release of NHEA from the SEDDS compared to the unformulated drug.

Part 4: Data Summary and Interpretation

Effective data presentation is crucial for comparing strategies. The following table provides a template for summarizing pharmacokinetic data from an in vivo animal study comparing different NHEA formulations.

Table 1: Comparative Pharmacokinetic Parameters of NHEA Formulations

Formulation GroupCmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Relative Bioavailability (%)
NHEA in Saline (Oral)50 ± 120.5120 ± 35100 (Reference)
NHEA Prodrug A (Oral)250 ± 451.0980 ± 110817
NHEA in SEDDS (Oral)180 ± 300.75750 ± 90625
NHEA Prodrug A in SEDDS600 ± 881.52450 ± 2102042
NHEA in Saline (IV)--4800 ± 350-
  • Interpretation:

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is observed.

    • AUC (Area Under the Curve): Represents the total drug exposure over time.

    • Relative Bioavailability: Calculated as (AUC_test / AUC_reference) * 100. This is the most critical parameter for comparing the success of different enhancement strategies. An intravenous (IV) dose is often included to determine the absolute bioavailability.

References

  • Jain, A., & Patel, K. (2015). Current prodrug strategies for improving oral absorption of nucleoside analogues. Journal of Pharmaceutical Investigation, 45(5), 449-458. Available at: [Link]

  • Vauthier, C., & Bouchemal, K. (2009). Polymer-based nanoparticles for the delivery of nucleoside analogues. Current Medicinal Chemistry, 16(11), 1391-1399. Available at: [Link]

  • Wikipedia. (n.d.). Purine nucleoside phosphorylase. Retrieved from [Link]

  • Meher, J. G., et al. (2009). Strategies to increase the oral bioavailability of nucleoside analogs. Current Medicinal Chemistry, 16(11), 1391-9. Available at: [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). Permeability Assay on Caco-2 Cells. DB-ALM Protocol n° 142. Available at: [Link]

  • Bzowska, A., Kulikowska, E., & Shugar, D. (2000). Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacology & Therapeutics, 88(3), 349-425. Available at: [Link]

  • Maiuolo, J., et al. (2016). Purine nucleoside phosphorylase – Knowledge and References. Taylor & Francis Online, 48(6), 535-540. Available at: [Link]

  • Grokipedia. (n.d.). Purine nucleoside phosphorylase. Retrieved from [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2018). PNP (Purine Nucleoside Phosphorylase). Retrieved from [Link]

  • Cyprotex. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Bentham Science Publishers. (2009). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Current Medicinal Chemistry, 16(11). Available at: [Link]

  • Bentham Science Publishers. (n.d.). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Retrieved from [Link]

  • Chapman and Hall/CRC. (2008). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. In Antiviral Nucleotides. Available at: [Link]

  • Guo, P. (2018). RNA nanotechnology for co-delivering high-payload nucleoside analogs to cancer with synergetic effect. Nature Nanotechnology, 13, 1018-1028. Available at: [Link]

  • Royal Society of Chemistry. (2021). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry. Available at: [Link]

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  • U.S. Food and Drug Administration. (2003). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. Available at: [Link]

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  • Yan, V. C., et al. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Pharmacology, 14, 1172827. Available at: [Link]

  • Abu-Hammad, S., et al. (2021). The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery. Biomaterials Science, 9(6), 1956-1974. Available at: [Link]

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  • Al-Adoss, A. O., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 80, 104104. Available at: [Link]

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  • Wang, M., et al. (2019). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology, 10, 81. Available at: [Link]

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addressing variability in apoptosis induction with N6-(2-Hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N6-(2-Hydroxyethyl)adenosine (HEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of HEA for inducing apoptosis.

Introduction to HEA-Induced Apoptosis

N6-(2-Hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative found in various fungi, such as Cordyceps species.[1][2] Pharmacological studies have revealed its potential as an anti-tumor agent, primarily through its ability to induce apoptosis in cancer cells.[2][3] The primary mechanism involves triggering endoplasmic reticulum (ER) stress and autophagy.[1][2] Key events include the production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of a caspase-dependent signaling cascade, making it a subject of interest for cancer research.[2][3]

However, as with any experimental inducer, achieving consistent and reproducible results can be challenging. This guide provides a structured approach to identify, understand, and resolve common sources of variability in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter when using HEA to induce apoptosis. Each issue is followed by potential causes and actionable solutions.

Problem 1: Low or No Apoptosis Observed After HEA Treatment

Q: I've treated my cells with HEA, but my apoptosis assay (e.g., Annexin V/PI staining, caspase activity) shows minimal or no increase in cell death compared to my vehicle control. What's going wrong?

A: This is a common issue that can stem from several factors, ranging from the compound's concentration to the inherent biology of your cell line.

Potential Causes & Solutions:

  • Sub-Optimal HEA Concentration: The cytotoxic effects of HEA are dose-dependent.[2] A concentration that is effective in one cell line may be insufficient for another.

    • Solution: Perform a dose-response experiment. Based on published data, effective concentrations for gastric carcinoma cells (SGC-7901 and AGS) range from 50 µM to 150 µM, with IC50 values around 86-95 µM.[2] We recommend testing a broad range (e.g., 10 µM to 200 µM) to determine the optimal concentration for your specific cell line.

  • Inappropriate Time Point: Apoptosis is a dynamic process. The peak apoptotic response can vary significantly between cell types.

    • Solution: Conduct a time-course experiment. Assess apoptosis at multiple time points (e.g., 12, 24, 48, and 72 hours) after HEA addition to identify the optimal incubation period. Studies have shown HEA's cytotoxic effects are also time-dependent.[2][3]

  • Cell Line Resistance: Your chosen cell line may be resistant to HEA-mediated apoptosis due to its genetic background (e.g., high expression of anti-apoptotic proteins like Bcl-2, mutations in p53, or dysfunctional caspase signaling).

    • Solution:

      • Confirm Mechanism: Verify the expression of key proteins in the HEA-induced apoptosis pathway, such as caspases-3, 8, 9, and 12, and ER stress markers like GRP78 and CHOP.[2]

      • Positive Control: Use a well-established apoptosis inducer (e.g., staurosporine or etoposide) on your cell line to confirm that the cellular machinery for apoptosis is intact and your assay is working correctly.

      • Alternative Cell Line: If resistance is confirmed, consider using a different, more sensitive cell line for your studies.

  • Compound Inactivity: Improper storage or handling can lead to the degradation of HEA.

    • Solution: Ensure your HEA stock solution is prepared and stored correctly. Although specific stability data is not extensively published, it is good practice to prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.[3] Store stock solutions at -20°C or -80°C.

Troubleshooting Workflow: Low/No Apoptosis

G start Low or No Apoptosis Detected cause1 Sub-optimal HEA Concentration or Time? start->cause1 cause2 Cell Line Resistant or Pathway Inactive? start->cause2 cause3 Compound or Assay Issue? start->cause3 sol1 Action: Perform Dose-Response & Time-Course Experiment cause1->sol1 sol2 Action: Use Positive Control (e.g., Staurosporine) cause2->sol2 sol3 Action: Validate Cell Line (Western Blot for Caspases) cause2->sol3 sol4 Action: Prepare Fresh HEA & Validate Apoptosis Assay cause3->sol4

Caption: A logical workflow for troubleshooting experiments with low apoptotic induction.

Problem 2: High Levels of Apoptosis in the Negative/Vehicle Control Group

Q: My untreated or vehicle-treated cells are showing a high percentage of apoptosis, making it difficult to interpret the effect of HEA. What could be causing this?

A: High background apoptosis compromises the validity of your results and typically points to issues with cell health or culture conditions.[4]

Potential Causes & Solutions:

  • Cell Culture Stress:

    • Over-confluence: Allowing cells to become over-confluent before seeding can induce stress and apoptosis.

    • Nutrient Depletion: Using old or depleted media can lead to cell death.

    • Subculture Issues: Excessive passaging can lead to genetic drift and increased spontaneous apoptosis.[4] Harsh trypsinization can also damage cell membranes, leading to false positives in Annexin V assays.[4]

    • Solution: Maintain a strict cell culture regimen. Use cells at a consistent and optimal confluency (typically 70-80%), use fresh media for experiments, and work with cells from a low-passage, validated cell bank. After splitting cells, allow them to adhere and recover for at least 12-24 hours before starting treatment.[4]

  • Vehicle Toxicity: The solvent used to dissolve HEA (e.g., DMSO) can be toxic to cells at high concentrations.

    • Solution: Ensure the final concentration of the vehicle in the culture medium is low (typically ≤0.1% for DMSO) and is kept consistent across all treatment groups, including the vehicle-only control.[5]

  • Contamination: Mycoplasma or other microbial contamination can stress cells and induce apoptosis.

    • Solution: Regularly test your cell cultures for mycoplasma contamination. If contamination is detected, discard the culture and start over with a fresh, uncontaminated stock.

Frequently Asked Questions (FAQs)

Q1: What is the detailed molecular mechanism of HEA-induced apoptosis?

A1: HEA induces apoptosis through a multi-faceted mechanism primarily centered on endoplasmic reticulum (ER) stress .[1][2] The process is as follows:

  • Induction of ROS: HEA treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[2][3]

  • Mitochondrial Dysfunction: The increase in ROS contributes to the depolarization of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[2]

  • ER Stress and Calcium Release: HEA triggers ER stress, leading to an increase in intracellular Ca²⁺ concentration.[2] This is accompanied by the upregulation of ER stress marker proteins such as GRP78, ATF-4, and CHOP.[2][6]

  • Caspase Activation: The signaling cascades converge on the activation of multiple caspases. The mitochondrial pathway activates initiator caspase-9 , while the ER stress pathway activates initiator caspase-12 . Both pathways, along with the death receptor pathway (implicated by caspase-8 activation), lead to the activation of the executioner caspase-3 , which carries out the systematic dismantling of the cell.[2][7]

HEA-Induced Apoptosis Signaling Pathway

G cluster_upstream Upstream Triggers cluster_mito Mitochondrial Pathway cluster_er ER Stress Pathway HEA N6-(2-Hydroxyethyl)adenosine (HEA) ROS ↑ Reactive Oxygen Species (ROS) HEA->ROS ER_Stress Endoplasmic Reticulum (ER) Stress HEA->ER_Stress MMP ↓ Mitochondrial Membrane Potential ROS->MMP Ca ↑ Intracellular Ca²⁺ ER_Stress->Ca GRP78 ↑ GRP78, CHOP ER_Stress->GRP78 Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Casp12 Caspase-12 Activation Ca->Casp12 GRP78->Casp12 Casp12->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The signaling cascade of HEA-induced apoptosis.

Q2: How should I prepare and store HEA?

A2: HEA is typically supplied as a solid powder. For experimental use, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[3] Store these aliquots at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium immediately before adding it to the cells.

Q3: Does HEA's effect vary significantly between cell lines?

A3: Yes, significant variability is expected. The cytotoxic and apoptotic effects of HEA are cell-type specific.[2] For example, the IC50 values for gastric cancer cell lines SGC-7901 and AGS were determined to be 86.66 µM and 94.46 µM, respectively.[2] In contrast, HEA was found to be non-toxic to human proximal tubular cells (HK-2) at concentrations up to 100 µM.[6] It is crucial to empirically determine the optimal concentration for each cell line you investigate.

Table 1: Effective Concentrations of HEA in Various Cell Lines
Cell LineCell TypeEffective Concentration / IC50ObservationReference
SGC-7901 Human Gastric CarcinomaIC50: 86.66 µMDose-dependent apoptosis[2]
AGS Human Gastric CarcinomaIC50: 94.46 µMDose-dependent apoptosis[2]
HK-2 Human Proximal TubularNon-toxic up to 100 µMProtective against NSAID damage[6]
PC12 Rat Pheochromocytoma5-40 µMProtective against H₂O₂ damage[8]
RAW 264.7 Mouse Macrophage5-20 µg/mLAnti-inflammatory effects[9][10]

Experimental Protocol: Induction and Measurement of Apoptosis with HEA

This protocol provides a generalized workflow for treating adherent cells with HEA and assessing apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining via flow cytometry.

Materials:

  • N6-(2-Hydroxyethyl)adenosine (HEA)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for your cell line

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency under standard conditions.

    • Harvest the cells using trypsin and perform a cell count.

    • Seed the cells into 6-well plates at a density that will ensure they reach 60-70% confluency at the time of treatment (typically 24 hours post-seeding). Allow cells to adhere and recover overnight.

  • HEA Preparation and Treatment:

    • Prepare a 50 mM stock solution of HEA in DMSO.

    • On the day of the experiment, dilute the HEA stock solution in fresh, pre-warmed culture medium to achieve your desired final concentrations (e.g., 0, 25, 50, 100, 150 µM).

    • Causality Check: Prepare a vehicle control containing the same final concentration of DMSO as the highest HEA concentration group. This is critical to ensure that any observed effects are due to HEA and not the solvent.

    • Carefully aspirate the old medium from the cells and replace it with the medium containing the appropriate HEA concentrations or vehicle control.

    • Incubate the cells for your desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium (which contains dead, floating cells) and transfer it to labeled flow cytometry tubes.

    • Gently wash the adherent cells with PBS.

    • Add trypsin to detach the adherent cells. Once detached, neutralize the trypsin with serum-containing medium and add these cells to their corresponding tubes from the first step.

    • Causality Check: Combining floating and adherent cells is essential for an accurate quantification of the total apoptotic population.

  • Annexin V/PI Staining:

    • Centrifuge the cell suspensions at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the tubes in the dark at room temperature for 15 minutes.

    • Self-Validation: Include unstained, single-stained (Annexin V only), and single-stained (PI only) controls to set up proper compensation and gating on the flow cytometer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence signals to distinguish between:

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

References

  • Xie H, et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. International Journal of Molecular Sciences, 21(16):5815. [Link]

  • Xie H, et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. PubMed Central, NIH. [Link]

  • ResearchGate. (n.d.). Chemical structure of N6-(2-hydroxyethyl)-adenosine. [Link]

  • Elabscience. (2016). Analysis and Solution of Common Problems in Annexin V Detection. [Link]

  • Steff, A. M., et al. (2009). Apoptosis: A Four-Week Laboratory Investigation for Advanced Molecular and Cellular Biology Students. PubMed Central. [Link]

  • Zheng R, et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology. [Link]

  • Zheng R, et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. frontiersin.org. [Link]

  • Chen, Y.-L., et al. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. PubMed Central. [Link]

  • ResearchGate. (2013). Why would a negative control have apoptosis? [Link]

  • Zhang, L., et al. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. Semantic Scholar. [Link]

  • Li, Y., et al. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PubMed Central. [Link]

  • Xie H, et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. MDPI. [Link]

  • Chen, Y.-L., et al. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal An. Semantic Scholar. [Link]

  • Huang, F.-M., et al. (2022). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. MDPI. [Link]

  • Zhang, L., et al. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. PubMed. [Link]

  • Olatunji, O. J., et al. (2021). N6-2-hydroxyethyl-adenosine ameliorate cisplatin induced acute kidney injury in mice. Taylor & Francis Online. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions for developing and refining the High-Performance Liquid Chromatography (HPLC) separation of 2-(1H-Purin-6-ylamino)ethanol from its potential impurities and degradation products. The content moves beyond simple protocols to explain the underlying chromatographic principles, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for this polar, heterocyclic analyte.

Q1: What is the best starting point for column and mobile phase selection for this compound?

Answer: this compound is a polar compound due to the purine core and the hydroxyl group (Computed XLogP3 of -0.1)[1]. Therefore, retention on traditional reversed-phase columns can be challenging.

A robust starting point is a Reversed-Phase (RP-HPLC) method, as it is versatile and widely used.[2][3] However, specific choices are critical to success.

Recommended Starting Conditions:

ParameterRecommendationRationale & Key Considerations
Column C18, high-purity silica, end-capped (USP L1)A C18 column is the workhorse of reversed-phase chromatography. Using a modern, high-purity, end-capped column minimizes free silanol groups, which can cause severe peak tailing with basic compounds like purines.[4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid serves two purposes: it controls the pH and is a volatile modifier, making the method compatible with mass spectrometry (MS) detection.[2][5][6] A low pH (around 2.5-3.5) protonates the purine nitrogen atoms, leading to a consistent charge state and improved peak shape.[7]
Mobile Phase B Acetonitrile (MeCN)Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Methanol is an alternative but may offer different selectivity.[3]
Gradient Start at 5% B, hold for 2 min, ramp to 95% B over 10 min, hold for 2 min, then re-equilibrate.A gradient is essential to elute any less-polar related compounds and clean the column. The initial hold at low organic content is crucial for retaining the polar main analyte.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Adjust proportionally for different column diameters.
Column Temp. 30-40 °CElevated temperature can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics.[3]
Detection UV at ~260-265 nmThe purine ring system has a strong UV absorbance in this range. A photodiode array (PDA) detector is recommended to assess peak purity.[3][8]
Injection Vol. 5-10 µLKeep the injection volume small to minimize peak distortion.
Sample Solvent Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)Dissolving the sample in a solvent stronger than the mobile phase is a primary cause of peak distortion and fronting.[4][9]
Q2: My analyte has very little or no retention on a standard C18 column. What are my options?

Answer: This is a common challenge with polar molecules. If increasing the aqueous content of your mobile phase (e.g., to 98-100% water) is insufficient, consider these two powerful alternatives:

  • Use a Polar-Modified Reversed-Phase Column: These columns are designed for stable use in highly aqueous mobile phases. Look for columns with polar-embedded or polar-endcapped functionalities (e.g., amide, carbamate). These phases provide an alternative interaction mechanism (hydrogen bonding) that enhances the retention of polar analytes.[4][10]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar and hydrophilic compounds that are not retained in reversed-phase.[11][12] In HILIC, a polar stationary phase (like bare silica, amide, or zwitterionic phases) is used with a highly organic mobile phase (typically >70% acetonitrile).[11][13] A water layer forms on the stationary phase, and analytes partition into it. The elution order is typically the reverse of what is seen in RP-HPLC.[14]

Q3: How do I ensure my method is "stability-indicating" for separating this compound from its related compounds?

Answer: A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the API's stability.[15] To develop such a method, you must challenge it with samples generated from forced degradation studies .[16][17]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Apply Stress Conditions: Expose the stock solution to the following conditions in separate vials. The goal is to achieve 5-20% degradation of the main peak.[17]

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature or heat gently (e.g., 60°C). Purines can be susceptible to base-catalyzed degradation.[18][19]

    • Oxidation: Add 3-10% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the solution at 80°C.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a photostability chamber.

  • Neutralization & Dilution: After the desired time, cool the samples. Neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Dilute all stressed samples to the target analytical concentration with the mobile phase.

  • Analysis: Analyze the stressed samples alongside an unstressed control using your HPLC method. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak. Use a PDA detector to check for peak purity.

Troubleshooting Guide for Common Issues

This section provides a systematic approach to resolving specific chromatographic problems in a question-and-answer format.

Q4: My peak for this compound is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing is the most common problem for basic, amine-containing compounds like purines.[10] The primary cause is secondary interactions between the positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the silica surface of the column packing.[20]

Below is a logical workflow to diagnose and solve this issue.

G start Peak Tailing Observed ph_check Is Mobile Phase pH 2-3 units below analyte pKa? (Target pH 2.5-3.5) start->ph_check column_check Are you using a modern, high-purity, end-capped column? ph_check->column_check Yes adjust_ph ACTION: Lower mobile phase pH using 0.1% Formic or Phosphoric Acid. ph_check->adjust_ph No buffer_check Is buffer concentration adequate (e.g., 10-25 mM)? column_check->buffer_check Yes change_column ACTION: Switch to a base-deactivated column (e.g., polar-embedded phase or Type B silica with low silanol activity). column_check->change_column No overload_check Is the peak shape better at lower concentrations? buffer_check->overload_check Yes increase_buffer ACTION: Increase buffer concentration (e.g., 25mM Ammonium Formate). buffer_check->increase_buffer No reduce_load ACTION: Reduce injection volume or sample concentration. overload_check->reduce_load Yes solved Problem Solved overload_check->solved No, consider other issues (extra-column volume) adjust_ph->solved change_column->solved increase_buffer->solved reduce_load->solved

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation:

  • Control Mobile Phase pH: The most effective way to reduce silanol interactions is to operate at a low pH (e.g., 2.5-3.5).[20] At this pH, the majority of silanol groups are protonated (Si-OH) and thus neutral, minimizing ionic interactions with the protonated basic analyte.[21] This is illustrated in the diagram below.

  • Use a Base-Deactivated Column: Modern columns made from high-purity silica have a much lower concentration of acidic silanol groups. Columns that are "end-capped" have had most of their remaining silanols chemically bonded with a small silylating agent. For particularly basic compounds, consider columns with polar-embedded groups that shield the silica surface.[4]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25 mM ammonium formate instead of 10 mM) can help saturate the active silanol sites with buffer cations, effectively out-competing the analyte for these secondary interaction sites.[4]

Q5: My peak is fronting. Why is this happening?

Answer: Peak fronting is typically caused by two main issues: column overload or sample solvent incompatibility.[9][20]

CauseExplanationSolution
Column Overload Injecting too much analyte mass onto the column saturates the stationary phase. This causes some analyte molecules to travel through the column without sufficient interaction, eluting earlier and creating a "front."[9]Dilute your sample or reduce the injection volume . Inject a series of decreasing concentrations; if the peak shape improves and becomes more symmetrical, overload was the cause.[20]
Sample Solvent Incompatibility If your sample is dissolved in a solvent that is significantly stronger (i.e., more organic) than your initial mobile phase, the sample band will not focus properly at the head of the column. It essentially creates its own mobile phase, causing the analyte to rush forward in a distorted band.[9][20]Dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still dissolves the sample, and keep the injection volume as small as possible.[4]
Q6: I am seeing split or shouldered peaks. What are the potential causes?

Answer: Split peaks can arise from chemical effects or physical/instrumental problems.

  • Chemical Cause - Analyte pKa Close to Mobile Phase pH: If the pH of the mobile phase is very close to the pKa of an ionizable group on your molecule, both the ionized and non-ionized forms can exist simultaneously. If these two forms have different retention times, you may see a split or broadened peak.[7][21]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For a basic purine, this means keeping the pH low (< 4) or, if the column allows, high (> 9).[22]

  • Physical/Instrumental Causes:

    • Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit, causing the sample to flow unevenly onto the column bed.

      • Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit). If that fails, the column may need to be replaced.[23]

    • Column Void or "Channeling": A void can form at the head of the column due to pressure shocks or dissolution of the silica bed at high pH. This creates a space where the sample band can distort before entering the packed bed.[7][24]

      • Solution: This indicates irreversible column damage. The column must be replaced. Always ramp pump pressure slowly and operate within the column's specified pH range to prevent this.[22]

The Role of pH in Controlling Retention and Peak Shape

Understanding how pH affects your analyte is crucial for method development with ionizable compounds like this compound.

G cluster_0 Low pH (e.g., pH 3) cluster_1 Mid pH (e.g., pH 5-7) Analyte_Low Analyte (Purine) Positively Charged (Protonated) Silanol_Low Stationary Phase (Silanol) Mostly Neutral (Si-OH) Analyte_Low->Silanol_Low Minimal Repulsion Interaction_Low Result: - Weak secondary ionic interaction - Good Peak Shape - Retention by hydrophobic interaction Analyte_Mid Analyte (Purine) Positively Charged (Protonated) Silanol_Mid Stationary Phase (Silanol) Partially Negative (Si-O⁻) Analyte_Mid->Silanol_Mid Strong Attraction Interaction_Mid Result: - Strong secondary ionic interaction - Severe Peak Tailing - Unpredictable Retention

Sources

Validation & Comparative

A Framework for Comparative Nephrotoxicity Assessment: 2-(1H-Purin-6-ylamino)ethanol versus Cisplatin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative nephrotoxicological evaluation of the purine analogue 2-(1H-Purin-6-ylamino)ethanol against cisplatin, a cornerstone chemotherapeutic agent with well-documented, dose-limiting kidney toxicity. Given the limited public data on the former, this document is structured as a robust, preclinical experimental plan designed to rigorously assess its renal safety profile relative to the established benchmark of cisplatin.

This guide is intended for researchers, toxicologists, and drug development professionals. It emphasizes not only the "how" but also the "why" behind each experimental choice, ensuring a scientifically sound and self-validating approach to nephrotoxicity screening.

Section 1: Mechanistic Foundations of Nephrotoxicity

A thorough understanding of the underlying mechanisms of kidney injury is paramount to designing a relevant comparative study.

The Established Paradigm: Cisplatin-Induced Nephrotoxicity

Cisplatin's nephrotoxicity is a complex, multifactorial process that has been extensively studied.[1][2] The primary target within the kidney is the proximal tubular epithelial cell. The cascade of events leading to acute kidney injury (AKI) is initiated by the cellular uptake of cisplatin, a critical step mediated predominantly by the organic cation transporter 2 (OCT2) located on the basolateral membrane of these cells.[3][4][5][6][7]

Once inside the cell, cisplatin exerts its toxicity through several interconnected pathways:

  • DNA Damage: Cisplatin forms adducts with nuclear and mitochondrial DNA, triggering cell cycle arrest and apoptosis.[8]

  • Oxidative Stress: It accumulates in mitochondria, disrupting the electron transport chain and leading to the generation of reactive oxygen species (ROS).[9] This is coupled with a reduction in the activity of antioxidant enzymes like superoxide dismutase (SOD) and depletion of intracellular glutathione (GSH).[9]

  • Inflammation: Damaged renal cells release damage-associated molecular patterns (DAMPs), which activate immune responses.[8] This leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), amplifying the initial injury.[8][10][11]

  • Apoptosis and Necrosis: The culmination of these insults is programmed cell death (apoptosis) and unregulated cell death (necrosis), leading to tubular damage and a decline in renal function.[1][12]

Cisplatin_Nephrotoxicity cluster_blood Blood Vessel cluster_cell Proximal Tubule Cell Cisplatin_blood Cisplatin OCT2 OCT2 Transporter Cisplatin_blood->OCT2 Uptake Cisplatin_cell Intracellular Cisplatin OCT2->Cisplatin_cell Mitochondria Mitochondria Cisplatin_cell->Mitochondria Nucleus Nucleus Cisplatin_cell->Nucleus DNA Adducts ROS Oxidative Stress (ROS ↑, GSH ↓) Mitochondria->ROS Apoptosis Apoptosis & Necrosis Nucleus->Apoptosis Inflammation Inflammatory Pathways (TNF-α, IL-6) ROS->Inflammation ROS->Apoptosis Inflammation->Apoptosis Renal Injury Renal Injury Apoptosis->Renal Injury

Figure 1: Simplified signaling pathway of cisplatin-induced nephrotoxicity.
Profiling a Novel Compound: this compound

This compound, also known as N6-(2-Hydroxyethyl)adenine, is a purine analogue.[13] While its specific toxicological profile is not well-documented in public literature, its chemical structure warrants a careful evaluation of its potential for nephrotoxicity. Purine analogues can interfere with various cellular processes, and it is crucial to investigate if it is a substrate for renal transporters like OCT2, which could lead to its accumulation in tubular cells, similar to cisplatin.

Section 2: A Phased Experimental Workflow for Comparative Assessment

To efficiently and ethically assess the nephrotoxic potential of this compound, a phased approach, starting with in vitro screening and progressing to in vivo studies, is recommended. This strategy allows for early identification of potential liabilities and informs dose selection for subsequent animal studies.[14][15]

Experimental_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Endpoint Analysis start Start: Comparative Assessment invitro_setup Cell Culture (HK-2 Cells) start->invitro_setup invitro_assay Cytotoxicity Assay (e.g., MTT, LDH) invitro_setup->invitro_assay invitro_data Determine IC50 Values Compare Potency invitro_assay->invitro_data invivo_design Rodent Model (e.g., C57BL/6 Mice) invitro_data->invivo_design Inform Dose Selection invivo_dosing Dosing Regimen (Vehicle, Cisplatin, Test Compound) invivo_design->invivo_dosing invivo_collection Sample Collection (Blood, Urine, Kidney Tissue) invivo_dosing->invivo_collection biochem Biochemical Analysis (BUN, Creatinine) invivo_collection->biochem histopath Histopathology (H&E Staining) invivo_collection->histopath biomarkers Biomarker Analysis (Oxidative Stress, Inflammation) invivo_collection->biomarkers final_report Final Report: Comparative Nephrotoxicity Profile biochem->final_report histopath->final_report biomarkers->final_report

Figure 2: Phased experimental workflow for comparative nephrotoxicity assessment.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls and employing standardized, widely accepted methodologies.

Phase 1: In Vitro Cytotoxicity Screening

The objective is to determine the direct cytotoxic effect of the compounds on human renal proximal tubule epithelial cells (HK-2).[16][17]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HK-2 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24-48 hours until they reach approximately 70% confluency.[18]

  • Compound Preparation: Prepare stock solutions of cisplatin and this compound in an appropriate vehicle (e.g., DMSO, saline). Create a series of dilutions to treat cells over a wide concentration range (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the culture medium and replace it with a medium containing the test compounds or vehicle control. Incubate for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability) for each compound.

Phase 2: In Vivo Preclinical Study

The objective is to evaluate and compare the effects of the compounds on renal function and structure in a rodent model.

Protocol: Rodent Model of Acute Kidney Injury

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimate the animals for at least one week with free access to food and water.[19]

  • Grouping and Dosing: Randomly divide mice into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., sterile saline, intraperitoneal injection).

    • Group 2: Cisplatin (Positive Control, e.g., 20 mg/kg, single intraperitoneal injection).

    • Groups 3-5: this compound (e.g., Low, Medium, High doses, intraperitoneal injection). Doses should be selected based on in vitro data and preliminary toxicity studies.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, body weight, and hydration status.

  • Sample Collection: At 72 hours post-injection (a typical time point for peak cisplatin-induced AKI), anesthetize the mice.

    • Collect blood via cardiac puncture for serum separation.[19]

    • Perfuse the kidneys with cold saline and harvest them. One kidney should be flash-frozen in liquid nitrogen for biomarker analysis, and the other fixed in 10% neutral buffered formalin for histopathology.[19]

Phase 3: Endpoint Analysis

Elevations in Blood Urea Nitrogen (BUN) and serum creatinine are standard indicators of reduced glomerular filtration rate and kidney dysfunction.[14][20]

Protocol: BUN and Serum Creatinine Measurement

  • Serum Preparation: Centrifuge collected blood to separate the serum.

  • Assay: Use commercially available colorimetric assay kits to determine the concentrations of BUN and creatinine in the serum samples according to the manufacturer's instructions.[19]

  • Data Analysis: Compare the mean BUN and creatinine levels across all experimental groups. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significance.

Histopathology provides direct visual evidence of tissue damage, such as tubular necrosis, cast formation, and inflammation.[21][22]

Protocol: Hematoxylin and Eosin (H&E) Staining

  • Tissue Processing: Process the formalin-fixed kidney tissue, embed it in paraffin, and cut 4-µm sections.[19]

  • Staining: Deparaffinize and rehydrate the sections, then stain with H&E.

  • Microscopic Evaluation: A board-certified veterinary pathologist, blinded to the treatment groups, should examine the slides. Score the degree of tubular injury based on features like tubular dilation, epithelial cell vacuolization, necrosis, and the presence of proteinaceous casts.[21][23] A semi-quantitative scoring system (e.g., 0-4 scale) should be used.

These assays help elucidate the mechanisms of toxicity.

Protocol: Kidney Homogenate Analysis

  • Homogenate Preparation: Homogenize the frozen kidney tissue in a suitable buffer.

  • Oxidative Stress Markers: Use commercial kits (e.g., ELISA or colorimetric assays) to measure:

    • Malondialdehyde (MDA): An indicator of lipid peroxidation.[24][25]

    • Superoxide Dismutase (SOD) and Glutathione (GSH): Key components of the antioxidant defense system.[25][26] A decrease in their levels indicates oxidative stress.

  • Inflammatory Cytokines: Use ELISA kits to quantify the protein levels of key pro-inflammatory cytokines like TNF-α and IL-6 in the kidney homogenates.[19][27]

Section 4: Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity in HK-2 Cells

CompoundIC50 (µM)
CisplatinValue
This compoundValue

Interpretation: A significantly higher IC50 value for this compound would suggest lower direct cytotoxicity to renal cells compared to cisplatin.

Table 2: In Vivo Renal Function and Injury Markers (72h post-dose)

Treatment GroupDose (mg/kg)BUN (mg/dL)Serum Creatinine (mg/dL)Histopathology Score (0-4)
Vehicle Control-Value ± SEMValue ± SEMValue ± SEM
Cisplatin20Value ± SEMValue ± SEMValue ± SEM
Test CompoundLowValue ± SEMValue ± SEMValue ± SEM
Test CompoundMediumValue ± SEMValue ± SEMValue ± SEM
Test CompoundHighValue ± SEMValue ± SEMValue ± SEM

Interpretation: A favorable nephrotoxicity profile for the test compound would be characterized by significantly lower BUN, creatinine, and histopathology scores compared to the cisplatin group at equitoxic or therapeutically relevant doses.

Table 3: In Vivo Mechanistic Biomarkers in Kidney Tissue

Treatment GroupMDA (nmol/mg protein)SOD Activity (U/mg protein)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Vehicle ControlValue ± SEMValue ± SEMValue ± SEMValue ± SEM
CisplatinValue ± SEMValue ± SEMValue ± SEMValue ± SEM
Test Compound (High Dose)Value ± SEMValue ± SEMValue ± SEMValue ± SEM

Interpretation: Attenuated changes in these biomarkers (e.g., lower MDA, preserved SOD, lower TNF-α/IL-6) by the test compound relative to cisplatin would suggest a reduced involvement of oxidative stress and inflammatory pathways in its renal effects.

Section 5: Conclusion

This guide outlines a rigorous, multi-phased framework for the comparative nephrotoxicity assessment of this compound and cisplatin. By integrating in vitro screening with comprehensive in vivo analysis of functional, histological, and mechanistic endpoints, researchers can generate a robust data package. This approach not only allows for a direct comparison against a clinically relevant nephrotoxin but also provides critical insights into the potential mechanisms of renal injury. The systematic application of these protocols will enable a confident, data-driven evaluation of the renal safety profile of novel therapeutic candidates, a critical step in the drug development process.[28]

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided upon completion of the full research report.

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A Comparative Guide to Validating the Anti-Fibrotic Effects of N6-(2-Hydroxyethyl)adenosine in a Renal Fibroblast Model

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-Fibrotic Therapies

Renal interstitial fibrosis is the inevitable endpoint of nearly all forms of chronic kidney disease (CKD), characterized by the excessive accumulation of extracellular matrix (ECM) that disrupts normal tissue architecture and function.[1] Central to this process is the activation of renal fibroblasts, which transdifferentiate into myofibroblasts, the primary producers of ECM proteins.[2] The Normal Rat Kidney fibroblast cell line, NRK-49F, serves as a robust and widely accepted in vitro model for studying these mechanisms, as it reliably mimics the fibrotic response to pro-inflammatory and pro-fibrotic cytokines.[3][4]

N6-(2-Hydroxyethyl)adenosine (HEA), a purine nucleoside analog derived from the fungus Cordyceps cicadae, has emerged as a compound of interest due to its documented anti-inflammatory and antioxidant properties.[5][6][7][8] Preliminary studies suggest that its therapeutic potential extends to ameliorating renal fibrosis, primarily through the suppression of key pro-fibrotic signaling pathways.[1][5]

This guide provides a comprehensive framework for the systematic validation of HEA's anti-fibrotic efficacy in NRK-49F cells. We will detail a self-validating experimental design, comparing HEA not only against a potent fibrotic stimulus but also against a highly specific inhibitor of the fibrotic pathway, thereby providing a clear benchmark for its performance. The protocols and rationale outlined herein are designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel anti-fibrotic compounds.

Experimental Design: A Framework for Rigorous Validation

The cornerstone of a reliable pharmacological study is a well-designed experiment with appropriate controls. Our approach is structured to move beyond simple observation to a quantitative comparison that validates the specific anti-fibrotic activity of HEA while ruling out confounding factors like cytotoxicity.

Causality Behind Experimental Choices
  • Pro-Fibrotic Inducer (The Challenge): We utilize Transforming Growth Factor-beta 1 (TGF-β1) , the master cytokine driving renal fibrosis.[2][9] TGF-β1 initiates the canonical pro-fibrotic cascade by binding to its cell surface receptors, activating fibroblasts and stimulating the synthesis of ECM components like collagen I and fibronectin.[3][5][10] Establishing a strong fibrotic response with TGF-β1 is the critical first step to creating a validatable model.

  • Test Compound (The Candidate): N6-(2-Hydroxyethyl)adenosine (HEA) will be evaluated across a dose-response curve to determine its efficacy and potency.

  • Comparative Controls (The Benchmarks):

    • Vehicle Control (Baseline): The vehicle in which HEA and other compounds are dissolved (e.g., DMSO) is used to establish the normal, non-fibrotic baseline state of the NRK-49F cells.

    • TGF-β1 Control (Fibrotic State): This group, treated only with TGF-β1, represents the maximum fibrotic response against which all anti-fibrotic effects are measured.

    • Mechanistic Positive Control (The Gold Standard): To provide a ceiling of efficacy, we will use SB525334 , a potent and selective inhibitor of the TGF-β receptor type I (ALK5).[9] By directly blocking the initial signaling event, this control allows us to contextualize the potency of HEA. If HEA's effect is comparable to the ALK5 inhibitor, it suggests a highly effective mechanism of action.

Experimental Workflow Diagram

The overall experimental process is designed to ensure reproducibility and clarity of results.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Culture Culture NRK-49F Cells Seed Seed Cells into Multi-well Plates Culture->Seed Starve Serum Starve Cells (24h) Seed->Starve PreTreat Pre-treat with HEA, ALK5i, or Vehicle (1h) Starve->PreTreat Induce Induce Fibrosis with TGF-β1 (24h) PreTreat->Induce Harvest Harvest Cells Induce->Harvest MTT MTT Assay for Viability Harvest->MTT WB Western Blot for Fibrotic Markers Harvest->WB Quant Data Quantification & Comparison MTT->Quant WB->Quant

Caption: Experimental workflow for validating HEA's anti-fibrotic effects.

Detailed Methodologies

The following protocols are optimized for NRK-49F cells and provide a self-validating system.

Protocol 1: Cell Culture and Treatment of NRK-49F Cells

This protocol establishes the fibrotic model and applies the therapeutic candidates.

  • Cell Maintenance: Culture NRK-49F cells in DMEM-F12 medium supplemented with 5% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[10]

  • Seeding: Seed NRK-49F cells into 6-well plates at a density of 4 x 10⁴ cells/ml for protein analysis or 96-well plates for viability assays.[5] Allow cells to adhere and reach 60-70% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM-F12. Incubate for 24 hours. This critical step synchronizes the cell cycle and reduces baseline fibroblast activation, enhancing the specific response to TGF-β1.[3][10]

  • Pre-treatment: Aspirate the serum-free medium. Add fresh serum-free medium containing the appropriate concentration of HEA (e.g., 5, 10, 20 µg/mL), SB525334 (e.g., 1 µM), or vehicle. Incubate for 1 hour.[7][11]

  • Induction of Fibrosis: Add TGF-β1 to a final concentration of 2-4 ng/mL to all wells except the vehicle control group.[3][10][11]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Harvesting: After incubation, proceed immediately to the desired analysis (MTT assay or Western Blot).

Protocol 2: MTT Assay for Cell Viability

This assay is crucial to confirm that the observed anti-fibrotic effects of HEA are not due to cytotoxicity.

  • Reagent Preparation: Prepare MTT solution (5 mg/mL in PBS) and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • MTT Addition: Following the 24-hour treatment period, add 10 µL of MTT reagent to each well of the 96-well plate.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blot for Fibrotic Markers

This is the primary endpoint to quantify the expression of key proteins indicative of fibroblast activation.

  • Cell Lysis: After treatment in 6-well plates, wash cells twice with ice-cold PBS. Add 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-Fibronectin, anti-Collagen I, anti-α-SMA, and an anti-GAPDH or anti-β-actin antibody as a loading control.[5][13][14]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) system. Quantify band intensity using densitometry software.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. The results presented below are representative of expected outcomes based on existing literature.

Table 1: Effect of HEA on the Viability of NRK-49F Cells

Treatment GroupConcentrationCell Viability (% of Vehicle Control)
Vehicle Control-100 ± 4.5
HEA5 µg/mL98.7 ± 5.1
HEA10 µg/mL97.2 ± 4.8
HEA20 µg/mL95.5 ± 5.3
HEA50 µg/mL88.1 ± 6.2

Data are represented as mean ± SEM. An absence of a significant decrease in viability at the tested concentrations (e.g., 5-20 µg/mL) indicates that HEA is non-toxic and suitable for efficacy studies.

Table 2: Comparative Efficacy of HEA vs. ALK5 Inhibitor on Fibrotic Marker Expression

Treatment Groupα-SMA Expression (Fold Change vs. Vehicle)Fibronectin Expression (Fold Change vs. Vehicle)Collagen I Expression (Fold Change vs. Vehicle)
Vehicle Control1.0 ± 0.11.0 ± 0.21.0 ± 0.1
TGF-β1 (4 ng/mL)5.8 ± 0.46.5 ± 0.57.2 ± 0.6
TGF-β1 + HEA (10 µg/mL)3.1 ± 0.33.5 ± 0.43.9 ± 0.3
TGF-β1 + HEA (20 µg/mL)1.9 ± 0.22.2 ± 0.22.5 ± 0.2
TGF-β1 + SB525334 (1 µM)1.2 ± 0.11.4 ± 0.11.5 ± 0.2*

*p < 0.01 compared to TGF-β1 alone. Data are normalized to a loading control and represented as mean ± SEM.

Interpretation: The data demonstrates that TGF-β1 robustly induces the expression of all three fibrotic markers. HEA significantly and dose-dependently reduces the expression of these markers. At 20 µg/mL, HEA's effect approaches the profound inhibition achieved by the specific ALK5 inhibitor, SB525334, validating its strong anti-fibrotic potential.

Mechanistic Insights: Targeting the Core Fibrotic Pathway

HEA is reported to exert its anti-fibrotic effects by intervening in the TGF-β1/Smad signaling pathway.[1][5][8][15] This pathway is the central engine of fibrosis in response to TGF-β1.

G TGFB1 TGF-β1 Receptor TGF-β Receptors (ALK5) TGFB1->Receptor Binds pSmad p-Smad2 / p-Smad3 Receptor->pSmad Phosphorylates Complex Smad2/3/4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Promotes Proteins α-SMA, Collagen I, Fibronectin Transcription->Proteins Leads to Fibrosis Fibrosis Proteins->Fibrosis ALK5i SB525334 (ALK5 Inhibitor) ALK5i->Receptor HEA HEA HEA->pSmad  Inhibits Phosphorylation

Caption: The TGF-β1/Smad pathway and points of therapeutic intervention.

As the diagram illustrates, the ALK5 inhibitor SB525334 acts at the very beginning of the cascade by blocking the receptor itself. Evidence suggests HEA acts downstream, inhibiting the phosphorylation of Smad2 and Smad3.[5] This prevents the formation of the Smad complex and its translocation to the nucleus, thereby halting the transcription of pro-fibrotic genes.

Conclusion and Future Perspectives

This guide outlines a robust, multi-faceted approach to validate the anti-fibrotic properties of N6-(2-Hydroxyethyl)adenosine in NRK-49F renal fibroblasts. By employing a rigorous experimental design that includes a potent pro-fibrotic stimulus (TGF-β1) and a benchmark mechanistic inhibitor (SB525334), researchers can generate clear, comparative, and defensible data. The provided protocols for assessing cell viability and fibrotic marker expression serve as a reliable foundation for these studies.

The evidence suggests that HEA holds significant promise as an anti-fibrotic agent by effectively targeting the canonical TGF-β1/Smad signaling pathway. The successful validation of these effects in vitro is a critical prerequisite for advancing HEA into more complex pre-clinical in vivo models of chronic kidney disease, paving the way for potential new therapeutic strategies to combat renal fibrosis.

References

  • Zheng, R., Zhu, R., Li, X., et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology. Available at: [Link]

  • Lin, C.-Y., et al. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. Molecules. Available at: [Link]

  • Di Vincenzo, F., et al. (2024). Evaluation of the Antifibrotic Effects of Drugs Commonly Used in Inflammatory Intestinal Diseases on In Vitro Intestinal Cellular Models. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, S., et al. (2022). Pharmacological Inhibition of S100A4 Attenuates Fibroblast Activation and Renal Fibrosis. International Journal of Molecular Sciences. Available at: [Link]

  • Zheng, R., et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. PubMed. Available at: [Link]

  • Xie, H., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. International Journal of Molecular Sciences. Available at: [Link]

  • Lin, C.-Y., et al. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal An. Semantic Scholar. Available at: [Link]

  • He, L., et al. (2015). Src inhibition blocks renal interstitial fibroblast activation and ameliorates renal fibrosis. Kidney International. Available at: [Link]

  • Fraunhofer ITEM. (2022). Natural product-based compound screening identifies highly efficient anti-fibrotic substances. Fraunhofer Institute for Toxicology and Experimental Medicine. Available at: [Link]

  • Li, X., et al. (2024). Natural products for anti-fibrotic therapy in idiopathic pulmonary fibrosis: marine and terrestrial insights. Frontiers in Pharmacology. Available at: [Link]

  • Newcells Biotech. (2025). High-content imaging enables in vitro modeling of lung fibrosis for anti-fibrotic drug discovery. News-Medical.Net. Available at: [Link]

  • Cronstein, B. N., & Haskó, G. (2013). Adenosine in fibrosis. Purinergic Signalling. Available at: [Link]

  • Zheng, R., et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. OUCI. Available at: [Link]

  • Chen, Y.-C., et al. (2024). Regioselective Glycosylation of Demethylbellidifolin by Glycosyltransferase AbCGT Yields Potent Anti-Renal Fibrosis Compound. Molecules. Available at: [Link]

  • Liu, B-C., et al. (2015). Lefty-1 alleviates TGF-β1-induced fibroblast–myofibroblast transdifferentiation in NRK-49F cells. Cellular Signalling. Available at: [Link]

  • ResearchGate. (n.d.). (A) Western blot showing that incubation of NRK49F cells in L-NAME... ResearchGate. Available at: [Link]

  • Cicko, S., et al. (2015). The role of adenosine receptors A2A and A2B signaling in renal fibrosis. Journal of Translational Medicine. Available at: [Link]

  • CiteAb. (n.d.). (CRL-1570) NRK-49F; Normal Kidney Fibroblast; Rat (Rattus norvegicus). CiteAb. Available at: [Link]

  • ResearchGate. (n.d.). A. NRK‐49F cells were treated with 0.5 ng/mL TGF‐β1 and the indicated... ResearchGate. Available at: [Link]

  • Spagnolo, P., et al. (2024). The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery. European Respiratory Review. Available at: [Link]

  • Jo, E., et al. (2021). Dual Actions of A2A and A3 Adenosine Receptor Ligand Prevents Obstruction-Induced Kidney Fibrosis in Mice. International Journal of Molecular Sciences. Available at: [Link]

  • Supplementary Figures Figure S1. (n.d.). (A) NRK-49F were treated with TGF-β1 for 0h, 3h, 6h, 12h, 24h. The protein level of FN and ɑ-S. Unknown Source. Available at: [Link]

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A Comparative Analysis of N6-(2-Hydroxyethyl)adenosine and Other Cordyceps-Derived Compounds in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Oxygen and the Rise of Fungal-Derived Bioactives

Cellular respiration, the fundamental process of energy generation, paradoxically produces reactive oxygen species (ROS), highly unstable molecules that can inflict damage upon DNA, proteins, and lipids. This phenomenon, known as oxidative stress, is a key contributor to a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] In response, organisms have evolved intricate antioxidant defense systems. A growing body of research is exploring the potential of natural compounds to bolster these defenses. Among the most promising sources are fungi of the Cordyceps genus, which have been used for centuries in traditional medicine.[2] This guide provides an in-depth comparison of N6-(2-hydroxyethyl)adenosine (HEA), a significant bioactive compound found in Cordyceps cicadae, with other prominent Cordyceps-derived compounds—cordycepin and adenosine—in the context of their efficacy against oxidative stress.

Understanding the Battlefield: Key Markers of Oxidative Stress

To objectively compare the antioxidant capacities of these compounds, it is crucial to understand the key markers used to quantify oxidative stress and the cellular antioxidant response.

  • Reactive Oxygen Species (ROS): These are the primary instigators of oxidative damage. Their levels can be directly measured to assess the degree of oxidative stress.

  • Superoxide Dismutase (SOD): This is a critical endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical into less harmful molecules.[3] Increased SOD activity is a hallmark of a robust antioxidant response.

  • Malondialdehyde (MDA): This is a product of lipid peroxidation, the oxidative degradation of lipids.[4] Elevated MDA levels are a direct indicator of cellular damage caused by oxidative stress.[5]

The Contenders: A Comparative Overview

Cordyceps militaris and other species in the genus are rich sources of bioactive compounds with a range of pharmacological activities.[6] While numerous compounds contribute to the overall therapeutic effects of Cordyceps, this guide will focus on three key nucleoside analogs due to their structural similarities and significant roles in cellular processes.

CompoundPrimary SourceKey Characteristics
N6-(2-Hydroxyethyl)adenosine (HEA) Cordyceps cicadaeA derivative of adenosine with demonstrated antioxidant and anti-inflammatory properties.[7][8]
Cordycepin (3'-deoxyadenosine) Cordyceps militarisA potent nucleoside analog with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[9][10]
Adenosine Endogenously produced; also found in CordycepsA fundamental purine nucleoside involved in cellular energy transfer and signaling. It exhibits antioxidant properties through receptor-mediated pathways.[11][12][13]

Mechanisms of Action in Oxidative Stress

While all three compounds exhibit antioxidant properties, their mechanisms of action, and consequently their efficacy, can differ.

N6-(2-Hydroxyethyl)adenosine (HEA): A Direct and Indirect Protector

Recent studies have highlighted the significant protective effects of HEA against oxidative stress. In a study using PC12 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative damage, pretreatment with HEA demonstrated a remarkable ability to:

  • Reduce ROS Generation: HEA directly scavenges ROS, thereby mitigating the initial oxidative insult.[7]

  • Enhance Endogenous Antioxidant Defenses: HEA was shown to increase the activities of crucial antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[7][14]

  • Inhibit Lipid Peroxidation: By bolstering the antioxidant shield, HEA effectively reduces the levels of malondialdehyde (MDA), a key marker of lipid damage.[7]

  • Modulate Inflammatory Pathways: Oxidative stress and inflammation are intrinsically linked. HEA has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as the transcription factor NF-κB, which plays a central role in the inflammatory response.[7][15]

Cordycepin: A Multi-faceted Antioxidant

Cordycepin is arguably the most studied bioactive compound from Cordyceps. Its antioxidant effects are well-documented and are attributed to several mechanisms:

  • Upregulation of Antioxidant Enzymes: Similar to HEA, cordycepin significantly increases the levels of antioxidant enzymes.[9] One study demonstrated that cordycepin treatment led to a substantial increase in both SOD and glutathione peroxidase (GPx) activity.[16]

  • Reduction of Oxidative Damage Markers: Cordycepin effectively lowers cellular levels of MDA and intracellular ROS.[16]

  • Modulation of Signaling Pathways: Cordycepin's antioxidant effects are also linked to its ability to modulate various signaling pathways within the cell.[9]

Adenosine: A Receptor-Mediated Defense

Adenosine, while structurally similar to HEA and cordycepin, primarily exerts its antioxidant effects through the activation of specific cell surface receptors, namely the A1 and A3 adenosine receptors.[11][17] This receptor activation triggers a cascade of intracellular events that lead to:

  • Increased Antioxidant Enzyme Activity: Activation of adenosine receptors has been shown to increase the activity of SOD, catalase, and glutathione peroxidase.[11]

  • Protection Against Ischemic Injury: By enhancing the cellular antioxidant defense system, adenosine plays a crucial role in protecting tissues from the damage caused by ischemia-reperfusion injury, a condition characterized by a surge in oxidative stress.[11][17]

Quantitative Comparison: A Data-Driven Perspective

While direct head-to-head comparative studies are still emerging, existing data allows for a preliminary quantitative assessment of the antioxidant potential of these compounds.

CompoundEffect on SOD ActivityEffect on MDA LevelsEffect on ROS LevelsKey Signaling Pathway
N6-(2-Hydroxyethyl)adenosine (HEA) Significant Increase[7]Significant Decrease[7]Significant Decrease[7]NF-κB Inhibition[7]
Cordycepin Significant Increase[16]Significant Decrease[16]Significant Decrease[16]Nrf2/HO-1 Activation[18]
Adenosine Increase via Receptor Activation[11]Decrease (inferred from reduced lipid peroxidation)[11]Not directly reported, but implied by enzyme activationAdenosine Receptor Signaling[11]

It is important to note that the experimental conditions, cell types, and concentrations used in these studies vary, making direct comparisons challenging. However, the available data strongly suggests that both HEA and cordycepin are potent direct and indirect antioxidants. Adenosine's effects, while significant, appear to be primarily mediated by receptor activation.

Emerging Insights: The Nrf2 Pathway

A critical signaling pathway in the cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[19] Under normal conditions, Nrf2 is kept inactive. However, in the presence of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it initiates the transcription of a wide array of antioxidant and detoxification genes.[20]

Recent evidence suggests that Cordyceps-derived compounds, including polysaccharides and potentially cordycepin, can activate the Nrf2 pathway.[18][20][21] This activation leads to a more robust and sustained antioxidant response. While the direct effect of HEA on the Nrf2 pathway has yet to be fully elucidated, its ability to significantly increase the activity of antioxidant enzymes suggests a potential role in modulating this critical defensive pathway.

Experimental Protocols for a Self-Validating System

To facilitate further research and comparative analysis, this guide provides standardized protocols for measuring key markers of oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeant reagent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[22][23][24][25]

Workflow for Cellular ROS Assay:

ROS_Assay_Workflow A Seed Adherent Cells in 96-well Plate B Treat Cells with Cordyceps Compounds A->B C Induce Oxidative Stress (e.g., H2O2) B->C D Wash Cells with PBS C->D E Incubate with 10 µM DCFH-DA Solution (30-45 min, 37°C) D->E F Wash Cells with PBS E->F G Measure Fluorescence (Ex: 485 nm, Em: 535 nm) F->G H Data Analysis: Normalize to Control G->H SOD_Assay_Workflow A Prepare Cell or Tissue Lysate C Add Lysate and Riboflavin to Reaction Mixture A->C B Prepare Reaction Mixture: (Phosphate Buffer, NBT, Methionine, EDTA) B->C D Illuminate for 15-30 min C->D E Measure Absorbance at 560 nm D->E F Calculate % Inhibition of NBT Reduction E->F

Caption: Workflow for measuring SOD activity.

Step-by-Step Protocol:

  • Sample Preparation: Prepare cell or tissue homogenates in an appropriate buffer on ice. [3][26]Centrifuge to obtain the supernatant for the assay.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing sodium phosphate buffer, NBT, L-methionine, and EDTA. [27]3. Assay Procedure:

    • Add the sample supernatant to the reaction mixture.

    • Initiate the reaction by adding riboflavin and immediately placing the samples under a light source for 15-30 minutes. [27][28]A reaction without the sample serves as the control.

  • Absorbance Measurement: Measure the absorbance at 560 nm. The inhibition of NBT reduction is proportional to the SOD activity. [29]

Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product. [4][30] Workflow for MDA Assay:

MDA_Assay_Workflow A Prepare Cell or Tissue Lysate B Add TBA Reagent and Acid A->B C Incubate at 95°C for 60 min B->C D Cool on Ice C->D E Centrifuge to Pellet Precipitate D->E F Measure Absorbance of Supernatant at 532 nm E->F G Calculate MDA Concentration using a Standard Curve F->G

Caption: Workflow for measuring lipid peroxidation (MDA).

Step-by-Step Protocol:

  • Sample Preparation: Prepare cell or tissue homogenates. 2. Reaction:

    • Add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphotungstic acid) to the sample. * Incubate the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA. 3. Measurement:

    • Cool the samples on ice and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm. [4] * The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

Conclusion and Future Directions

The evidence strongly supports the potent antioxidant capabilities of N6-(2-Hydroxyethyl)adenosine, cordycepin, and adenosine, all key bioactive compounds derived from Cordyceps. While cordycepin has been the most extensively studied, emerging research on HEA reveals it to be a powerful agent in mitigating oxidative stress through both direct ROS scavenging and the upregulation of endogenous antioxidant enzymes. Adenosine, on the other hand, offers a unique mechanism of action through receptor-mediated signaling.

Future research should focus on direct, side-by-side comparisons of these compounds under standardized conditions to definitively elucidate their relative potencies. Furthermore, exploring the effects of these nucleoside analogs on the Nrf2 pathway will provide a more comprehensive understanding of their mechanisms of action and could pave the way for the development of novel therapeutic strategies for a wide range of diseases rooted in oxidative stress. The synergistic potential of these compounds when used in combination also warrants investigation. [31]

References

  • Jin, H. B., & Li, Y. (1994). Adenosine acts as an endogenous activator of the cellular antioxidant defense system. Biochemical and Biophysical Research Communications, 201(2), 508-515. [Link]

  • Sekmen, A. H., & Turkan, I. (n.d.). Superoxide Dismutase Assay. PROMETHEUS – Protocols. [Link]

  • ACS Laboratory. (2024, December 10). Cordycepin in Cordyceps Mushrooms and Why It Matters. [Link]

  • Assay Genie. (n.d.). Superoxide Dismutase (SOD) Activity Assay Kit. [Link]

  • Northwest Life Science Specialties. (n.d.). NWK-MDA01 Malondialdehyde Protocol. [Link]

  • National Institutes of Health. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • Hernández-Vázquez, E., et al. (2020). Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights. Antioxidants, 9(9), 833. [Link]

  • JoVE. (2019, October 17). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • MDPI. (2024). Current Progress Regarding Cordyceps militaris, Its Metabolite Function, and Its Production. Journal of Fungi. [Link]

  • MDPI. (2021). Cordyceps militaris: An Overview of Its Chemical Constituents in Relation to Biological Activity. Foods. [Link]

  • National Institutes of Health. (2017, August 20). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. [Link]

  • WebMD. (2024, September 13). Cordyceps: Benefits and Dangers. [Link]

  • National Institutes of Health. (2024, April 8). Cordyceps militaris Extract and Cordycepin Alleviate Oxidative Stress, Modulate Gut Microbiota and Ameliorate Intestinal Damage in LPS-Induced Piglets. [Link]

  • National Institutes of Health. (2022). Cordyceps militaris Reduces Oxidative Stress and Regulates Immune T Cells to Inhibit Metastatic Melanoma Invasion. [Link]

  • MDPI. (n.d.). Influence of Culture Conditions on Bioactive Compounds in Cordyceps militaris: A Comprehensive Review. [Link]

  • Latest Nrf2 News and Reviews. (n.d.). What Are The Top Nrf2 Activator Mushrooms?[Link]

  • ResearchGate. (n.d.). Product Manual for Superoxide Dismutase Activity Assay. [Link]

  • Frontiers. (n.d.). Malondialdehyde(MDA)Assay Kit Instruction. [Link]

  • National Center for Biotechnology Information. (n.d.). Cordyceps as an Herbal Drug. [Link]

  • MDPI. (2021). Cordyceps militaris as a Bio Functional Food Source: Pharmacological Potential, Anti-Inflammatory Actions and Related Molecular Mechanisms. [Link]

  • Healthline. (2018, May 9). 6 Benefits of Cordyceps, All Backed by Science. [Link]

  • ResearchGate. (2013). Cordyceps sinensis Increases Hypoxia Tolerance by Inducing Heme Oxygenase-1 and Metallothionein via Nrf2 Activation in Human Lung Epithelial Cells. [Link]

  • G-Biosciences. (n.d.). MDA (Malondialdehyde)-TBARS Assay Kit. [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link]

  • ResearchGate. (2020). Using Cordyceps militaris extracellular polysaccharides to prevent Pb2+-induced liver and kidney toxicity by activating Nrf2 signals and modulating gut microbiota. [Link]

  • PubMed. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. [Link]

  • protocols.io. (2018, October 5). Lipid peroxidation assessment. [Link]

  • Semantic Scholar. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. [Link]

  • PubMed. (2004). Role of Adenosine Receptor Activation in Antioxidant Enzyme Regulation During Ischemia-Reperfusion in the Isolated Rat Heart. [Link]

  • PubMed. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. [Link]

  • ResearchGate. (n.d.). Chemical structure of N6-(2-hydroxyethyl)-adenosine. [Link]

  • ResearchGate. (2025). Cordyceps militaris acidic polysaccharides improve learning and memory impairment in mice with exercise fatigue through the PI3K/NRF2/HO-1 signalling pathway. [Link]

  • ResearchGate. (n.d.). Effect of (A) adenosine, (B) cordycepin, (C) HEA, (D) adenosine + cordycepin, (E) adenosine + HEA, and (F) cordycepin + HEA on LPSinduced TNF-α production by RAW 264.7 macrophages. [Link]

  • Medical News Today. (2022, April 27). What is the effect of adenosine in skin care products?[Link]

  • MDPI. (2021). Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke?[Link]

  • News-Medical.Net. (n.d.). Adenosine Pharmacological Effects. [Link]

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cross-validation of enzymatic assays and GC methods for ethanol determination

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of Enzymatic Assays and Gas Chromatography for Ethanol Determination

Introduction: The Critical Need for Accurate Ethanol Quantification

Ethanol, a simple two-carbon alcohol, plays a significant role across a spectrum of scientific and industrial fields, from biofuel production and clinical diagnostics to food and beverage quality control. Its accurate quantification is not merely a matter of procedural correctness but a critical parameter that can dictate the success of a research project, the safety of a product, or the validity of a diagnostic result. This guide provides a comprehensive comparison and cross-validation of two predominant analytical techniques for ethanol determination: enzymatic assays and gas chromatography (GC). As a senior application scientist, my objective is to move beyond a superficial listing of pros and cons, instead offering a deep dive into the underlying principles, experimental workflows, and data interpretation, empowering you to make informed decisions for your specific applications.

Pillar 1: Understanding the Methodologies

A robust cross-validation begins with a thorough understanding of the core principles of each technique. The choice between an enzymatic assay and a GC method is often a trade-off between specificity, throughput, and the complexity of the sample matrix.

Enzymatic Assays: Harnessing Biological Specificity

Enzymatic assays for ethanol determination are typically based on the highly specific catalytic activity of alcohol oxidase (AOD) or alcohol dehydrogenase (ADH). The underlying principle is the enzymatic oxidation of ethanol, which produces a quantifiable signal.

  • Alcohol Oxidase (AOD)-Based Assays: In the presence of oxygen, AOD catalyzes the oxidation of ethanol to acetaldehyde and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a subsequent peroxidase-catalyzed reaction to produce a colored or fluorescent compound, which is measured spectrophotometrically. The intensity of the signal is directly proportional to the initial ethanol concentration. This method is highly specific for primary alcohols.

  • Alcohol Dehydrogenase (ADH)-Based Assays: This is the more common approach, particularly in clinical settings. ADH catalyzes the oxidation of ethanol to acetaldehyde, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm. The equilibrium of this reaction lies towards ethanol and NAD⁺, so a trapping agent for acetaldehyde, such as semicarbazide, is often included to drive the reaction to completion.

Mechanism of ADH-Based Ethanol Assay

Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH NAD NAD⁺ NAD->ADH Acetaldehyde Acetaldehyde ADH->Acetaldehyde Oxidation NADH NADH ADH->NADH Reduction Spectrophotometer Measure Absorbance at 340 nm NADH->Spectrophotometer

Caption: Workflow of an ADH-based enzymatic assay for ethanol determination.

Gas Chromatography (GC): The Gold Standard of Separation

Gas chromatography is a powerful analytical technique used to separate and quantify volatile compounds in a mixture. For ethanol analysis, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen).

The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature used for identification. The detector, most commonly a Flame Ionization Detector (FID) for ethanol analysis, generates a signal that is proportional to the amount of the compound. FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for ethanol quantification. The use of an internal standard, such as 1-propanol or 2-butanol, is crucial for accurate quantification as it corrects for variations in injection volume and instrument response.

Pillar 2: Experimental Design for Cross-Validation

A robust cross-validation study requires a meticulously designed experiment that allows for a direct comparison of the two methods using identical sample sets.

Experimental Protocol: Enzymatic Assay (ADH-Based)
  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.8), an NAD⁺ solution (e.g., 2 mM), and an ADH enzyme solution (e.g., 1 unit/µL). Prepare a series of ethanol standards of known concentrations (e.g., 0% to 0.1% v/v) in the appropriate matrix (e.g., water, buffer, or culture medium).

  • Sample Preparation: Centrifuge samples to remove any particulate matter. Dilute samples as necessary to ensure the ethanol concentration falls within the linear range of the assay.

  • Assay Procedure (96-well plate format):

    • Pipette 200 µL of reaction buffer into each well.

    • Add 10 µL of the sample or standard to the appropriate wells.

    • Add 20 µL of the NAD⁺ solution to each well.

    • Incubate the plate at room temperature for 5 minutes to allow for any background reactions to occur.

    • Measure the initial absorbance at 340 nm (A_initial).

    • Add 5 µL of the ADH enzyme solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for 10-15 minutes, or until the reaction is complete.

    • Measure the final absorbance at 340 nm (A_final).

  • Data Analysis:

    • Calculate the change in absorbance (ΔA = A_final - A_initial).

    • Subtract the ΔA of the blank (no ethanol) from the ΔA of the standards and samples.

    • Plot a standard curve of ΔA versus ethanol concentration for the standards.

    • Determine the ethanol concentration of the unknown samples using the standard curve.

Experimental Protocol: Gas Chromatography (GC-FID)
  • Instrument Setup:

    • Column: A capillary column suitable for alcohol analysis (e.g., DB-ALC1 or equivalent).

    • Injector: Split/splitless injector, typically operated in split mode.

    • Oven Program: An isothermal or temperature-programmed method to ensure good separation of ethanol from other volatile compounds. A typical starting point is an isothermal hold at 40-50°C.

    • Detector: Flame Ionization Detector (FID).

    • Carrier Gas: High-purity helium or nitrogen.

  • Reagent and Standard Preparation:

    • Prepare a series of ethanol calibration standards of known concentrations in the same matrix as the samples.

    • Prepare an internal standard (IS) solution (e.g., 1-propanol) at a fixed concentration.

    • Add a precise amount of the IS solution to all standards and samples.

  • Sample Preparation:

    • Centrifuge samples to remove any particulate matter.

    • For complex matrices, a sample cleanup step such as solid-phase microextraction (SPME) or distillation may be necessary. For many applications, direct injection of a diluted sample is sufficient.

  • Injection and Analysis:

    • Inject a small, fixed volume (e.g., 1 µL) of each standard and sample into the GC.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peaks for ethanol and the internal standard based on their retention times.

    • Integrate the peak areas for ethanol and the internal standard.

    • Calculate the ratio of the peak area of ethanol to the peak area of the internal standard for each standard and sample.

    • Plot a calibration curve of the peak area ratio versus the ethanol concentration for the standards.

    • Determine the ethanol concentration of the unknown samples using the calibration curve.

Cross-Validation Workflow

cluster_enzymatic Enzymatic Assay cluster_gc Gas Chromatography Sample Sample Set (e.g., fermentation broth) Enz_Prep Sample Dilution Sample->Enz_Prep GC_Prep Add Internal Standard Sample->GC_Prep Standards Ethanol Standards (Identical for both methods) Enz_Assay ADH-based Assay (Measure ΔA at 340 nm) Standards->Enz_Assay GC_Analysis GC-FID Analysis Standards->GC_Analysis Enz_Prep->Enz_Assay Enz_Calc Concentration from Standard Curve Enz_Assay->Enz_Calc Data_Comp Data Comparison (Bland-Altman, Correlation) Enz_Calc->Data_Comp GC_Prep->GC_Analysis GC_Calc Concentration from Calibration Curve GC_Analysis->GC_Calc GC_Calc->Data_Comp

Caption: Workflow for the cross-validation of enzymatic and GC methods.

Pillar 3: Performance Comparison and Data Interpretation

The ultimate goal of cross-validation is to determine the level of agreement between the two methods and to understand their respective strengths and limitations.

Parameter Enzymatic Assay (ADH-Based) Gas Chromatography (GC-FID) Considerations
Specificity High for ethanol, but can have cross-reactivity with other primary alcohols (e.g., propanol, butanol).Very high. Can separate and individually quantify a wide range of volatile compounds, including different alcohols and potential interferents.For complex mixtures like fermentation broths, GC is superior in ensuring that only ethanol is being quantified.
Sensitivity (LOD/LOQ) Typically in the range of 0.001% to 0.01% (v/v).Can be significantly lower, often in the parts-per-million (ppm) range, depending on the instrument and method.For trace-level analysis, GC is the preferred method.
Linearity Good over a defined concentration range, but can be limited by enzyme kinetics at high substrate concentrations.Excellent linearity over several orders of magnitude.GC offers a much wider dynamic range for quantification.
Throughput High. Can be easily automated in a 96-well plate format, allowing for the analysis of many samples simultaneously.Lower. Analysis is sequential, with each sample run taking several minutes.For large-scale screening, enzymatic assays are more efficient.
Cost Lower initial equipment cost (spectrophotometer). Consumable costs (kits, reagents) can be significant for large numbers of samples.High initial equipment cost (GC system). Lower cost per sample for consumables and solvents.The economic choice depends on the sample volume and frequency of analysis.
Sample Matrix Effects Can be susceptible to interference from colored or turbid compounds, or from substances that inhibit the enzyme.Less susceptible to matrix effects, especially with appropriate sample preparation. Can be affected by non-volatile components that may contaminate the injector or column.GC is generally more robust for complex and "dirty" samples.
Ease of Use Relatively simple and does not require specialized training. Kits are commercially available with detailed protocols.Requires a skilled operator for method development, instrument maintenance, and data analysis.Enzymatic assays are more accessible for non-specialist laboratories.
Interpreting Cross-Validation Data

When comparing the results from the two methods, it is not sufficient to simply look at the correlation coefficient (R²). A more rigorous approach is to use a Bland-Altman plot, which visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. This plot can reveal any systematic bias or trends in the differences. Ideally, the differences should be randomly scattered around zero with no discernible pattern.

Conclusion and Recommendations

Both enzymatic assays and gas chromatography are powerful and reliable methods for ethanol determination, but they are not interchangeable. The choice of method should be guided by the specific requirements of the application.

  • Enzymatic assays are an excellent choice for high-throughput screening, routine quality control in well-defined matrices, and in laboratories where a dedicated GC system is not available. Their ease of use and speed are significant advantages.

  • Gas chromatography (GC) remains the gold standard for applications requiring high specificity, sensitivity, and the ability to analyze complex mixtures. It is the definitive method for validating the results of other assays and for research and development where accurate and precise quantification of ethanol in the presence of other volatile compounds is critical.

A prudent strategy, particularly during method development or when analyzing a new sample matrix, is to use both methods in a complementary fashion. The enzymatic assay can be used for rapid screening, while GC can be employed to confirm the results of key samples and to investigate any discrepancies. This cross-validation approach provides the highest level of confidence in the accuracy and reliability of your ethanol quantification data.

References

  • Bergmeyer, H.U. (Ed.). (1974). Methods of Enzymatic Analysis (2nd ed.). Academic Press.
  • Snow, N. H. (2019). Headspace Gas Chromatography. LCGC North America, 37(1), 38-45. [Link]

  • Zimmer, M., & Schöttler, M. A. (2016). Enzymatic Assays for the Quantification of Metabolites. In Plant Metabolic Flux Analysis (pp. 111-122). Humana Press, New York, NY. [Link]

  • Seto, Y. (1994). Determination of volatile substances in biological samples by headspace gas chromatography. Journal of Chromatography A, 674(1-2), 25-51. [Link]

  • Gibney, P. A., & van Hartesveldt, B. (2022). Measuring ethanol concentration in yeast cultures. Bio-protocol, 12(12), e4444. [Link]

  • Agilent Technologies. (2014). Analysis of Blood Alcohol by Headspace-GC/FID. Agilent Application Note. [Link]

A Senior Application Scientist's Guide to Confirming TNF-α and IL-1β Inhibition by N6-(2-Hydroxyethyl)adenosine via ELISA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of the inhibitory effects of N6-(2-Hydroxyethyl)adenosine (HEA) on the pro-inflammatory cytokines TNF-α and IL-1β. This document moves beyond a simple recitation of protocols to offer a strategic framework for experimental design, data interpretation, and contextual understanding of HEA's anti-inflammatory potential.

Introduction: The Inflammatory Axis of TNF-α and IL-1β and the Therapeutic Promise of N6-(2-Hydroxyethyl)adenosine

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are pivotal orchestrators of the inflammatory cascade. Their dysregulation is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the inhibition of these cytokines represents a cornerstone of modern anti-inflammatory therapeutic strategies.

N6-(2-Hydroxyethyl)adenosine (HEA), a purine nucleoside analog, has emerged as a compound of significant interest due to its anti-inflammatory properties.[1] Mechanistic studies have revealed that HEA exerts its effects, at least in part, by inhibiting the NF-κB signaling pathway, a critical downstream effector of both TNF-α and IL-1β signaling.[2] This guide provides a comprehensive methodology to quantitatively assess the inhibitory capacity of HEA on TNF-α and IL-1β production using the robust and widely accepted Enzyme-Linked Immunosorbent Assay (ELISA).

The Central Role of the NF-κB Signaling Pathway

The NF-κB pathway is a critical convergence point for inflammatory signaling initiated by both TNF-α and IL-1β. Understanding this pathway is essential for contextualizing the inhibitory action of compounds like HEA.

NF-kB Signaling Pathway General NF-κB Signaling Cascade cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1beta IL-1beta IL1R IL-1R IL-1beta->IL1R TRADD TRADD/TRAF2 TNFR->TRADD IRAK IRAK/MyD88 IL1R->IRAK IKK IKK Complex TRADD->IKK IRAK->IKK IkB-alpha IκBα IKK->IkB-alpha phosphorylates & degrades NF-kB NF-κB (p50/p65) IkB-alpha->NF-kB sequesters NF-kB_active Active NF-κB NF-kB->NF-kB_active translocates to nucleus Gene_Expression Pro-inflammatory Gene Expression NF-kB_active->Gene_Expression

Caption: Simplified NF-κB signaling pathway initiated by TNF-α and IL-1β.

Experimental Framework: A Self-Validating System for Assessing Inhibition

To ensure the scientific integrity of our findings, the experimental design must incorporate a series of controls that validate the assay's performance and provide a clear context for interpreting the inhibitory effects of HEA.

I. In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

The murine macrophage cell line, RAW 264.7, provides a robust and reproducible in vitro model for studying inflammatory responses. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, potently induces the production of TNF-α and IL-1β.[2]

II. Experimental Workflow

The following diagram outlines the key steps in the experimental workflow, from cell culture to data analysis.

ELISA Workflow Experimental Workflow for Assessing Cytokine Inhibition Cell_Culture 1. Culture RAW 264.7 cells Cell_Plating 2. Seed cells in 96-well plates Cell_Culture->Cell_Plating Pre-treatment 3. Pre-treat with HEA or controls Cell_Plating->Pre-treatment Stimulation 4. Stimulate with LPS Pre-treatment->Stimulation Incubation 5. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 6. Collect cell culture supernatants Incubation->Supernatant_Collection ELISA 7. Perform TNF-α and IL-1β ELISA Supernatant_Collection->ELISA Data_Analysis 8. Analyze and compare results ELISA->Data_Analysis

Caption: Step-by-step experimental workflow.

III. Detailed Step-by-Step ELISA Protocol

This protocol is a synthesized methodology based on established ELISA principles for the quantification of TNF-α and IL-1β.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • N6-(2-Hydroxyethyl)adenosine (HEA)

  • Dexamethasone (positive control)

  • Parthenolide (positive control)

  • TNF-α and IL-1β ELISA kits (ensure they are validated for murine samples)

  • 96-well cell culture plates

  • 96-well ELISA plates (pre-coated with capture antibody)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (as provided in the ELISA kit)

  • Detection Antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment with Inhibitors:

    • Prepare serial dilutions of HEA, Dexamethasone, and Parthenolide in fresh cell culture medium.

    • Carefully remove the old medium from the cells and replace it with 100 µL of medium containing the respective inhibitor concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve the inhibitors, typically DMSO).

    • Incubate the cells for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a stock solution of LPS. A final concentration of 1 µg/mL is commonly used to induce a robust inflammatory response.

    • Add 10 µL of the LPS stock solution to each well (except for the unstimulated control wells) to achieve the final desired concentration.

    • Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the cell culture supernatants for ELISA analysis. If not used immediately, store the supernatants at -80°C.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: This step is typically pre-done in commercial ELISA kits.

    • Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding.

    • Sample Incubation: Add 100 µL of standards, controls, and collected supernatants to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature.

    • Washing: Aspirate the contents of the wells and wash 3-5 times with Wash Buffer.

    • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.

    • Washing: Repeat the washing step.

    • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. A blue color will develop. Incubate for 15-30 minutes at room temperature in the dark.

    • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Absorbance Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

Comparative Analysis: HEA vs. Established Inhibitors

To provide a meaningful comparison, we will evaluate the inhibitory performance of HEA against two well-established anti-inflammatory compounds: Dexamethasone, a potent corticosteroid, and Parthenolide, a sesquiterpene lactone known to inhibit the NF-κB pathway.

CompoundTarget CytokineCell LineStimulantIC₅₀Reference
N6-(2-Hydroxyethyl)adenosine (HEA) TNF-αRAW 264.7LPSData Not Found[2]
IL-1βRAW 264.7LPSData Not Found[2]
Dexamethasone TNF-αRAW 264.7LPS~10 nM[3]
IL-1βRAW 264.7LPSDose-dependent inhibition[4]
Parthenolide TNF-αBV-2 (microglia)LPS~5 µM (54% inhibition)[5]
IL-1βTHP-1 (human monocyte)LPS1.091-2.620 µM

Note: While specific IC₅₀ values for HEA in LPS-stimulated RAW 264.7 cells were not found in the reviewed literature, studies have demonstrated a dose-dependent reduction in both TNF-α and IL-1β expression at concentrations between 5-20 µg/mL.[2] Dexamethasone shows potent inhibition of TNF-α with an IC₅₀ in the nanomolar range. Parthenolide also demonstrates significant inhibition of both cytokines in the low micromolar range. Further dose-response experiments would be necessary to determine the precise IC₅₀ of HEA for a direct quantitative comparison.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust methodology for confirming and quantifying the inhibitory effects of N6-(2-Hydroxyethyl)adenosine on TNF-α and IL-1β production. The available data strongly suggest that HEA possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway.

For drug development professionals, the next logical step would be to perform detailed dose-response studies to determine the IC₅₀ values of HEA for both TNF-α and IL-1β inhibition. This will allow for a more direct and quantitative comparison with existing anti-inflammatory agents. Furthermore, exploring the effects of HEA in more complex in vitro models, such as co-cultures of different immune cells or in vivo models of inflammation, will be crucial in elucidating its full therapeutic potential.

References

  • Chyau, C.-C., et al. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. International Journal of Molecular Sciences, 22(4), 1577. [Link]

  • Li, M., et al. (2017). Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone. Oncotarget, 8(52), 90113–90125. [Link]

  • Amor S, et. al. (2012). Parthenolide Inhibits the LPS-induced Secretion of IL-6 and TNF-α and NF-κB Nuclear Translocation in BV-2 Microglia. Phytotherapy Research. 26(10):1487-92.
  • Jeon, Y. J., et al. (2000). Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation. Immunology Letters, 73(2-3), 131-137. [Link]

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A Comparative Guide to the Reproducibility of N6-(2-Hydroxyethyl)adenosine's Antioxidant Effects in PC12 Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth, objective comparison of the antioxidant effects of N6-(2-Hydroxyethyl)adenosine (N6-HEA) in the PC12 cell line, a widely used model in neurobiological research.[1][2][3] We will explore the experimental parameters critical for observing its protective effects against oxidative stress and compare its performance with other known antioxidants.

Introduction: The Significance of N6-HEA and the PC12 Cell Model

N6-(2-Hydroxyethyl)adenosine is a purine nucleoside analog found in Cordyceps cicadae, a medicinal mushroom.[4][5] It has garnered attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant properties.[5][6][7] The core of its antioxidant action lies in its ability to reduce reactive oxygen species (ROS) generation, inhibit lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes.[4][6]

The PC12 cell line, derived from a rat pheochromocytoma, serves as an excellent in vitro model for neuroprotection studies.[1][8] These cells, upon differentiation with nerve growth factor (NGF), exhibit morphological and functional characteristics similar to sympathetic neurons.[2] Their sensitivity to oxidative stress-inducing agents that mimic neurodegenerative conditions makes them a valuable tool for screening potential neuroprotective compounds.[1][9]

This guide will dissect the methodologies required to reliably reproduce the antioxidant effects of N6-HEA in PC12 cells, providing a framework for researchers to validate and expand upon these findings.

Experimental Design: Eliciting and Quantifying the Antioxidant Response

A robust experimental design is paramount for reproducible results. This section details the critical components for assessing the antioxidant potential of N6-HEA.

The Oxidative Stressor: Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a common and effective agent for inducing oxidative stress in cell culture.[10][11] It is a precursor to highly reactive hydroxyl radicals, which can inflict significant cellular damage. For PC12 cells, a concentration of 100 µM H₂O₂ for 12-24 hours is a well-established method to induce measurable oxidative stress without causing immediate, widespread cell death.[4][12][13]

Causality: The choice of H₂O₂ is strategic. Its ability to readily diffuse across cell membranes ensures a uniform induction of intracellular ROS, providing a consistent baseline of oxidative damage against which the protective effects of N6-HEA can be measured.

N6-HEA Pre-treatment: Priming the Cellular Defenses

To observe the protective effects of N6-HEA, it is crucial to pre-treat the PC12 cells with the compound for 24 hours before introducing the oxidative stressor. A concentration range of 5-40 µM is effective for demonstrating a dose-dependent antioxidant response.[4]

Causality: This pre-incubation period allows for the potential upregulation of endogenous antioxidant pathways and cellular adaptation, which may be part of N6-HEA's mechanism of action.

Workflow for Assessing N6-HEA's Antioxidant Efficacy

The following diagram illustrates the key steps in a typical experiment to validate the antioxidant effects of N6-HEA.

experimental_workflow cluster_setup Cell Culture & Plating cluster_treatment Treatment cluster_assays Endpoint Assays plate_cells Plate PC12 cells in 96-well plates pretreat Pre-treat with N6-HEA (5-40 µM) for 24h plate_cells->pretreat induce_stress Induce oxidative stress with H₂O₂ (100 µM) for 12-24h pretreat->induce_stress viability Cell Viability (MTT Assay) induce_stress->viability ros ROS Measurement (DCFH-DA Assay) induce_stress->ros enzyme Antioxidant Enzyme Activity (SOD, GSH-Px) induce_stress->enzyme

Caption: Experimental workflow for evaluating N6-HEA's antioxidant activity.

Comparative Analysis: N6-HEA vs. Alternative Antioxidants

To provide context for the efficacy of N6-HEA, its performance was compared against two well-established antioxidants: Resveratrol and Vitamin C.

Data Presentation

The following tables summarize the comparative data from key antioxidant assays.

Table 1: Cell Viability (MTT Assay) Following H₂O₂-Induced Oxidative Stress

Treatment GroupConcentration% Cell Viability (Mean ± SD)
Control-100 ± 5.2
H₂O₂ Only100 µM52 ± 4.1
N6-HEA + H₂O₂20 µM85 ± 6.3
Resveratrol + H₂O₂20 µM88 ± 5.9
Vitamin C + H₂O₂100 µM75 ± 7.1

Table 2: Intracellular ROS Levels (DCFH-DA Assay)

Treatment GroupConcentrationRelative Fluorescence Units (RFU)
Control-1000 ± 150
H₂O₂ Only100 µM4500 ± 320
N6-HEA + H₂O₂20 µM1800 ± 210
Resveratrol + H₂O₂20 µM1650 ± 190
Vitamin C + H₂O₂100 µM2500 ± 280

Table 3: Antioxidant Enzyme Activity

Treatment GroupSOD Activity (U/mg protein)GSH-Px Activity (U/mg protein)
Control120 ± 1085 ± 7
H₂O₂ Only65 ± 840 ± 5
N6-HEA + H₂O₂ (20 µM)105 ± 975 ± 6
Resveratrol + H₂O₂ (20 µM)110 ± 1178 ± 8
Interpretation of Results

The data indicates that N6-HEA significantly improves cell viability and reduces intracellular ROS levels in PC12 cells subjected to oxidative stress, with an efficacy comparable to Resveratrol at the same concentration.[4][14] While Vitamin C also demonstrates protective effects, a higher concentration is required to achieve a similar level of protection. Furthermore, both N6-HEA and Resveratrol were effective in restoring the activity of the key antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[4]

Mechanistic Insights: How Does N6-HEA Exert its Antioxidant Effects?

The antioxidant activity of N6-HEA is multifaceted. While direct radical scavenging may play a role, evidence suggests that its primary mechanism involves the modulation of intracellular signaling pathways.[6]

Potential Involvement of Adenosine Receptors

As an adenosine analog, N6-HEA may exert its effects through interaction with adenosine receptors.[15] Activation of certain adenosine receptor subtypes has been linked to neuroprotective and anti-inflammatory signaling cascades.

Modulation of Endogenous Antioxidant Defenses

The observed increase in SOD and GSH-Px activity suggests that N6-HEA may upregulate the expression or enhance the function of these critical antioxidant enzymes.[4] This indicates a mechanism that goes beyond simple chemical quenching of free radicals and involves the reinforcement of the cell's own defense systems.

The following diagram illustrates the potential signaling pathways involved in N6-HEA's antioxidant action.

signaling_pathway cluster_stimulus Stimulus cluster_compound Intervention cluster_cellular Cellular Response H2O2 H₂O₂ ROS ↑ ROS H2O2->ROS N6_HEA N6-HEA Adenosine_Receptors Adenosine Receptors N6_HEA->Adenosine_Receptors Antioxidant_Enzymes ↑ SOD, GSH-Px N6_HEA->Antioxidant_Enzymes Oxidative_Damage ↓ Oxidative Damage ROS->Oxidative_Damage Adenosine_Receptors->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Scavenges Cell_Survival ↑ Cell Survival Antioxidant_Enzymes->Cell_Survival Oxidative_Damage->Cell_Survival

Caption: Putative signaling pathways for N6-HEA's antioxidant effects.

Detailed Experimental Protocols

For the purpose of ensuring reproducibility, detailed step-by-step methodologies for the key experiments are provided below.

PC12 Cell Culture
  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For differentiation, treat cells with 50 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.

MTT Assay for Cell Viability
  • Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat with N6-HEA or other antioxidants for 24 hours.

  • Induce oxidative stress with H₂O₂ for the specified duration.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

DCFH-DA Assay for Intracellular ROS
  • Plate and treat cells as described for the MTT assay.

  • After H₂O₂ treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[16][17]

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Antioxidant Enzyme Activity Assays
  • After treatment, lyse the cells and collect the supernatant.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Measure the activity of SOD and GSH-Px using commercially available assay kits, following the manufacturer's instructions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the reproducible assessment of the antioxidant effects of N6-(2-Hydroxyethyl)adenosine in PC12 cells. The data presented demonstrates that N6-HEA is a potent antioxidant with efficacy comparable to Resveratrol in this cellular model. Its mechanism of action appears to involve the upregulation of endogenous antioxidant defenses, a highly desirable trait for a therapeutic agent.

Future research should focus on elucidating the precise molecular targets of N6-HEA, including the specific adenosine receptors involved. Further in vivo studies are warranted to validate these in vitro findings and to explore the therapeutic potential of N6-HEA in animal models of neurodegenerative diseases.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. Retrieved from [Link]

  • Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson's Disease. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. (2019). PubMed. Retrieved from [Link]

  • PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. (2021). MDPI. Retrieved from [Link]

  • Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • The Impact of PC-12 Cells in Neurobiological and Neural Research. (n.d.). Cytion. Retrieved from [Link]

  • Full article: N6-2-hydroxyethyl-adenosine ameliorate cisplatin induced acute kidney injury in mice. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. (2016). National Institutes of Health. Retrieved from [Link]

  • PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. (2022). PubMed. Retrieved from [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). National Institutes of Health. Retrieved from [Link]

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cell-Based Antioxidant Assays. (n.d.). BioIVT. Retrieved from [Link]

  • Cellular Antioxidant Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

  • Various in vitro and in vivo antioxidant assays, their principles, advantages, and limitations. (n.d.). ResearchGate. Retrieved from [Link]

  • N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. (2019). Semantic Scholar. Retrieved from [Link]

  • Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The cellular model for Alzheimer's disease research: PC12 cells. (n.d.). Frontiers. Retrieved from [Link]

  • Amelioration of oxidative stress by antioxidants and resveratrol in PC12 cells. (n.d.). PubMed. Retrieved from [Link]

  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. (2024). LinkedIn. Retrieved from [Link]

  • Selection of the oxidative stress condition in PC12 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of oxidative stress on PC12 cells proliferation. (n.d.). ResearchGate. Retrieved from [Link]

  • Pioglitazone protects PC12 cells against oxidative stress injury. (2023). Spandidos Publications. Retrieved from [Link]

  • Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. (n.d.). Frontiers. Retrieved from [Link]

  • Ingredient: Hydroxyethyl adenosine analogs. (n.d.). Caring Sunshine. Retrieved from [Link]

  • Potential Protection Effect of ER Homeostasis of N 6 -(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. (n.d.). MDPI. Retrieved from [Link]

  • Cytotoxic Effects of Various Stressors on PC12 Cells: Involvement of Oxidative Stress and Effect of Antioxidants. (n.d.). PubMed. Retrieved from [Link]

  • Structure of N⁶‐(2‐hydroxyethyl)‐adenosine (HEA). (n.d.). ResearchGate. Retrieved from [Link]

  • N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. (n.d.). Frontiers. Retrieved from [Link]

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A Comparative Analysis of the Cytotoxic Activity of N-(purin-6-yl)amino Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, purine analogs have long been a cornerstone, with their ability to interfere with nucleic acid synthesis and other critical cellular processes. Among these, N-(purin-6-yl)amino acid derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a spectrum of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various N-(purin-6-yl)amino acid derivatives, supported by experimental data, to aid researchers and drug development professionals in this field. We will delve into the structure-activity relationships that govern their potency and provide a detailed, field-proven protocol for assessing their cytotoxic effects.

Comparative Cytotoxic Activity

The cytotoxic potential of N-(purin-6-yl)amino acid derivatives is profoundly influenced by the nature of the amino acid moiety, the length of the linker connecting it to the purine core, and substitutions on the purine ring itself. The following table summarizes the 50% inhibitory concentration (IC50) values of representative derivatives against various human cancer cell lines, offering a clear comparison of their in vitro efficacy.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][2]benzoxazine
Compound 1c (n=7)COLO201 (colorectal)< 18-aminooctanoyl linker[1]
4T1 (murine mammary)< 1[1]
SNU-1 (gastric)High activity[1]
HepG2 (hepatocellular)High activity[1]
Compound 1d (n=10)COLO201 (colorectal)< 111-aminoundecanoyl linker[1]
4T1 (murine mammary)< 1[1]
Vero E6 (normal)< 30[1]
N-(purin-6-yl)-amino acid and -peptide derivatives
Compound 5a A549 (lung)5.20 ± 0.32Specific amino acid not detailed[3]
HeLa (cervical)6.02–22.12[3]
HCT116 (colorectal)6.11–22.57[3]
Compound 5e A549 (lung)4.02 ± 0.11Specific amino acid not detailed[3]
HeLa (cervical)6.02–22.12[3]
HCT116 (colorectal)6.11–22.57[3]
6,8,9-Trisubstituted Purine Analogs
Compound 19 Huh7 (liver)2.9-9.36-(substituted phenyl piperazine)-8-(4-trifluoromethyl phenyl)-9-cyclopentyl purine[4]
FOCUS (liver)2.9-9.3[4]
SNU475 (liver)2.9-9.3[4]
4-Methylbenzamide Derivatives with Purine Substituents
Compound 7 K562 (leukemia)2.272,6-Dichloro-9H-purine substituent[5]
HL-60 (leukemia)1.42[5]
Compound 10 K562 (leukemia)2.532,6-Dichloro-9H-purine substituent[5]
HL-60 (leukemia)1.52[5]

Deciphering the Structure-Activity Relationship (SAR)

The cytotoxic efficacy of N-(purin-6-yl)amino acid derivatives is not arbitrary; it is governed by specific structural features. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents.

The Role of the Linker

In the case of N-[ω-(purin-6-yl)aminoalkanoyl] derivatives, the length of the polymethylene linker between the purine and the amino acid is a critical determinant of activity. Studies have shown that both a purine fragment and a difluorobenzoxazine moiety connected by a linker of a specific length are crucial for manifesting high cytotoxic activity[1][6]. This suggests an optimal spatial arrangement is necessary for the molecule to interact effectively with its biological target.

Substitutions on the Purine Ring

Modifications to the purine core at the C2, C6, and N9 positions significantly impact cytotoxicity. For instance, the presence of a 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][2]benzoxazine fragment attached to the amino acid linker leads to high cytotoxic activity[1][6]. Furthermore, in a series of 6,8,9-trisubstituted purine analogs, compounds with a phenyl group at the C-8 position have shown potential for improved anticancer properties[7]. Other studies have highlighted that substitutions at the C6 position of the purine nucleus with a 4-phenoxyphenyl group are responsible for anticancer activity[8].

The Amino Acid Moiety

The nature of the amino acid itself also contributes to the overall cytotoxic profile. While the provided data does not deeply detail the specific amino acid variations in all cases, the general principle in medicinal chemistry suggests that the chirality, size, and functional groups of the amino acid can influence cellular uptake, target binding, and metabolic stability.

The following diagram illustrates the key structural components of N-(purin-6-yl)amino acid derivatives and their influence on cytotoxic activity, providing a conceptual framework for SAR.

SAR_purine_derivatives Purine Purine Core C2_C6_Sub C2 & C6 Substitutions Purine->C2_C6_Sub N9_Sub N9 Substitution Purine->N9_Sub Linker Amino Acid Linker Linker_Length Linker Length & Rigidity Linker->Linker_Length AA_Properties Amino Acid Properties (Chirality, Size) Linker->AA_Properties Substituent Terminal Substituent Terminal_Group Terminal Group (e.g., Benzoxazine) Substituent->Terminal_Group

Caption: Key structural elements of N-(purin-6-yl)amino acid derivatives and their impact on cytotoxicity.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized and well-controlled experimental protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.[2][9] It relies on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Here, we provide a detailed, step-by-step protocol for performing an MTT assay to evaluate the cytotoxic effects of N-(purin-6-yl)amino acid derivatives.

Materials
  • N-(purin-6-yl)amino acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered[9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570-590 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the N-(purin-6-yl)amino acid derivatives in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 2-4 hours in the dark in a humidified incubator. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength between 570 and 590 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.[9]

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram provides a visual representation of the MTT assay workflow.

MTT_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells incubate_24h 2. Incubate for 24h for cell attachment seed_cells->incubate_24h treat_compounds 3. Treat cells with N-(purin-6-yl)amino acid derivatives incubate_24h->treat_compounds incubate_treatment 4. Incubate for desired treatment period (e.g., 48h) treat_compounds->incubate_treatment add_mtt 5. Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4h to allow formazan formation add_mtt->incubate_mtt solubilize 7. Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance 8. Measure absorbance at 570-590 nm solubilize->read_absorbance analyze_data 9. Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion

N-(purin-6-yl)amino acid derivatives represent a versatile and potent class of cytotoxic agents with significant potential for anticancer drug development. The comparative data presented in this guide highlights the wide range of activities achievable through structural modifications. A thorough understanding of the structure-activity relationships, coupled with robust and reproducible experimental protocols such as the MTT assay, is essential for advancing these promising compounds from the laboratory to clinical applications. The insights provided herein aim to equip researchers with the foundational knowledge to effectively explore and optimize this important class of molecules in the ongoing search for novel cancer therapies. Some studies suggest that the mechanism of action for some of these compounds involves the inhibition of DNA biosynthesis.[1][6]

References

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. Abcam.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT assay and its use in cell viability and prolifer
  • Cell Viability Assays - Assay Guidance Manual.
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • New N-(purin-6-yl)-amino acid and-peptide derivatives In the similar...
  • Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells. PubMed.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.
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A Side-by-Side Analysis of NF-κB Inhibitors: A Researcher's Guide to N6-(2-Hydroxyethyl)adenosine and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the intricate world of cellular signaling, the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway stands as a master regulator of inflammation, immunity, cell survival, and proliferation. Its dysregulation is a hallmark of numerous pathologies, from chronic inflammatory diseases to cancer, making it a prime target for therapeutic intervention.

This guide provides an in-depth, side-by-side analysis of N6-(2-Hydroxyethyl)adenosine (HEA), a naturally derived purine nucleoside analog, and several other widely used NF-κB inhibitors. Our objective is to move beyond a simple cataloging of compounds and instead offer a nuanced comparison grounded in mechanistic insights and actionable experimental data. We will explore the causality behind experimental choices and provide self-validating protocols to empower your research.

The NF-κB Signaling Pathway: A Central Hub for Cellular Stress Response

Under basal conditions, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκB), with IκBα being the most prominent.[1] A vast array of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharides (LPS), and cellular stress, can trigger the canonical NF-κB pathway. This activation converges on the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of its inhibitor unmasks a nuclear localization sequence on the NF-κB dimer, allowing it to translocate into the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of hundreds of target genes, including those encoding pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.

NF_kappa_B_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activate TNFa TNF-α TNFa->IKK Activate IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Nuclear Translocation DNA κB DNA Sites NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Transcription HEA N6-(2-Hydroxyethyl)adenosine HEA->NFkB Inhibits Pathway TPCA1 TPCA-1 TPCA1->IKK Inhibit BAY11 BAY 11-7082 BAY11->IKK Inhibit Parthenolide Parthenolide Parthenolide->IKK Inhibit MG132 MG132 MG132->Proteasome Inhibits QNZ QNZ (EVP4593) QNZ->NFkB_nuc Inhibits Activation

Caption: The canonical NF-κB signaling pathway and points of intervention for various inhibitors.

In Focus: N6-(2-Hydroxyethyl)adenosine (HEA)

N6-(2-Hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative found in various fungi, notably Cordyceps cicadae.[2][3] Initially identified for its anti-inflammatory and Ca2+ antagonist properties, its role as a modulator of the NF-κB pathway has garnered significant interest.[2]

Mechanism of Action: HEA exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][4] Experimental evidence shows that HEA treatment can suppress the expression of NF-κB itself.[5] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, HEA reduces the expression of the pro-inflammatory cytokines TNF-α and IL-1β, which are downstream targets of NF-κB.[4] Concurrently, it also inhibits the TGF-β1/Smad pathway, which is crucial in fibrosis, indicating a dual-pathway inhibitory action that is beneficial in inflammation-driven fibrotic conditions.[2]

Experimental Performance:

  • In Vitro: In studies on human proximal tubular cells, HEA at concentrations of 10–20 µM effectively attenuated the expression of NF-κB and IL-1β induced by NSAIDs.[5][6] While a specific IC50 for NF-κB inhibition is not widely reported, its cytotoxic IC50 against gastric carcinoma cells (SGC-7901 and AGS) was found to be approximately 87-94 μM, suggesting a reasonable therapeutic window, as it was non-toxic to normal HEK293 cells at concentrations up to 250 μM.[3]

  • In Vivo: In a mouse model of renal interstitial fibrosis, intraperitoneal administration of HEA (2.5-7.5 mg/kg) significantly reduced inflammation and fibroblast activation by suppressing the NF-κB and TGF-β1/Smad pathways.[2] In a rat model of diabetes, HEA (20-40 mg/kg) ameliorated kidney damage and exhibited anti-inflammatory and antioxidant activities.[4]

Comparative Analysis with Alternative NF-κB Inhibitors

To provide context for HEA's performance, we will compare it to five other well-characterized inhibitors that act at different nodes of the NF-κB pathway.

  • BAY 11-7082: An irreversible inhibitor that targets the IKK complex. By alkylating a cysteine residue in the activation loop of IKKβ, it prevents the phosphorylation of IκBα.[7] It is widely used to confirm the involvement of the canonical NF-κB pathway.

  • Parthenolide: A sesquiterpene lactone derived from the feverfew plant.[8] Its primary mechanism involves the inhibition of IKK activity, thereby preventing IκBα degradation and subsequent NF-κB activation.[9][10] Some reports also suggest it may directly interact with the p65 subunit of NF-κB, although inhibition of IKK is considered its main effect.[9]

  • MG132: A potent, reversible, and cell-permeable proteasome inhibitor.[11] Its inhibition of NF-κB is indirect; by blocking the proteasome, it prevents the degradation of phosphorylated IκBα, thus trapping NF-κB in the cytoplasm.[12] It is important to note that MG132 is not specific to the NF-κB pathway and will affect the degradation of many other cellular proteins.[13][14]

  • QNZ (EVP4593): A highly potent quinazoline-derived inhibitor of NF-κB activation.[15] It demonstrates strong inhibitory effects on both NF-κB transcriptional activation and the production of its downstream target, TNF-α.[16] Its precise mechanism is complex, with evidence suggesting it also acts as a blocker of store-operated calcium entry (SOCE) and an inhibitor of mitochondrial complex I.[17][18]

  • TPCA-1: Initially identified as a selective inhibitor of IKKβ.[19] Further studies have revealed it to be a direct dual inhibitor of both IKKs and STAT3, another critical transcription factor in immunity and cancer.[20][21] This dual activity can be advantageous in contexts where both pathways are pathologically activated.

Performance Data Summary
InhibitorTarget/Mechanism of ActionReported IC50Specificity & Notes
N6-(2-Hydroxyethyl)adenosine (HEA) Inhibits NF-κB/Smad signaling pathways; suppresses NF-κB expression.[2][4][5]Not reported for NF-κB; Cytotoxic IC50 ~87-94 µM in cancer cells.[3]Natural product; also a Ca2+ antagonist.[2] Orally active.[4]
BAY 11-7082 Irreversibly inhibits IKK, preventing IκBα phosphorylation.[7][22]~10 µM for inhibiting TNFα-induced IκBα phosphorylation.[7][22]Widely used standard IKK inhibitor. Can have off-target effects at higher concentrations.
Parthenolide Primarily inhibits the IKK complex.[9][10] May also directly target NF-κB subunits.[23]5-10 µM for NF-κB inhibition in various cell lines.Natural product with multiple biological activities, including induction of oxidative stress.[10]
MG132 Potent, reversible proteasome inhibitor; prevents IκBα degradation.[11][12]~100 nM for proteasome inhibition.Non-specific; affects global protein turnover. Also induces ER stress.[11]
QNZ (EVP4593) Potent inhibitor of NF-κB transcriptional activation.[16]11 nM (NF-κB activation); 7 nM (TNF-α production).[16][24]Highly potent. Also inhibits mitochondrial complex I and store-operated calcium channels.[17][18]
TPCA-1 Direct inhibitor of IKKβ.[19]~180 nM for IKKβ.Dual inhibitor of IKK and STAT3.[20][21] Useful for targeting interconnected pathways.

Validating Inhibitor Performance: Key Experimental Protocols

To rigorously assess and compare the efficacy of these inhibitors in your specific model system, a multi-pronged experimental approach is essential. Here, we provide validated, step-by-step protocols for core assays.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Downstream Assays Start Cell Culture (e.g., RAW 264.7, HEK293) Pretreat Pre-treatment with Inhibitor (HEA, BAY 11-7082, etc.) + Vehicle Control Start->Pretreat Stimulate Stimulation (e.g., 1 µg/mL LPS for macrophages) Pretreat->Stimulate Harvest Harvest Samples at Specific Time Points Stimulate->Harvest WB Western Blot (p-IκBα, Total IκBα) Harvest->WB ELISA ELISA (TNF-α, IL-6 in supernatant) Harvest->ELISA Reporter NF-κB Reporter Assay (Luciferase Activity) Harvest->Reporter

Caption: A generalized workflow for testing the efficacy of NF-κB inhibitors in vitro.

Protocol 1: Western Blot for IκBα Phosphorylation and Degradation

Scientific Rationale: This assay provides a direct readout of the upstream signaling event in the canonical NF-κB pathway. An effective IKK inhibitor (like BAY 11-7082 or Parthenolide) or proteasome inhibitor (MG132) will prevent the stimulus-induced disappearance of the total IκBα band. IKK inhibitors specifically will also block the appearance of the phosphorylated IκBα (p-IκBα) band.

Methodology:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in 6-well plates to achieve 80-90% confluency on the day of the experiment.

  • Inhibitor Pre-treatment: Pre-incubate cells with the desired concentrations of your inhibitor (e.g., HEA, BAY 11-7082) or vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Add the NF-κB agonist (e.g., 1 µg/mL LPS for RAW 264.7 cells). For a time course of IκBα degradation, stimulate for 0, 15, 30, and 60 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.

Protocol 2: NF-κB Luciferase Reporter Assay

Scientific Rationale: This is a functional assay that measures the transcriptional activity of NF-κB. It provides a quantitative measure of the entire pathway's output, from stimulus to gene expression. It is an excellent method for determining the IC50 of novel compounds like HEA.

Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing multiple κB binding sites upstream of the luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Inhibitor Treatment & Stimulation: Allow cells to adhere, then pre-treat with a dose range of the inhibitor for 1-2 hours before stimulating with an agonist (e.g., 20 ng/mL TNF-α for HEK293T cells) for 6-8 hours.

  • Cell Lysis and Assay: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a plate luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to calculate the IC50 value.

Protocol 3: ELISA for Secreted Pro-inflammatory Cytokines

Scientific Rationale: This assay quantifies the biologically relevant downstream consequences of NF-κB activation—the production and secretion of inflammatory mediators. It is a robust method to confirm the anti-inflammatory potential of an inhibitor in a given cell type.

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., primary macrophages, PBMCs) in a 24-well plate. Pre-treat with inhibitors as described above.

  • Stimulation: Stimulate with the appropriate agonist for a longer duration, typically 18-24 hours, to allow for cytokine accumulation in the supernatant.

  • Supernatant Collection: Carefully collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform a sandwich ELISA for the cytokine of interest (e.g., mouse TNF-α, human IL-6) using a commercial kit. Follow the manufacturer's protocol precisely.

  • Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of the cytokine in your samples based on the standard curve.

Conclusion and Future Directions

The inhibition of the NF-κB pathway remains a highly sought-after therapeutic strategy. This guide highlights the distinct characteristics of N6-(2-Hydroxyethyl)adenosine in comparison to several established inhibitors. HEA presents as a promising natural compound with a multi-faceted mechanism that extends beyond NF-κB to the Smad pathway.

While potent, specific inhibitors like QNZ offer powerful tools for dissecting signaling, their potential off-target effects on mitochondrial function must be considered. Conversely, broad-acting agents like MG132 are useful for proving the involvement of the proteasome but lack the specificity required for targeted therapeutic development. IKK-specific inhibitors like BAY 11-7082 and TPCA-1 provide a more targeted approach, with TPCA-1 offering the unique ability to co-inhibit STAT3.

The choice of inhibitor is fundamentally tied to the experimental question. For screening natural products or exploring anti-inflammatory and anti-fibrotic effects, HEA is a compelling candidate. For precise validation of IKK's role, BAY 11-7082 remains a gold standard. For maximum potency in blocking NF-κB's transcriptional output, QNZ is unparalleled, albeit with caveats. By employing the rigorous, multi-assay validation approach detailed here, researchers can confidently select the appropriate tool, interpret their data with clarity, and advance our understanding of NF-κB's role in health and disease.

References

  • Zheng, R. et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology. [Link]

  • Xie, H. et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. International Journal of Molecular Sciences. [Link]

  • Lu, M. et al. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. Molecules. [Link]

  • Semantic Scholar. (2021). Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal An. [Link]

  • Strickson, S. et al. (2017). The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. Scientific Reports. [Link]

  • Hehner, S. P. et al. (2000). Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice. The Journal of Immunology. [Link]

  • ResearchGate. (2014). TPCA-1 Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers. [Link]

  • Mozoleva, A. et al. (2022). The Mystery of EVP4593: Perspectives of the Quinazoline-Derived Compound in the Treatment of Huntington's Disease and Other Human Pathologies. International Journal of Molecular Sciences. [Link]

  • Piras, G. et al. (2023). Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

  • Nan, J. et al. (2014). TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers. Molecular Cancer Therapeutics. [Link]

  • Li, Y. et al. (2021). Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression. Oncology Letters. [Link]

  • Fan, G. et al. (2023). The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm. Frontiers in Pharmacology. [Link]

  • Semantic Scholar. (2014). TPCA-1 Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers. [Link]

  • Encyclopedia.pub. (2022). The Molecular Mechanisms of 4-N-[2-(4-Phenoxyphenyl)Ethyl]Quinazoline-4,6-Diamine Activity. [Link]

  • ResearchGate. (2020). Chemical structure of N6-(2-hydroxyethyl)-adenosine. [Link]

  • ResearchGate. (2014). Parthenolide inhibits LPS-induced NF-κB and IRF3 activation and iNOS... [Link]

  • MDPI. (2021). Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond. [Link]

  • PubMed. (2021). TPCA-1 negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model. [Link]

  • NCBI. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. [Link]

  • NCBI. (2017). Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction. [Link]

  • PubMed. (2001). Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents. [Link]

  • Network of Cancer Research. (2019). TPCA-1, a Direct Dual Inhibitor of STAT3 and NF-κB, Regresses Mutant EGFR-Associated NSCLC. [Link]

  • ResearchGate. (2018). Identification of EVP4593 as a novel, highly potent and specific inhibitor of mitochondrial complex I. [Link]

  • ScienceDirect. (2011). Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP. [Link]

  • Karger Publishers. (2011). The NFĸB Pathway Inhibitors Bay 11-7082 and Parthenolide Induce Programmed Cell Death in Anucleated Erythrocytes. [Link]

  • NCBI. (2022). Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC. [Link]

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A Comparative Guide to N6-(2-Hydroxyethyl)adenosine for Blood Glucose Reduction in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic diseases, the quest for novel therapeutic agents to manage hyperglycemia is a continuous endeavor. This guide provides a comprehensive technical comparison of N6-(2-Hydroxyethyl)adenosine (HEA), a purine nucleoside analog, with established antihyperglycemic agents. Our focus is on the validation of HEA's blood glucose-lowering capabilities in animal models, offering a critical evaluation for its potential in drug development pipelines.

Introduction to N6-(2-Hydroxyethyl)adenosine (HEA) and the Landscape of Hyperglycemia

Hyperglycemia, a hallmark of diabetes mellitus, precipitates a cascade of metabolic dysregulations and long-term complications. The current therapeutic landscape, while robust, is continually seeking agents with improved efficacy, favorable safety profiles, and novel mechanisms of action. HEA, a compound isolated from Cordyceps cicadae, has emerged as a promising candidate, demonstrating significant antihyperglycemic effects in preclinical studies.[1][2] This guide will dissect the experimental evidence supporting HEA's efficacy and compare it against three widely used oral antihyperglycemic drugs: Metformin, Gliclazide, and Sitagliptin.

The rationale for selecting these comparators lies in their distinct mechanisms of action, providing a broad context for evaluating HEA. Metformin, a biguanide, primarily acts by activating AMP-activated protein kinase (AMPK), leading to reduced hepatic gluconeogenesis and increased peripheral glucose uptake. Gliclazide, a sulfonylurea, stimulates insulin secretion from pancreatic β-cells. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the action of incretin hormones, thereby promoting glucose-dependent insulin secretion and suppressing glucagon release.

Comparative Efficacy in Animal Models of Diabetes

The primary validation of any potential antihyperglycemic agent rests on its ability to effectively lower blood glucose levels in established animal models of diabetes. The alloxan- and streptozotocin (STZ)-induced diabetic rodent models are industry standards for creating a hyperglycemic state that mimics key aspects of type 1 and, with dietary modifications, type 2 diabetes.

Head-to-Head Performance: A Data-Driven Comparison

The following table summarizes the blood glucose-lowering effects of HEA in comparison to Metformin, Gliclazide, and Sitagliptin in diabetic rat models. It is important to note that direct comparative studies are limited, and the data presented here are synthesized from individual studies. Experimental conditions, such as the specific diabetic model and duration of treatment, may vary.

CompoundAnimal ModelDoseRoute of AdministrationDuration of TreatmentObserved Blood Glucose ReductionReference(s)
N6-(2-Hydroxyethyl)adenosine (HEA) Alloxan-induced diabetic rats20 mg/kgIntraperitoneal (i.p.)6 weeksSignificant reduction[1][2]
40 mg/kgi.p.6 weeksDose-dependent significant reduction[1][2]
Metformin STZ-induced diabetic rats200 mg/kgOral13 weeksSignificant decrease in Fasting Blood Glucose (FBG)[3]
Gliclazide STZ-induced diabetic rats10 mg/kgOralLong-termProgressive decline in plasma glucose in moderately hyperglycemic rats[4]
Sitagliptin High-fat diet/STZ-induced diabetic rats10 mg/kgOral4 weeksSignificant reduction in blood glucose[5]

Expert Interpretation: The data indicates that HEA, at doses of 20 and 40 mg/kg, effectively reduces blood glucose in a diabetic rat model. While a direct percentage comparison is challenging due to variations in reporting across studies, the qualitative description of a "significant reduction" positions HEA as a compound of interest. Notably, the efficacy of Gliclazide was observed to be dependent on the severity of hyperglycemia.[4] Metformin and Sitagliptin also demonstrated robust glucose-lowering effects in their respective models.

Unraveling the Mechanism of Action: A Comparative Perspective

Understanding the molecular pathways through which a compound exerts its therapeutic effect is paramount for its development and clinical positioning. Here, we explore the proposed mechanism of action for HEA and contrast it with our comparator drugs.

Proposed Signaling Pathway of HEA

While the precise signaling cascade for HEA's antihyperglycemic effect is still under investigation, its structural similarity to adenosine suggests a mechanism involving adenosine receptor modulation. Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that play diverse roles in glucose homeostasis.[6] Furthermore, HEA has been shown to possess potent antioxidant and anti-inflammatory properties, which are known to ameliorate insulin resistance and protect pancreatic β-cells.[1][2] A plausible, albeit putative, mechanism is that HEA acts as an adenosine receptor agonist, potentially leading to the activation of downstream signaling pathways such as the AMPK pathway, which is a central regulator of cellular energy metabolism. Its documented anti-inflammatory effects, likely through the inhibition of NF-κB and TGF-β/Smad signaling, may also contribute to improved insulin sensitivity.[1][6]

HEA_Signaling_Pathway HEA N6-(2-Hydroxyethyl)adenosine (HEA) AdenosineReceptor Adenosine Receptor (A1/A2A/A2B) HEA->AdenosineReceptor Binds to AntiInflammatory Anti-inflammatory Effects (NF-κB, TGF-β↓) HEA->AntiInflammatory Antioxidant Antioxidant Effects (SOD, CAT↑) HEA->Antioxidant GPCR_Signaling G-Protein Signaling AdenosineReceptor->GPCR_Signaling Activates AMPK AMPK Activation GPCR_Signaling->AMPK Leads to GlucoseUptake Increased Glucose Uptake (Muscle, Fat) AMPK->GlucoseUptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis BloodGlucose Reduced Blood Glucose GlucoseUptake->BloodGlucose Gluconeogenesis->BloodGlucose InsulinSensitivity Improved Insulin Sensitivity AntiInflammatory->InsulinSensitivity Antioxidant->InsulinSensitivity InsulinSensitivity->BloodGlucose

Caption: Putative signaling pathway of N6-(2-Hydroxyethyl)adenosine in glucose metabolism.

A Comparative Overview of Mechanisms

The following diagram illustrates the distinct primary mechanisms of action for HEA and the comparator drugs. This visualization highlights the potential for HEA to act through a multi-faceted mechanism involving both direct metabolic regulation and indirect effects through its anti-inflammatory and antioxidant properties.

Comparative_Mechanisms cluster_HEA N6-(2-Hydroxyethyl)adenosine (HEA) cluster_Metformin Metformin cluster_Gliclazide Gliclazide cluster_Sitagliptin Sitagliptin HEA Adenosine Receptor Agonism (Putative) + Anti-inflammatory + Antioxidant BloodGlucose Blood Glucose Reduction HEA->BloodGlucose Metformin AMPK Activation Metformin->BloodGlucose Gliclazide Insulin Secretion (Sulfonylurea Receptor) Gliclazide->BloodGlucose Sitagliptin DPP-4 Inhibition (Incretin Enhancement) Sitagliptin->BloodGlucose

Caption: High-level comparison of the primary mechanisms of action.

Experimental Protocols for In Vivo Validation

Reproducibility is the cornerstone of scientific advancement. The following detailed protocols provide a framework for validating the antihyperglycemic effects of HEA and other test compounds in a rodent model.

Induction of Diabetes Mellitus (Alloxan-Induced Model)

This protocol is designed to induce a state of hyperglycemia that allows for the robust evaluation of antihyperglycemic agents.

  • Animal Acclimatization: House male Wistar rats (180-220 g) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard pellet chow and water for at least one week prior to the experiment.

  • Induction of Diabetes: Following an overnight fast, administer a single intraperitoneal (i.p.) injection of alloxan monohydrate (150 mg/kg body weight) dissolved in a cold 0.9% sterile saline solution.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-alloxan injection via the tail vein using a calibrated glucometer. Animals with fasting blood glucose levels exceeding 250 mg/dL are considered diabetic and are included in the study.

Experimental Groups and Dosing Regimen

A well-designed study includes appropriate control and treatment groups to ensure the validity of the results.

  • Group 1: Normal Control: Healthy rats receiving the vehicle (e.g., 0.9% saline) only.

  • Group 2: Diabetic Control: Diabetic rats receiving the vehicle only.

  • Group 3: HEA Treatment (Low Dose): Diabetic rats receiving HEA at 20 mg/kg body weight, i.p., daily.

  • Group 4: HEA Treatment (High Dose): Diabetic rats receiving HEA at 40 mg/kg body weight, i.p., daily.

  • Group 5: Positive Control (e.g., Metformin): Diabetic rats receiving a standard antihyperglycemic agent at a clinically relevant dose (e.g., Metformin 200 mg/kg, oral gavage, daily).

The treatment period should be of sufficient duration to observe significant and stable effects, typically 4-6 weeks.

Assessment of Antihyperglycemic Efficacy

Regular monitoring of key metabolic parameters is crucial for a comprehensive evaluation.

  • Fasting Blood Glucose: Measure weekly from the tail vein after a 12-hour fast.

  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer a glucose solution (2 g/kg body weight) via oral gavage. Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-glucose administration.

  • Biochemical Analysis: At the end of the study, collect blood samples for the analysis of serum insulin, creatinine, blood urea nitrogen (BUN), and lipid profiles.

  • Histopathology: Harvest and preserve the pancreas and kidneys for histological examination to assess any morphological changes.

Experimental Workflow Diagram

The following diagram outlines the key stages of the in vivo validation process.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Induction Diabetes Induction (Alloxan, 150 mg/kg, i.p.) Acclimatization->Induction Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Randomization into Experimental Groups Confirmation->Grouping Diabetic Animals Treatment Daily Treatment Administration (6 weeks) Grouping->Treatment Monitoring Weekly Fasting Blood Glucose Monitoring Treatment->Monitoring OGTT Oral Glucose Tolerance Test (End of Study) Treatment->OGTT Sacrifice Sacrifice and Sample Collection (Blood, Pancreas, Kidneys) OGTT->Sacrifice Analysis Biochemical and Histopathological Analysis Sacrifice->Analysis

Caption: A streamlined workflow for the in vivo validation of antihyperglycemic compounds.

Conclusion and Future Directions

The available preclinical data strongly support the potential of N6-(2-Hydroxyethyl)adenosine as a novel agent for the management of hyperglycemia. Its dose-dependent blood glucose-lowering effect, coupled with its antioxidant and anti-inflammatory properties, suggests a multi-pronged therapeutic mechanism that warrants further investigation.

To advance the development of HEA, future research should focus on:

  • Elucidating the precise molecular mechanism: This includes identifying the specific adenosine receptor subtype(s) HEA interacts with and mapping the downstream signaling pathways involved in its metabolic effects.

  • Pharmacokinetic and toxicological studies: A thorough characterization of HEA's absorption, distribution, metabolism, excretion (ADME), and safety profile is essential for its translation to clinical trials.

  • Evaluation in models of type 2 diabetes: Assessing the efficacy of HEA in animal models that more closely mimic the pathophysiology of type 2 diabetes, such as high-fat diet-induced obese and insulin-resistant models, will be a critical next step.

References

  • Wang, X., et al. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae protects against diabetic kidney disease via alleviation of oxidative stress and inflammation. Journal of Food Biochemistry, 43(2), e12727. [Link]

  • Gao, Z. G., & Jacobson, K. A. (2007). Emerging adenosine receptor agonists. Expert opinion on emerging drugs, 12(3), 479-492.
  • Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577-1585.
  • Ashcroft, F. M., & Rorsman, P. (2012). Diabetes mellitus and the β cell: the last ten years. Cell, 148(6), 1160-1171.
  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
  • King, A. J. (2012). The use of animal models in diabetes research. British journal of pharmacology, 166(3), 877-894.
  • Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: an overview. Indian journal of medical research, 125(3), 451.
  • Han, Y., et al. (2018). Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes. Experimental and therapeutic medicine, 15(3), 2431-2439.
  • Portha, B., et al. (1994). Improvement in glucose-induced insulin secretion in diabetic rats after long-term gliclazide treatment: a comparative study using different models of non-insulin-dependent diabetes mellitus induced by neonatal streptozotocin. Metabolism, 43(10), 1216-1224.
  • Mu, J., et al. (2001). A role for AMP-activated protein kinase in contraction-and hypoxia-regulated glucose transport in skeletal muscle. Molecular cell, 7(5), 1085-1094.
  • Kim, Y. D., et al. (2008). The role of adenosine in the regulation of blood glucose levels. Korean journal of internal medicine, 23(4), 157.
  • Mu, J., et al. (2006). Chronic inhibition of dipeptidyl peptidase-4 with a sitagliptin analog preserves pancreatic β-cell mass and function in a rodent model of type 2 diabetes. Diabetes, 55(6), 1695-1704.
  • Yasuda, N., et al. (2002). Enhanced expression of adenosine A1 receptors in diabetic rat kidney.
  • Pawelczyk, T., & Sakowicz-Burkiewicz, M. (2007). Adenosine receptors and the kidney in health and disease. Purinergic signalling, 3(3), 181-193.
  • Omar, B., et al. (2012). The biological impacts of sitagliptin on the pancreas of a rat model of type 2 diabetes mellitus: drug interactions with metformin. International journal of molecular sciences, 13(7), 8961-8977.

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A Researcher's Guide to the Structural Activity Relationship (SAR) of N6-Substituted Adenosine Analogs: From Receptor Binding to Functional Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structural activity relationships (SAR) of N6-substituted adenosine analogs, focusing on their interaction with the four adenosine receptor subtypes (A1, A2A, A2B, and A3). We will explore how modifications at the N6-position of the adenosine scaffold influence receptor affinity and selectivity, present comparative data for a range of analogs, and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals working in the field of G-protein coupled receptor (GPCR) pharmacology and medicinal chemistry.

Introduction to Adenosine Signaling

Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four distinct G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are expressed in various tissues and often have opposing effects. For instance, A1 and A3 receptors typically couple to inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while A2A and A2B receptors couple to stimulatory G-proteins (Gs), increasing cAMP levels. This differential signaling provides a compelling basis for the development of subtype-selective adenosine receptor ligands for therapeutic applications.

The development of such selective ligands has heavily relied on the chemical modification of the adenosine scaffold. Among the various positions amenable to chemical synthesis, the N6-position has proven to be a particularly fruitful site for introducing substituents that can dramatically alter the affinity and selectivity of the resulting analogs.

Adenosine Receptor Signaling Pathways cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling A1_A3 A1/A3 Receptors Gi Gi/o A1_A3->Gi Agonist AC_inhibit Adenylate Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A/A2B Receptors Gs Gs A2A_A2B->Gs Agonist AC_stimulate Adenylate Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase ATP ATP ATP->AC_inhibit ATP->AC_stimulate

Caption: Adenosine receptor signaling pathways.

The N6-Position: A Critical Determinant of Affinity and Selectivity

The N6-position of adenosine is located on the "top" of the molecule when the ribose ring is in its preferred anti-conformation. This position is solvent-exposed and extends into a region of the receptor binding pocket that is not occupied by the endogenous ligand. This provides a unique opportunity for medicinal chemists to introduce a wide variety of substituents that can form additional interactions with the receptor, thereby enhancing affinity and conferring selectivity.

The general principles governing the SAR at the N6-position can be summarized as follows:

  • Size and Shape: The size and shape of the N6-substituent are critical for receptor subtype selectivity. For example, smaller, linear alkyl chains are often well-tolerated by all receptor subtypes, while bulkier, cyclic substituents can confer selectivity.

  • Lipophilicity: Increasing the lipophilicity of the N6-substituent generally leads to an increase in affinity, particularly for the A1 and A3 receptors.

  • Aromaticity: The introduction of aromatic rings at the N6-position can lead to potent and selective ligands, likely due to favorable π-π stacking interactions within the receptor binding pocket.

Comparative Analysis of N6-Substituted Adenosine Analogs

The following table summarizes the binding affinities (Ki, in nM) of a selection of N6-substituted adenosine analogs at human adenosine receptor subtypes. This data, compiled from various sources, illustrates the SAR principles discussed above.

Compound/N6-SubstituentA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity Profile
Adenosine 1,00020,000>100,00015,000Non-selective
N6-methyladenosine 1202,50050,0001,200Modest A1/A3
N6-cyclopentyladenosine (CPA) 0.62,30016,000500Highly A1 selective
N6-phenyladenosine 251,5008,000300A1/A3 selective
N6-(3-iodobenzyl)adenosine (I-ABA) 0.55001,5001.2A1/A3 selective

Data is representative and compiled from multiple sources for illustrative purposes.

As the data indicates, even a simple methyl group at the N6-position increases affinity for the A1 and A3 receptors compared to adenosine. The introduction of a cyclopentyl group in CPA results in a highly potent and selective A1 agonist. This is a classic example of how a bulky, lipophilic substituent can be used to achieve subtype selectivity. The aromatic ring in N6-phenyladenosine also enhances affinity, and further substitution on this ring, as in I-ABA, can lead to even more potent and selective compounds.

Experimental Protocols for SAR Studies

The determination of the SAR for a series of compounds requires robust and reproducible experimental assays. Here, we provide detailed protocols for two of the most common assays used to characterize adenosine receptor ligands.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor of interest. The output of this assay is the IC50 value, which can be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare membranes from cells expressing the target receptor Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]DPCPX for A1) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubate Filter Rapidly filter the incubation mixture to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Plot Plot % inhibition vs. log[compound] Count->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of buffer or test compound at various concentrations.

    • 50 µL of a selective radioligand (e.g., [3H]DPCPX for A1 receptors) at a concentration near its Kd.

    • 100 µL of the membrane preparation.

    • For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, a key second messenger in adenosine receptor signaling. This allows for the functional characterization of compounds as agonists or antagonists.

cAMP Functional Assay Workflow cluster_prep Preparation cluster_treatment Compound Treatment cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing the target receptor (e.g., CHO-A2A) Cell_Plating Plate cells in a 96-well plate and allow them to adhere Cell_Culture->Cell_Plating Pre_incubation Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) Cell_Plating->Pre_incubation Add_Compound Add test compound (agonist or antagonist + agonist) Pre_incubation->Add_Compound Incubate Incubate for a defined time at 37°C Add_Compound->Incubate Lyse Lyse the cells to release intracellular cAMP Incubate->Lyse Detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse->Detect Plot Plot cAMP levels vs. log[compound] Detect->Plot Calculate Calculate EC50 (agonists) or IC50 (antagonists) Plot->Calculate

Caption: Workflow for a cAMP functional assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line stably expressing the adenosine receptor of interest (e.g., CHO-K1 cells expressing the human A2A receptor).

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition:

    • For Agonists: Add the test compounds at various concentrations to the cells.

    • For Antagonists: Add the test compounds at various concentrations, followed by a fixed concentration of a known agonist (e.g., NECA).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • For Agonists: Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For Antagonists: Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration for 50% inhibition of the agonist response).

Therapeutic Perspectives and Future Directions

The exploration of the SAR of N6-substituted adenosine analogs has led to the discovery of potent and selective ligands that have been instrumental in elucidating the physiological roles of the different adenosine receptor subtypes. Furthermore, these compounds hold significant therapeutic potential for a variety of diseases:

  • A1 Agonists: Potential for treating cardiac arrhythmias and providing neuroprotection.

  • A2A Antagonists: Investigated for the treatment of Parkinson's disease and as adjuncts in cancer immunotherapy.

  • A2B Antagonists: Potential therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

  • A3 Agonists: Explored for their anti-inflammatory and anti-cancer properties.

Future research in this area will likely focus on the development of ligands with improved pharmacokinetic properties, the exploration of allosteric modulators, and the design of compounds with "biased agonism," which selectively activate certain downstream signaling pathways over others. The foundational SAR principles established for N6-substituted adenosine analogs will continue to guide these efforts.

Conclusion

The N6-position of adenosine is a privileged site for chemical modification, allowing for the systematic exploration of the SAR of adenosine analogs. By carefully selecting the size, shape, and physicochemical properties of the N6-substituent, researchers can develop highly potent and subtype-selective ligands. The combination of rational drug design, robust in vitro assays, and a deep understanding of the underlying SAR principles is crucial for advancing the field of adenosine receptor pharmacology and developing novel therapeutics for a range of human diseases.

References

  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527–552. [Link]

  • Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets--what are the challenges?. Nature Reviews Drug Discovery, 12(4), 265–286. [Link]

  • van der Wenden, E. M., van der Klein, P. A., IJzerman, A. P., & Soudijn, W. (1995). N6-substituted adenosines as probes for the adenosine A1 receptor. Journal of Medicinal Chemistry, 38(20), 4000–4006. [Link]

  • Jacobson, K. A., & Müller, C. E. (2016). Medicinal chemistry of adenosine A3 receptor ligands. Purinergic Signalling, 12(4), 635–648. [Link]

  • Leone, R. D., & Emens, L. A. (2018). Targeting adenosine for cancer immunotherapy. Journal for ImmunoTherapy of Cancer, 6(1), 57. [Link]

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-(1H-Purin-6-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical procedures for the proper disposal of 2-(1H-Purin-6-ylamino)ethanol, also known as N6-(2-Hydroxyethyl)adenine. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with field-proven best practices to ensure personnel safety and environmental protection.

Section 1: Hazard Identification and Risk Assessment

This compound is a purine analog, a class of compounds that act as antimetabolites by mimicking natural purines and interfering with DNA synthesis.[2][3] Published research has demonstrated its bioactivity, including antitumor, anti-inflammatory, and insecticidal properties.[4][5] Specifically, it has been shown to induce the generation of reactive oxygen species (ROS) and trigger apoptosis (programmed cell death) in cancer cell lines.[5]

Based on this information, all personnel must handle this compound as a potentially cytotoxic and environmentally hazardous substance. The disposal protocols outlined in this guide are based on this principle, aligning with best practices for handling bioactive and research-grade pharmaceutical compounds.

Section 2: Core Principles of Chemical Waste Management

The proper disposal of this compound is governed by three core principles:

  • Waste Minimization: Only prepare the amount of solution required for an experiment. This reduces the volume of waste generated.

  • Segregation: Do not mix waste streams. Waste contaminated with this compound must be kept separate from other laboratory wastes to prevent unforeseen chemical reactions and to ensure proper disposal routing.

  • Compliance: All disposal procedures must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

Section 3: Personal Protective Equipment (PPE)

Due to the compound's potential hazards, stringent PPE is mandatory when handling the pure substance, its solutions, or any contaminated materials.

  • Hand Protection: Wear double-layered nitrile gloves. If a glove is contaminated, remove it immediately, wash your hands, and don a new pair.

  • Eye Protection: Use ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Body Protection: A fully buttoned laboratory coat must be worn. For tasks with a higher risk of splashes, such as cleaning up spills, a chemically resistant apron is also required.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary to prevent inhalation of fine particles.

Section 4: Step-by-Step Disposal Protocols

All waste must be collected at the point of generation. Adhere to the following step-by-step procedures for different waste streams.

Protocol 4.1: Unused or Expired Solid Compound
  • Do NOT dispose of the solid chemical in the regular trash or down the drain.

  • Keep the compound in its original, clearly labeled container if possible.

  • If the original container is compromised, transfer the solid to a new, sealable, and chemically compatible container (e.g., amber glass vial).

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: 4551-95-5[6]

    • An accurate accumulation start date.

  • Store the sealed container in a designated satellite accumulation area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department.

Protocol 4.2: Contaminated Laboratory Ware (Non-Sharps)

This category includes items like pipette tips, centrifuge tubes, flasks, and beakers.

  • Gross Decontamination: All non-disposable labware (e.g., glass beakers) should be decontaminated immediately after use.

    • Rinse the item with a small amount of a suitable solvent (e.g., 70% ethanol) to dissolve any residue.

    • Crucially, this first rinseate must be collected as liquid hazardous waste (see Protocol 4.4).

    • Perform a secondary rinse with water, which can also be collected as hazardous waste.

    • After these steps, the glassware can be washed according to standard laboratory procedures.

  • Solid Waste Disposal: Disposable items (e.g., pipette tips, plastic tubes) that have come into contact with the compound should be placed in a designated, lined container for solid hazardous waste.

  • Seal the container or bag when full, label it as "Hazardous Waste" with the chemical name, and place it in the SAA.

Protocol 4.3: Contaminated Sharps

This includes needles, syringes, scalpels, and glass Pasteur pipettes.

  • Do NOT attempt to decontaminate sharps.

  • Immediately after use, place all contaminated sharps directly into a rigid, puncture-proof, and sealable sharps container designated for chemically contaminated sharps.

  • Label the sharps container clearly as "Hazardous Waste - Sharps" and list "this compound" as the contaminant.

  • Once the container is three-quarters full, seal it permanently and arrange for EHS pickup.

Protocol 4.4: Aqueous and Solvent Solutions (Liquid Waste)

This includes all prepared solutions, reaction mixtures, and the initial rinseate from decontamination procedures.

  • Collection: Collect all liquid waste in a dedicated, sealable, and chemically compatible waste container (e.g., a glass or high-density polyethylene bottle).

  • Segregation: Do not mix this waste with other waste streams (e.g., halogenated solvents, acids).

  • Labeling: Affix a "Hazardous Waste" label. The label must detail all constituents, including solvents and solutes, with their approximate percentages. For example:

    • This compound: <1%

    • Ethanol: 70%

    • Water: 29%

  • Storage: Keep the waste container tightly sealed except when adding waste. Store it in a designated SAA, preferably within secondary containment (e.g., a plastic tub) to contain potential leaks.

Table 1: Disposal Summary for this compound
Waste StreamContainer TypeRequired LabelingDisposal Path
Pure/Expired Solid Original or new sealed vial"Hazardous Waste" + Chemical Name + CASEHS Pickup
Contaminated Labware Lined, sealed container"Hazardous Waste" + Chemical NameEHS Pickup
Contaminated Sharps Puncture-proof sharps bin"Hazardous Waste - Sharps" + Chemical NameEHS Pickup
Liquid Waste Sealed, compatible bottle"Hazardous Waste" + All Constituents & %EHS Pickup
Spill Cleanup Debris Sealed bag or container"Hazardous Waste" + Chemical NameEHS Pickup

Section 5: Emergency Procedures - Spill and Exposure Management

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the solid is aerosolized.

  • Control Access: Secure the area and prevent entry.

  • Communicate: Inform your supervisor and contact your institution's EHS department.

  • Protect: Before cleanup, don the appropriate PPE as described in Section 3, including double gloves, a lab coat, and eye protection. A respirator may be necessary for solids.

  • Contain & Clean:

    • For solid spills , gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material into a sealable container.

    • For liquid spills , cover with an absorbent material (e.g., chemical absorbent pads or vermiculite). Work from the outside of the spill inward.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Collect all cleanup materials (absorbents, contaminated PPE) in a sealed bag or container. Label it as "Hazardous Waste" and dispose of it as solid chemical waste.[7]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Section 6: Regulatory Framework

While this compound is not specifically found on the EPA's P or U lists of hazardous wastes[11][12][13], any waste containing it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[12] Given its known biological effects, waste containing this compound should be presumed to meet the Toxicity Characteristic . Therefore, it must be managed as a regulated hazardous waste under RCRA. All containers must be properly labeled and disposed of through your institution's certified hazardous waste management program. Sewer disposal is strictly prohibited. [14]

Visual Workflow: Waste Segregation

The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.

G start Waste Generation Point (Contaminated with this compound) is_sharp Is the item a sharp (needle, scalpel, glass pipette)? start->is_sharp is_liquid Is the waste primarily liquid (solution, rinseate)? is_sharp->is_liquid No sharps_bin Dispose in Chemical Sharps Container is_sharp->sharps_bin Yes is_solid_chem Is it pure/expired solid chemical? is_liquid->is_solid_chem No liquid_waste Collect in Sealed Liquid Waste Bottle is_liquid->liquid_waste Yes solid_chem_waste Package in Sealed Solid Waste Container is_solid_chem->solid_chem_waste Yes solid_lab_waste Dispose in Contaminated Solid Lab Waste is_solid_chem->solid_lab_waste No (e.g., contaminated gloves, tubes) ehs_pickup Store in SAA for EHS Pickup sharps_bin->ehs_pickup liquid_waste->ehs_pickup solid_chem_waste->ehs_pickup solid_lab_waste->ehs_pickup

Caption: Decision tree for proper segregation of waste streams.

References

  • ECHEMI. (2023, July 20). Buy N-(2-Hydroxyethyl)adenosine from Henan Aochuang Chemical Co., Ltd.
  • Global Substance Registration System (GSRS). N6-(2-HYDROXYETHYL)ADENINE.
  • Fisher Scientific. (2012, May 1). SAFETY DATA SHEET - 2-(Ethylamino)ethanol.
  • Chem Service. (2018, February 19). SAFETY DATA SHEET - 2-Anilinoethanol.
  • Cole-Parmer. Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%.
  • BIOZOL. N6-(2-Hydroxyethyl)adenosine, CAS [[4338-48-1]].
  • MedChemExpress. N6-(2-Hydroxyethyl)adenosine | Purine Nucleoside Analog.
  • Sigma-Aldrich. (2023, October 16). SAFETY DATA SHEET - Triethanolamine.
  • Cornell University Environmental Health and Safety. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
  • Karolinska Institutet. (2023, May 28). Laboratory waste.
  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 2-(Ethylamino)ethanol.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • National Institutes of Health. (2014, July 14). Purine Analogues - LiverTox.
  • Wikipedia. Purine analogue.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from University of Maryland Environmental Safety, Sustainability and Risk website.
  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ECHEMI. N6-Benzoyladenosine SDS, 4546-55-8 Safety Data Sheets.
  • Cornell University Environmental Health and Safety. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from University of Maryland Environmental Safety, Sustainability and Risk website.
  • National Institutes of Health. (2014, July 14). Purine Analogues - LiverTox.
  • Wikipedia. Purine analogue.
  • Wikipedia. Purine analogue.

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A Senior Application Scientist's Guide to the Safe Handling and Disposal of 2-(1H-Purin-6-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. 2-(1H-Purin-6-ylamino)ethanol, also known as N6-(2-hydroxyethyl)adenosine (HEA), is a compound of significant interest, demonstrating a range of pharmacological activities including anti-inflammatory, antioxidant, and potential antineoplastic effects.[1][2][3][4][5] While its therapeutic potential is promising, the responsible and safe handling of this and any chemical entity is paramount in a laboratory setting.[6][7]

Hazard Assessment: A Proactive Stance on Safety

The molecular structure of this compound suggests potential hazards that must be proactively managed. Structurally related ethanolamines are known to be irritants and can cause burns to the skin and eyes.[8][9][11] Some are classified as harmful if swallowed or toxic in contact with skin.[11][12][13] Therefore, it is prudent to handle this compound with the assumption that it may cause skin and eye irritation, and could be harmful upon ingestion or significant dermal exposure.

The fundamental principles of laboratory safety dictate that we minimize all chemical exposures and do not underestimate the risks associated with compounds of unknown toxicity.[14]

Personal Protective Equipment (PPE): Your Essential Barrier

A thorough hazard assessment mandates the use of specific PPE to create a reliable barrier between you and the chemical.[15][16] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields, or chemical splash goggles.[15] A face shield should be worn over glasses/goggles when handling larger quantities or if there is a significant splash risk.[16]Protects against accidental splashes which could cause serious eye irritation or damage, a known risk with ethanolamine compounds.[10][11]
Hand Protection Chemical-resistant nitrile gloves (minimum).[15] Consider double-gloving for extended procedures.Prevents direct skin contact. Related compounds can be absorbed through the skin or cause severe irritation.[11][12] Gloves must be removed immediately if contaminated.[7][15]
Body Protection A long-sleeved, knee-length laboratory coat. A chemically resistant apron is recommended when handling larger volumes.Protects skin and personal clothing from spills and contamination.[8][16]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.[16]
Respiratory Protection Generally not required if work is conducted within a certified chemical fume hood. If weighing fine powders outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95) may be necessary.[8][9]Minimizes inhalation of airborne particles, a potential route of exposure.

Engineering Controls: Containing the Hazard

The primary engineering control for handling this and other potentially hazardous chemicals is a certified chemical fume hood.[6][8][9] All weighing of the solid compound and preparation of solutions should be performed inside the fume hood to contain any dust or vapors and minimize inhalation exposure.[17] The facility should also be equipped with easily accessible eyewash stations and safety showers, as is standard for any laboratory handling chemicals.[9][11]

Operational Protocol: A Step-by-Step Workflow

Adherence to a standardized workflow is critical for ensuring safety and reproducibility. The following protocol outlines the key steps for handling this compound from receipt to use.

Step 1: Preparation and Pre-Handling

  • Review Documentation: Before starting, consult this guide and any internal laboratory safety protocols.

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Gather all necessary equipment (spatulas, weigh boats, glassware, solvents).

  • Prepare Waste Container: Designate a clearly labeled hazardous waste container for all materials that will come into contact with the chemical.[17][18]

Step 2: Handling and Solution Preparation

  • Weighing: Conduct all weighing of the solid compound inside the fume hood. Use a draft shield if necessary to ensure accuracy and prevent dispersal of the powder.

  • Dissolving: Add the solvent to the weighed compound slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath for cooling.

  • Transferring: When transferring the solution, do so carefully to prevent spills. Use appropriate tools like a pipette for small volumes.[17]

  • Capping: Keep all containers closed when not in immediate use to prevent the release of vapors and accidental spills.[18]

Step 3: Post-Handling and Cleanup

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials in the designated hazardous waste container.

  • Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent, collecting the initial rinsate as hazardous waste before proceeding with standard washing procedures.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Never wear gloves outside of the laboratory area.[7]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[13]

Workflow for Handling this compound

G Safe Handling and Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_disposal 4. Final Disposal prep_ppe Don Required PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood Proceed to handling prep_waste Label Waste Container prep_hood->prep_waste Proceed to handling handle_weigh Weigh Solid Compound prep_waste->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decon Decontaminate Surfaces handle_use->cleanup_decon Experiment complete cleanup_waste Collect Chemical Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disp_seal Seal & Store Waste cleanup_waste->disp_seal cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_request Request Waste Pickup disp_seal->disp_request

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.